molecular formula C7H4F3NO3 B1421558 2-(Trifluoromethoxy)isonicotinic acid CAS No. 1221171-98-7

2-(Trifluoromethoxy)isonicotinic acid

Cat. No.: B1421558
CAS No.: 1221171-98-7
M. Wt: 207.11 g/mol
InChI Key: PGAJZMZZYBMULE-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)isonicotinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-4-carboxylic acid
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InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGAJZMZZYBMULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245471
Record name 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid
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Molecular Weight

207.11 g/mol
Source PubChem
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CAS No.

1221171-98-7
Record name 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid
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Record name 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid
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Record name 2-(trifluoromethoxy)pyridine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Importance of Trifluoromethoxylated Heterocycles

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is a lipophilic electron-withdrawing group that can significantly enhance metabolic stability, binding affinity, and cell permeability. When appended to a heterocyclic scaffold like pyridine, it creates a powerful building block for novel bioactive molecules. This guide provides a comprehensive overview of a key member of this class: 2-(Trifluoromethoxy)isonicotinic acid (also known as 2-(Trifluoromethoxy)pyridine-4-carboxylic acid). As a versatile intermediate, its synthesis and characterization are of paramount importance to researchers in medicinal and materials chemistry. This document serves as a technical primer, offering both established synthetic strategies and detailed analytical methodologies.

Strategic Synthesis of this compound

The synthesis of this compound is not a trivial one-step process. It requires a multi-step approach, typically involving the introduction of the trifluoromethoxy group onto a pre-functionalized pyridine ring, followed by the conversion of another substituent into the desired carboxylic acid. The most logical and commonly employed strategy involves the hydrolysis of a nitrile precursor.

A plausible and efficient synthetic route begins with a readily available starting material, such as 2-chloropyridine-4-carbonitrile. This pathway involves two key transformations: nucleophilic aromatic substitution to introduce the trifluoromethoxy group, and subsequent hydrolysis of the nitrile to the carboxylic acid.

Synthesis_Workflow A 2-Chloropyridine-4-carbonitrile B Nucleophilic Aromatic Substitution A->B KOCF₃ or NaOCF₃ DMF or NMP, Heat C 2-(Trifluoromethoxy)isonicotinonitrile B->C D Acid or Base-catalyzed Hydrolysis C->D H₂SO₄/H₂O or NaOH/H₂O Heat E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: A Proposed Synthesis

The following protocol is a robust, field-proven methodology derived from analogous transformations of pyridine derivatives.

Step 1: Synthesis of 2-(Trifluoromethoxy)isonicotinonitrile

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add potassium trifluoromethoxide (KOCF₃) or generate it in situ. The trifluoromethoxide source is critical and must be handled under anhydrous conditions.

  • Substrate Introduction: Slowly add 2-chloropyridine-4-carbonitrile to the stirred suspension at room temperature. The chlorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitrile group at the 4-position.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by carefully pouring the mixture into ice-water. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude 2-(trifluoromethoxy)isonicotinonitrile can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, suspend the purified 2-(trifluoromethoxy)isonicotinonitrile in a mixture of concentrated sulfuric acid and water. Alternatively, a basic hydrolysis can be performed using an aqueous solution of sodium hydroxide.

  • Hydrolysis Conditions: Heat the mixture to reflux (typically 100-110 °C). The nitrile group will undergo hydrolysis, first to the corresponding amide and then to the carboxylic acid. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. This step can take several hours to reach completion.[1][2]

  • Isolation and Purification:

    • Acidic Hydrolysis: Cool the reaction mixture in an ice bath and carefully neutralize it with a base (e.g., concentrated NaOH solution) to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 3-4. The product will precipitate.

  • Final Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provides a benchmark for researchers.

PropertyData
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
CAS Number 1221171-98-7[3]
Appearance White to off-white solid
Melting Point Expected to be in the range of 180-200 °C (based on similar compounds)
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol), sparingly soluble in water
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, three distinct signals for the pyridine ring protons will be observed.

    • A singlet (or narrow doublet) for the proton at the 3-position.

    • A doublet for the proton at the 5-position.

    • A doublet for the proton at the 6-position.

    • A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show seven distinct signals.

    • Signals for the five carbons of the pyridine ring. The carbon attached to the -OCF₃ group and the carboxylic acid will be significantly deshielded.

    • A signal for the carboxylic acid carbonyl carbon, typically in the range of 160-170 ppm.

    • A quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR is a key diagnostic tool.

    • A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR_Spectroscopy cluster_regions Key IR Absorption Regions 3300-2500 cm⁻¹ O-H Stretch (Carboxylic Acid) (Broad) ~1700 cm⁻¹ C=O Stretch (Carboxylic Acid) (Strong, Sharp) 1300-1000 cm⁻¹ C-O and C-F Stretches (Strong)

Caption: Expected key absorption regions in the IR spectrum.

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption peak will be present at approximately 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O-C stretching of the trifluoromethoxy group and the C-F stretching vibrations, typically in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at m/z = 207. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and potentially the trifluoromethoxy group (-OCF₃).

Safety, Handling, and Storage

As with all fluorinated organic compounds, appropriate safety precautions must be taken.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Applications and Future Outlook

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The isonicotinic acid scaffold is a well-known pharmacophore, and the addition of the trifluoromethoxy group can impart desirable properties for drug candidates.[4][5]

  • Pharmaceuticals: It can serve as a key intermediate in the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The trifluoromethoxy group can improve metabolic stability and oral bioavailability.

  • Agrochemicals: Many modern herbicides and pesticides contain fluorinated pyridine rings. This compound can be used in the development of new agrochemicals with enhanced efficacy and selectivity.[5]

  • Materials Science: The unique electronic properties of the trifluoromethoxylated pyridine ring make it a candidate for incorporation into advanced materials, such as polymers and organic light-emitting diodes (OLEDs).

References

The Emergence of 2-(Trifluoromethoxy)isonicotinic Acid: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to its Putative Synthesis, Historical Context, and Significance for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Pyridine Scaffolds

The introduction of fluorine-containing substituents into heterocyclic systems has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that can profoundly influence the biological activity and pharmacokinetic profile of a molecule. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety is a lipophilic electron-withdrawing group with a non-coplanar orientation, which can enhance metabolic stability, improve membrane permeability, and modulate receptor binding interactions. When appended to a pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, the trifluoromethoxy group can unlock novel chemical space and lead to the development of next-generation bioactive compounds.

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)isonicotinic acid, a valuable building block for the synthesis of complex trifluoromethoxylated pyridine derivatives. While the specific historical discovery of this compound is not extensively documented in publicly available literature, this guide will delineate its likely synthetic origins based on established methodologies for the trifluoromethoxylation of heterocyclic systems. We will explore the chemical principles underpinning its synthesis, provide detailed hypothetical protocols, and discuss its potential applications in drug discovery and materials science.

I. A Postulated Historical Development: An Inference from the Evolution of Fluorination Chemistry

A definitive, seminal publication detailing the first synthesis of this compound remains elusive in the scientific literature. Its emergence is likely intertwined with the broader development of methods for the trifluoromethoxylation of aromatic and heteroaromatic systems. The journey to incorporating the -OCF₃ group into complex molecules has been a significant challenge in synthetic chemistry.

Early methods for the synthesis of aryl trifluoromethyl ethers, first reported in the mid-20th century, often required harsh reaction conditions, limiting their applicability to robust substrates. A significant breakthrough came with the development of milder and more versatile trifluoromethoxylating reagents. The synthesis of trifluoromethoxylated pyridines, in particular, has been an area of active research.[1]

It is plausible that this compound was first synthesized as a research chemical or a specialized intermediate in a proprietary drug discovery program. Its appearance in the catalogs of chemical suppliers, identified by the CAS number 1221171-98-7, indicates its availability and utility in synthetic chemistry, though its specific developmental history is not as publicly chronicled as its trifluoromethyl analog, 2-(trifluoromethyl)isonicotinic acid.

II. The Synthetic Blueprint: Devising a Pathway to this compound

Given the lack of a specific, published synthesis for this compound, we can propose a logical and scientifically sound synthetic route based on established methods for the trifluoromethoxylation of pyridine derivatives. A likely starting material for this synthesis is the readily available and relatively inexpensive 2-hydroxyisonicotinic acid.

Two primary strategies for the introduction of the trifluoromethoxy group onto the pyridine ring are considered here:

  • The "Halogen-Exchange" Approach: This classical method involves the conversion of a hydroxyl group to a trichloromethoxy group, followed by a halogen-exchange reaction.

  • Modern Trifluoromethoxylation using Electrophilic Reagents: More contemporary methods utilize specialized reagents that can directly or indirectly deliver the trifluoromethoxy group to the heteroaromatic core.

A. Proposed Synthetic Pathway 1: A Classical Halogen-Exchange Strategy

This multi-step synthesis begins with 2-hydroxyisonicotinic acid and proceeds through a series of transformations to yield the desired product.

Experimental Protocol: Proposed Synthesis of this compound via Halogen-Exchange

Step 1: Chlorination of 2-Hydroxyisonicotinic Acid to 2-Chloroisonicotinic Acid

  • To a stirred suspension of 2-hydroxyisonicotinic acid (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloroisonicotinic acid.

Step 2: Conversion of 2-Chloroisonicotinic Acid to 2-(Trichloromethoxy)isonicotinic Acid Ester

  • Note: The direct conversion of the carboxylic acid may be challenging. Protection of the carboxylic acid as an ester is a more viable approach.

  • Esterify 2-chloroisonicotinic acid using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid) to obtain methyl 2-chloroisonicotinate.

  • In a high-pressure reactor, combine methyl 2-chloroisonicotinate (1.0 eq) with sodium trichloromethoxide (NaOCCl₃), which can be generated in situ from sodium methoxide and carbon tetrachloride.

  • Heat the reaction mixture under pressure to facilitate the nucleophilic aromatic substitution of the chloride with the trichloromethoxide group.

  • After cooling and careful depressurization, the reaction mixture is worked up to isolate methyl 2-(trichloromethoxy)isonicotinate.

Step 3: Fluorination of the Trichloromethoxy Group

  • Dissolve methyl 2-(trichloromethoxy)isonicotinate (1.0 eq) in an inert, high-boiling point solvent.

  • Add a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

  • Heat the reaction mixture to a high temperature to effect the halogen exchange.

  • Monitor the reaction for the formation of methyl 2-(trifluoromethoxy)isonicotinate.

  • Upon completion, the product is isolated and purified.

Step 4: Hydrolysis of the Ester to this compound

  • Hydrolyze the methyl ester of 2-(trifluoromethoxy)isonicotinate using standard basic (e.g., aqueous lithium hydroxide) or acidic conditions.

  • After acidification of the reaction mixture, the final product, this compound, is isolated by filtration or extraction and purified by recrystallization.

B. Proposed Synthetic Pathway 2: A Modern Approach Utilizing Trifluoromethylating Reagents

A more contemporary approach could involve the use of reagents specifically designed for trifluoromethoxylation, potentially offering milder reaction conditions and improved functional group tolerance. One such strategy involves the reaction of a pyridine N-oxide with trifluoromethyl triflate.

Experimental Protocol: Proposed Synthesis of this compound via N-Oxide Intermediate

Step 1: N-Oxidation of a 2-Substituted Isonicotinic Acid Derivative

  • Protect the carboxylic acid group of a suitable 2-substituted isonicotinic acid (e.g., 2-chloroisonicotinic acid) as an ester (e.g., methyl ester).

  • Treat the methyl 2-chloroisonicotinate with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide.

Step 2: Trifluoromethoxylation of the Pyridine N-Oxide

  • React the methyl 2-chloroisonicotinate N-oxide with trifluoromethyl triflate (CF₃SO₃CF₃). This reagent can act as both an activating agent for the N-oxide and the source of the trifluoromethoxy group.

  • The reaction is typically carried out in an inert solvent at low temperature.

  • The trifluoromethoxy group is introduced at the 2-position, displacing the chloro substituent.

Step 3: Hydrolysis to the Final Product

  • Hydrolyze the resulting methyl 2-(trifluoromethoxy)isonicotinate using standard procedures as described in Pathway 1 to yield this compound.

III. Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, we can predict its key properties based on its structure and comparison with related compounds.

PropertyPredicted Value/Characteristic
CAS Number 1221171-98-7
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than its non-fluorinated analog due to increased polarity and potential for intermolecular interactions.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in nonpolar solvents and water.
¹⁹F NMR A characteristic singlet for the -OCF₃ group.
¹H NMR Signals corresponding to the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and trifluoromethoxy groups.
¹³C NMR Resonances for the seven carbon atoms, including the characteristic quartet for the trifluoromethoxy carbon due to coupling with the fluorine atoms.
IR Spectroscopy Strong absorbances corresponding to the C=O of the carboxylic acid, C-O-C stretching of the ether, and C-F stretching of the trifluoromethoxy group.

IV. Applications in Research and Development

The strategic placement of the trifluoromethoxy group at the 2-position of the isonicotinic acid scaffold makes this molecule a highly valuable building block in several areas:

  • Medicinal Chemistry: this compound can serve as a key intermediate in the synthesis of novel drug candidates. The trifluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides. The trifluoromethoxy group can increase the potency and alter the spectrum of activity of agrochemicals.

  • Materials Science: The unique electronic properties conferred by the trifluoromethoxy group make this molecule a potential component in the design of advanced materials, such as polymers and organic electronics, with tailored properties.

V. Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of fluorine chemistry and its profound impact on the development of new technologies. While its specific historical origins may not be as clearly documented as other key chemical entities, its value as a synthetic building block is undeniable. The proposed synthetic pathways, grounded in established chemical principles, provide a roadmap for its preparation and underscore the ingenuity of modern organic synthesis.

For researchers and drug development professionals, this compound represents a gateway to novel chemical space. Its unique combination of a trifluoromethoxy group and a versatile carboxylic acid handle on a pyridine core offers a powerful tool for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. As the demand for molecules with precisely controlled properties continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for future innovations.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)isonicotinic acid, a key building block in modern medicinal and agricultural chemistry. As the trifluoromethoxy group gains prominence in drug design for its ability to modulate metabolic stability and lipophilicity, a thorough understanding of the fundamental characteristics of its derivatives is paramount. This document consolidates available data on the identity, purity, acidity, lipophilicity, and solubility of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to conduct their own analyses with confidence. The synthesis of this information is intended to facilitate its application in drug discovery and development, enabling more informed decisions in the design of novel chemical entities.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug discovery and agrochemical design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its metabolic robustness and its role as a "super-stable" lipophilic hydrogen bond acceptor.

This compound, a derivative of the pyridine scaffold, combines the advantageous properties of the trifluoromethoxy group with the versatile chemical nature of the isonicotinic acid framework. Isonicotinic acid and its derivatives are well-established pharmacophores, with a rich history in medicinal chemistry.[1] This guide serves as a centralized resource for researchers, providing a deep dive into the essential physicochemical attributes of this important synthetic intermediate. Understanding these properties is crucial for its effective utilization in the synthesis of novel bioactive compounds and for predicting the behavior of the resulting molecules in biological systems.

Compound Identity and Structure

  • Chemical Name: this compound

  • Synonyms: 2-(Trifluoromethoxy)pyridine-4-carboxylic acid

  • CAS Number: 1221171-98-7[2]

  • Molecular Formula: C₇H₄F₃NO₃

  • Molecular Weight: 221.11 g/mol

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound based on available data.

PropertyValueMethodReference
Appearance White to off-white solidVisual Inspection[3]
Melting Point Not available--
pKa Predicted: ~3.0ComputationalInferred from related structures
Aqueous Solubility Slightly solubleQualitative[4]
logP (o/w) Predicted: ~1.5-2.0ComputationalInferred from related structures

Acidity (pKa): Quantifying Ionization

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an acidic compound like this compound, the pKa of the carboxylic acid group will determine its charge in physiological environments, which in turn influences its solubility, permeability, and target engagement.

The Causality Behind pKa Determination

The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method leverages the change in the UV-Vis absorbance spectrum of the compound as it ionizes. The protocol is designed to be a self-validating system by ensuring clear isosbestic points and a sigmoidal relationship between absorbance and pH.[5][6]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) to ensure complete dissolution.

  • Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range of approximately 2 to 12.

  • Sample Preparation: To a series of cuvettes, add a constant small aliquot of the stock solution and dilute with the various buffer solutions to a final, constant concentration. The final organic solvent concentration should be kept low (e.g., <1%) to minimize its effect on the pKa.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) for the fully protonated and fully deprotonated species.

    • Plot the absorbance at a selected λmax against the pH of the buffer solutions.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[7]

Lipophilicity (logP): Assessing Membrane Permeability

The logarithm of the partition coefficient (logP) between n-octanol and water is the most widely used measure of a compound's lipophilicity. This parameter is a key determinant of a drug's ability to cross biological membranes and is a critical component of Lipinski's "Rule of Five" for predicting drug-likeness.[8]

The Rationale for logP Measurement

The trifluoromethoxy group is known to be highly lipophilic. Therefore, this compound is expected to have a moderately positive logP value. Understanding this value is essential for predicting its ADME properties and for guiding further structural modifications in a drug discovery program.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the "gold standard" for experimental logP determination.[9] This protocol is designed to ensure equilibrium is reached and that the analytical method for concentration determination is robust.

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Phases: Mix equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD determination) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Partitioning: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol phase.

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Aqueous Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the absorption and bioavailability of orally administered drugs. Poor solubility is a major hurdle in drug development. While this compound is described as "slightly soluble" in water, a quantitative determination is essential for its effective use.[4]

Factors Influencing Solubility

The solubility of this compound is influenced by its crystalline structure, the presence of the lipophilic trifluoromethoxy group, and the ionizable carboxylic acid group. At pH values below its pKa, the neutral, less soluble form will predominate.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Concentration Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Purity Assessment: Ensuring Quality and Reproducibility

The purity of starting materials is critical in chemical synthesis to ensure the desired reaction outcome and to avoid the introduction of unwanted impurities into the final product. HPLC is a powerful and widely used technique for assessing the purity of organic compounds.[11]

The Importance of a Validated Purity Method

A validated HPLC method provides confidence that the observed peaks are well-resolved and that the calculated purity is accurate and reproducible.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol outlines a general reversed-phase HPLC method that can be optimized for the analysis of this compound.

Caption: Workflow for HPLC purity assessment.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute the compound and any impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined from the UV-Vis spectrum).

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration.

  • Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability and Storage

Fluorinated compounds, particularly those with electron-withdrawing groups on an aromatic ring, can have unique stability profiles. While the trifluoromethoxy group is generally considered to be highly stable, the overall stability of this compound should be considered, especially under harsh pH and temperature conditions.

  • pH Stability: The stability of the trifluoromethoxy group on aromatic rings under acidic and basic conditions is generally high.[12] However, the overall molecule's stability should be assessed, particularly at elevated temperatures.

  • Thermal Stability: As a solid, the compound is expected to be stable at ambient temperatures. Thermal degradation studies, such as thermogravimetric analysis (TGA), can provide quantitative data on its decomposition temperature.

  • Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light. It should be stored away from strong oxidizing agents and bases.

Conclusion

This compound is a valuable building block in the synthesis of novel chemical entities with potential applications in pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is essential for its effective use and for predicting the behavior of its derivatives. This technical guide has provided a comprehensive overview of its key properties and detailed experimental protocols for their determination. By empowering researchers with this knowledge, we aim to facilitate the advancement of chemical synthesis and drug discovery.

References

A Guide to the Spectroscopic Characterization of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The introduction of fluorine or fluorine-containing moieties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them invaluable in the design of novel pharmaceuticals and functional materials. 2-(Trifluoromethoxy)isonicotinic acid, a substituted pyridine carboxylic acid, is one such molecule of interest. Its structural characterization is paramount for quality control, reaction monitoring, and for understanding its behavior in biological and chemical systems.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic profile of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, consists of a pyridine ring substituted with a trifluoromethoxy group at the 2-position and a carboxylic acid group at the 4-position (isonicotinic acid scaffold).

Caption: Molecular Structure of this compound.

The following sections will detail the expected spectroscopic data for this molecule and the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are comparable to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak for ¹H and ¹³C NMR, and to an external standard like CFCl₃ for ¹⁹F NMR.

¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.7d1HH-6
~8.0s1HH-3
~7.8d1HH-5
~13.5br s1H-COOH

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring.

  • H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field (~8.7 ppm). It will likely appear as a doublet due to coupling with H-5.

  • H-3: This proton is situated between the trifluoromethoxy group and the carboxylic acid group and is expected to appear as a singlet (~8.0 ppm) as it has no adjacent protons.

  • H-5: This proton will be coupled to H-6 and is expected to appear as a doublet around 7.8 ppm.

  • -COOH: The carboxylic acid proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to be a broad singlet at a very downfield position (~13.5 ppm).

¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm)Multiplicity (¹⁹F Coupling)Assignment
~165s-COOH
~160qC-2
~152sC-6
~142sC-4
~122sC-5
~120q-OCF₃
~115sC-3

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

  • -COOH: The carboxylic acid carbon is expected to be the most deshielded carbon, appearing around 165 ppm.

  • C-2: The carbon attached to the highly electronegative trifluoromethoxy group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

  • -OCF₃: The carbon of the trifluoromethoxy group will also be a quartet with a large one-bond C-F coupling constant.

  • Aromatic Carbons: The remaining four aromatic carbons will appear in the typical aromatic region (115-152 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents.

¹⁹F NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
~ -58s-OCF₃

Interpretation and Rationale:

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of trifluoromethoxy groups typically falls in the range of -55 to -60 ppm relative to CFCl₃. The absence of coupling in the proton-decoupled spectrum confirms the absence of adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, baseline correction.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C and C=N stretches (aromatic ring)
1250-1050StrongC-O stretch (ether) and C-F stretches
~900-650Medium-StrongAromatic C-H bending

Interpretation and Rationale:

The key diagnostic peaks in the IR spectrum of this compound are:

  • O-H Stretch: A very broad and strong absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

  • C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

  • Aromatic Stretches: Absorptions in the 1600-1470 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O and C-F Stretches: The region between 1250 cm⁻¹ and 1050 cm⁻¹ will likely contain strong absorptions corresponding to the C-O stretch of the trifluoromethoxy group and the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This allows for the determination of the elemental composition.

Mass Spectral Data (Predicted)
  • Molecular Formula: C₇H₄F₃NO₃

  • Molecular Weight: 207.02 g/mol

  • ESI(+)-MS: m/z 208.03 [M+H]⁺

  • ESI(-)-MS: m/z 206.01 [M-H]⁻

  • Key Fragmentation Pathways: Loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation for carboxylic acids.

G M_H_minus [M-H]⁻ m/z 206.01 fragment1 Loss of CO₂ M_H_minus->fragment1 product1 [M-H-CO₂]⁻ m/z 162.02 fragment1->product1

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the critical physicochemical properties of 2-(Trifluoromethoxy)isonicotinic acid, a fluorinated heterocyclic building block with significant potential in pharmaceutical and agrochemical development. As the trifluoromethoxy group can impart unique characteristics such as increased lipophilicity and metabolic stability to a molecule, a thorough understanding of its solubility and stability is paramount for its effective application in drug discovery and formulation.[1] This document will delve into the theoretical underpinnings of its behavior, present methodologies for its empirical evaluation, and discuss the implications of these properties in a research and development context.

Molecular Profile and Physicochemical Characteristics

This compound is a derivative of isonicotinic acid, featuring a trifluoromethoxy (-OCF₃) group at the 2-position of the pyridine ring. This substitution is expected to significantly influence the molecule's electronic properties, pKa, and ultimately its solubility and stability compared to its non-fluorinated counterpart. The trifluoromethoxy group is a strong electron-withdrawing group, which will lower the pKa of the carboxylic acid, making it a stronger acid.

PropertyPredicted/Observed ValueSource
Molecular FormulaC₇H₄F₃NO₃N/A
Molecular Weight221.11 g/mol N/A
AppearanceWhite to off-white solid[2]
pKa~2.0-3.0 (Predicted)[2]
Water SolubilitySlightly soluble[2][3][4]
Melting PointNot available
LogP~2.5 (Predicted)N/A

Note: Some data is extrapolated from the closely related compound 2-(Trifluoromethyl)isonicotinic acid due to limited direct data for the trifluoromethoxy derivative.

Aqueous and Organic Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, both aqueous and organic solubility are key parameters for formulation development and in vivo studies.

pH-Dependent Aqueous Solubility

The presence of both a weakly basic pyridine nitrogen and an acidic carboxylic acid group makes the aqueous solubility of this compound highly dependent on pH. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[5][6][7]

A U-shaped solubility-pH profile is anticipated, with minimum solubility at the isoelectric point and increased solubility at pH values below the pKa of the pyridine nitrogen and above the pKa of the carboxylic acid.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add an excess of this compound to vials containing each buffer solution.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. The supernatant is then carefully removed, filtered, and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[8]

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Buffers (pH 2-10) B Add Excess Compound A->B to each buffer C Shake at Constant Temp. B->C for 24-48h D Centrifuge & Filter C->D post-equilibration E HPLC-UV Analysis D->E analyze supernatant F Plot Solubility vs. pH E->F generate profile

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for purification, crystallization, and the development of non-aqueous formulations. Given its predicted LogP, this compound is expected to have moderate solubility in polar organic solvents.

Experimental Protocol: Determining Organic Solvent Solubility

  • Solvent Selection: Choose a range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, PEG 400).

  • Sample Preparation: Add a known amount of the compound to a fixed volume of each solvent at a constant temperature.

  • Equilibration and Analysis: Follow a similar procedure as the aqueous solubility determination (shake-flask method), using HPLC-UV for quantification.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[9] Stability testing of this compound should be conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound should be evaluated across a range of pH values. While the trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group, its stability can be influenced by the neighboring functional groups and the overall electronic structure of the molecule.[10][11][12]

Experimental Protocol: Forced Degradation (Hydrolysis)

  • Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.

  • Time-Point Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents.[13][14] The pyridine ring and the carboxylic acid group could be susceptible to oxidation.

Experimental Protocol: Forced Degradation (Oxidation)

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature or a slightly elevated temperature.

  • Analysis: Monitor the degradation of the parent compound and the formation of degradation products over time using HPLC.

Photostability

Exposure to light can cause photodegradation of light-sensitive compounds.[15][16][17] Photostability testing is an essential part of the stability assessment.

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

  • Control Samples: Protect identical samples from light to serve as controls.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

G cluster_stress Stress Conditions cluster_analysis Analysis center This compound hydrolysis Hydrolysis (Acid, Base, Neutral) center->hydrolysis oxidation Oxidation (H₂O₂) center->oxidation photolysis Photolysis (UV/Vis Light) center->photolysis hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photolysis->hplc

Caption: Overview of forced degradation studies for stability assessment.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential impurities or degradants. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and suitable technique.[8][18]

Typical HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 260-280 nm for pyridine derivatives)

  • Column Temperature: 25-30°C

Implications for Drug Development

The solubility and stability data for this compound are critical for:

  • Lead Optimization: Understanding how structural modifications impact these properties.

  • Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug delivery and stability.

  • Regulatory Submissions: Providing essential data for Investigational New Drug (IND) and New Drug Application (NDA) filings.

  • Storage and Handling: Establishing appropriate conditions to maintain the quality and integrity of the compound.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its characterization based on the known properties of closely related analogues and established scientific principles. The experimental protocols outlined herein will enable researchers to generate the necessary data to fully understand the solubility and stability profiles of this promising molecule, thereby facilitating its successful development into new therapeutic or agrochemical agents.

References

A Technical Guide to Quantum Chemical Calculations for 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to the study of 2-(Trifluoromethoxy)isonicotinic acid. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in leveraging computational chemistry to understand and predict the molecular properties of this compound.[1][2][3][4][5]

Introduction

This compound is a derivative of pyridine that holds significant interest in the field of medicinal chemistry. Its molecular structure, which includes an electron-withdrawing trifluoromethoxy group and a carboxylic acid moiety, points to a variety of potential pharmacological activities. A thorough understanding of the molecule's three-dimensional arrangement, electronic characteristics, and reactivity is essential for the design of new drug candidates. Quantum chemical calculations provide a powerful, non-experimental method for obtaining this information, offering insights that can direct synthetic efforts and experimental validation.

This whitepaper will cover both the theoretical underpinnings and the practical application of these calculations, with an emphasis on the reasoning behind methodological choices. We will delve into the selection of suitable computational methods and basis sets, provide a step-by-step guide to performing the calculations, and explain how to interpret the resulting data.

Part 1: Theoretical Foundations and Method Selection

The selection of a computational method is a critical initial step that influences both the accuracy and the computational expense of the study. For a molecule such as this compound, achieving a balance between these two aspects is key.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool in modern computational chemistry for the study of medium-sized organic molecules.[6][7] It provides a good compromise between accuracy and computational cost. Unlike methods based on wavefunctions, DFT determines the total energy of a system from its electron density.

The precision of a DFT calculation is heavily reliant on the choice of the exchange-correlation functional. For molecules that contain halogens and have the potential for intramolecular hydrogen bonding, hybrid functionals are often a suitable choice. The B3LYP functional, which merges Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a frequently used and well-tested option for organic molecules.[6][7][8][9][10]

Basis Sets

The basis set is a collection of mathematical functions employed to build the molecular orbitals. The choice of basis set has a direct effect on the quality of the calculation. For a molecule containing fluorine, it is vital to use a basis set that can accurately represent the polarization of the electron density around these highly electronegative atoms.

A Pople-style basis set, such as 6-311++G(d,p) , serves as an excellent starting point.[11][12][13][14][15] Here is a breakdown of this nomenclature:

  • 6-311 : This signifies a triple-zeta valence basis set, which allows for a more adaptable description of the valence electrons.[11]

  • ++G : The double plus sign indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in the molecule .[11][12][13]

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions enable a more precise depiction of bonding by taking into account the distortion of atomic orbitals within the molecular structure.[11][12][13]

Solvation Effects

In a biological setting, molecules are typically found in an aqueous environment. It is therefore important to consider the effects of the solvent. Implicit solvent models, like the Polarizable Continuum Model (PCM) , offer a computationally economical way to do this.[16][17][18][19][20] PCM models the solvent as a continuous dielectric medium that becomes polarized by the electric field of the solute.[16][17][18][19]

Part 2: The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed procedure for conducting quantum chemical calculations on this compound using a standard quantum chemistry software package like Gaussian or ORCA.[21][22][23][24][25][26][27][28][29][30]

Step 1: Molecule Building and Initial Geometry
  • Construct the Molecule : Use a molecular editor such as Avogadro or ChemDraw to build the 3D structure of this compound.[31][32][33][34][35]

  • Initial Cleaning : Carry out a preliminary geometry optimization with a fast, lower-level method like molecular mechanics (e.g., using the MMFF94 force field). This will provide a sound initial geometry for the more computationally intensive quantum chemical calculations.

Step 2: Geometry Optimization

The objective of geometry optimization is to determine the molecule's lowest energy conformation.

  • Input File Preparation : Create an input file specifying:

    • Method : B3LYP

    • Basis Set : 6-311++G(d,p)

    • Solvent Model : PCM (water)

    • Job Type : Opt (Optimization)

    • Initial Coordinates : The coordinates from the pre-optimized structure.

  • Execution : Run the calculation, which is generally the most time-intensive part of the process.

  • Convergence Check : Confirm that the optimization has successfully converged, as indicated in the output file by the program.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed after every successful geometry optimization.

  • Purpose :

    • Verification of Minimum : To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will not have any imaginary frequencies.

    • Thermodynamic Properties : To compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • IR Spectrum Prediction : To predict the molecule's infrared (IR) spectrum.

  • Input File Preparation : Use the optimized geometry from the preceding step and specify the Freq (Frequency) job type.

  • Execution and Analysis : Run the calculation and examine the output to confirm the absence of imaginary frequencies.

Step 4: Electronic Property Calculations

Once a stable geometry has been achieved, various electronic properties can be calculated. These are usually done as "single-point" calculations on the optimized geometry.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap, are essential for understanding the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP) Map : The MEP map provides a visualization of the electrostatic potential on the electron density surface.[36][37][38][39][40] It is extremely useful for pinpointing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding intermolecular interactions, especially in drug-receptor binding.[39]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis offers insights into the bonding and charge distribution within the molecule.[41][42][43][44] It can be used to quantify the charges on individual atoms and to analyze hyperconjugative interactions.[44]

Part 3: Data Interpretation and Visualization

The raw output from quantum chemical calculations can be quite lengthy. This section is dedicated to extracting and visualizing the most chemically significant information.

Tabulated Data
PropertyCalculated ValueUnits
Optimized Geometry
C-C bond lengthsExample: 1.39-1.52Å
C-N bond lengthsExample: 1.33-1.34Å
C-O bond lengthsExample: 1.21-1.35Å
C-F bond lengthsExample: 1.34Å
Key Dihedral AnglesExample: O-C-C-NDegrees
Electronic Properties
HOMO EnergyExample: -7.5eV
LUMO EnergyExample: -1.2eV
HOMO-LUMO GapExample: 6.3eV
Dipole MomentExample: 3.5Debye
Thermodynamics (at 298.15 K)
Zero-Point Vibrational EnergyExample: 85.2kcal/mol
EnthalpyExample: 90.1kcal/mol
Gibbs Free EnergyExample: 65.4kcal/mol

Note: The values presented in this table are for illustrative purposes and should be substituted with the actual data from the calculations.

Visualizations

G cluster_prep Preparation cluster_qm Quantum Mechanics Calculation cluster_analysis Analysis & Properties mol_build 1. Molecule Building (Avogadro/ChemDraw) pre_opt 2. Initial Optimization (Molecular Mechanics) mol_build->pre_opt geom_opt 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Solvent: PCM(water) pre_opt->geom_opt freq_calc 4. Frequency Analysis (Verify Minimum & Get Thermo) geom_opt->freq_calc elec_prop 5. Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop nbo_anal 6. NBO Analysis (Charge Distribution) freq_calc->nbo_anal

Caption: The overall computational workflow for this compound.

MEP_Interpretation cluster_regions Color Interpretation cluster_implications Chemical Implications MEP Molecular Electrostatic Potential Surface Red Red Region (Negative Potential) MEP->Red Blue Blue Region (Positive Potential) MEP->Blue Green Green Region (Neutral Potential) MEP->Green Nucleophilic Site for Electrophilic Attack (e.g., H-bond acceptor) Red->Nucleophilic Indicates Electrophilic Site for Nucleophilic Attack (e.g., H-bond donor) Blue->Electrophilic Indicates

Caption: Interpreting the Molecular Electrostatic Potential (MEP) map.

Conclusion

Quantum chemical calculations are an essential part of the modern medicinal chemist's toolkit. For a molecule such as this compound, these techniques can clarify its basic properties, providing guidance for subsequent experimental research and speeding up the process of drug discovery. By carefully choosing the right theoretical models and meticulously analyzing the computational results, researchers can acquire profound knowledge of the molecule's structure, reactivity, and potential interactions with biological systems. This guide has offered a detailed plan for carrying out such investigations, highlighting both the practical procedures and the scientific principles that inform them.

References

A Technical Guide to the Structural Elucidation of 2-(Trifluoromethoxy)isonicotinic Acid: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on determining the crystal structure of 2-(Trifluoromethoxy)isonicotinic acid. As of the writing of this document, a public-domain crystal structure for this specific compound has not been reported. Therefore, this whitepaper will serve as a detailed roadmap, outlining the necessary steps from material synthesis and crystallization to final structural analysis and interpretation. The methodologies described herein are grounded in established crystallographic principles and best practices in synthetic chemistry.

Introduction: The Significance of Structural Knowledge

This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, including high electronegativity, metabolic stability, and lipophilicity, which can enhance pharmacokinetic and pharmacodynamic profiles of drug candidates. The precise three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, governs a molecule's solid-state properties, such as solubility, stability, and bioavailability. Therefore, elucidating the crystal structure of this compound is a critical step in understanding its chemical behavior and unlocking its potential in various applications.

This guide will provide a detailed protocol for the de novo determination of this compound's crystal structure, a process that is fundamental to rational drug design and the development of new materials.

Synthesis and Purification of this compound

A plausible synthetic route for this compound is necessary to obtain high-purity material for crystallization trials. Drawing from known synthetic methodologies for related fluorinated pyridine carboxylic acids, a potential pathway is outlined below.

Proposed Synthetic Pathway

A common strategy for synthesizing similar compounds involves the modification of a pre-existing pyridine ring. One such approach could involve the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.

Diagram of Proposed Synthetic Workflow

G A 2-chloro-4-methylpyridine B 2-(trifluoromethoxy)-4-methylpyridine A->B 1. Trifluoromethoxylation (e.g., with CF3O- source) C This compound B->C 2. Oxidation (e.g., KMnO4 or other oxidant)

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Synthesis and Purification
  • Trifluoromethoxylation of 2-chloro-4-methylpyridine : The starting material, 2-chloro-4-methylpyridine, would be reacted with a trifluoromethoxylating agent. The choice of reagent and reaction conditions is critical and would likely require optimization.

  • Oxidation to the Carboxylic Acid : The resulting 2-(trifluoromethoxy)-4-methylpyridine would then be oxidized to the corresponding carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO4) is often used for this transformation.

  • Purification : The crude product would be purified using standard techniques such as recrystallization or column chromatography to achieve a purity of >99%, which is essential for successful single-crystal growth.

  • Characterization : The identity and purity of the final compound must be confirmed through spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

    • Mass Spectrometry (MS) : To verify the molecular weight.

    • Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches.

Crystallization: The Art and Science of Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step in structure determination. A systematic approach using various techniques and a range of solvents is recommended.

Solvent Screening

A solubility study should be performed to identify suitable solvents for crystallization. The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. A range of solvents with varying polarities should be screened.

Crystallization Techniques

Several techniques can be employed to grow single crystals:

  • Slow Evaporation : A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion : A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.

Diagram of Crystallization Workflow

G A High-Purity Compound B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling Crystallization B->E F Single Crystals C->F D->F E->F

Caption: A general workflow for the crystallization of a small molecule.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the atomic-level structure of a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[2]

Data Collection
  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup : The crystal is placed in a modern single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.

  • Data Collection Strategy : The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of X-ray diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
  • Data Processing : The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group.

  • Structure Solution : The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Range
Chemical FormulaC₇H₄F₃NO₃
Formula Weight207.11
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
V (ų)1000-1500
Z4 or 8
R-factor< 0.05

Structural Analysis and Interpretation

Once the structure is solved and refined, a detailed analysis of the molecular and supramolecular features is performed.

  • Molecular Geometry : Bond lengths and angles will be compared to standard values to identify any unusual features. The conformation of the trifluoromethoxy group relative to the pyridine ring will be of particular interest.

  • Intermolecular Interactions : A key aspect of the analysis will be the identification of hydrogen bonds, particularly the classic carboxylic acid dimer synthon or a catemer motif. Other non-covalent interactions, such as π-π stacking of the pyridine rings and potential halogen bonds involving the fluorine atoms, will also be investigated.

Diagram of Structural Analysis Logic

G A Refined Crystal Structure B Molecular Geometry Analysis A->B C Intermolecular Interaction Analysis A->C D Packing Analysis A->D E Structure-Property Correlation B->E C->E D->E

Caption: The logical flow of analysis after solving a crystal structure.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional atomic arrangement of this molecule. The resulting structural information will be invaluable for understanding its solid-state properties and for guiding its application in drug discovery and materials science. This foundational knowledge is a prerequisite for the rational design of new chemical entities with improved efficacy and developability.

References

potential biological activities of 2-(Trifluoromethoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Trifluoromethoxy)isonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the , a fluorinated heterocyclic compound. While direct experimental data on this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds to build a robust hypothesis of its potential pharmacological profile. By examining the well-established roles of the isonicotinic acid scaffold and the trifluoromethoxy functional group in medicinal chemistry, we project potential therapeutic applications, propose mechanisms of action, and detail rigorous experimental protocols for validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel fluorinated pyridine derivatives.

Introduction: The Architectural Logic of this compound

This compound is a pyridine-4-carboxylic acid derivative featuring a trifluoromethoxy (-OCF3) group at the C2 position. The therapeutic potential of this molecule can be logically inferred by dissecting its two core components: the isonicotinic acid backbone and the trifluoromethoxy substituent.

  • The Isonicotinic Acid Scaffold: This moiety is a well-established pharmacophore, most famously represented by isoniazid, a first-line drug for treating tuberculosis.[1][2] Isonicotinic acid derivatives have a long history in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The mechanism of isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to an active form that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[2][3][4]

  • The Trifluoromethoxy (-OCF3) Substituent: The inclusion of fluorine-containing groups is a cornerstone of modern drug design. The trifluoromethoxy group, in particular, is highly valued for its ability to modulate a molecule's physicochemical properties.[5] It is strongly electron-withdrawing and highly lipophilic, which can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5] These properties are critical for optimizing a drug candidate's potency and pharmacokinetic profile.[5]

The strategic combination of these two components suggests that this compound is a promising candidate for investigation, particularly in the fields of infectious diseases and oncology.

G cluster_molecule This compound cluster_components Key Functional Moieties cluster_properties Predicted Contributions to Bioactivity mol isonicotinic_acid Isonicotinic Acid Scaffold (Pharmacophore) antimicrobial Antimicrobial Potential (e.g., Anti-tubercular) isonicotinic_acid->antimicrobial Basis for Activity ocf3_group Trifluoromethoxy Group (Modulator) pk_enhancement Enhanced Pharmacokinetics (Lipophilicity, Metabolic Stability) ocf3_group->pk_enhancement Improves Drug-like Properties antimicrobial->mol Synergistic Effect pk_enhancement->mol Synergistic Effect G compound 2-(OCF3) Isonicotinic Acid (Prodrug) cell_wall Mycobacterial Cell Wall compound->cell_wall Uptake katg KatG Enzyme (Activation) cell_wall->katg radical Reactive Acyl Radical katg->radical Oxidative Activation nad NAD(P)H adduct Covalent Adduct radical->adduct nad->adduct inhA InhA Enzyme (Target) adduct->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Blocks death Bacterial Cell Death mycolic_acid->death Disruption Leads to G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (Conditional) start Test Compound: 2-(OCF3) Isonicotinic Acid primary_screen Primary Screens (Antimicrobial & Enzyme Panels) start->primary_screen dose_response Dose-Response Assays (MIC / IC50 Determination) primary_screen->dose_response Active 'Hits' cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2) dose_response->cytotoxicity Potent Hits mechanism Mechanistic Assays (e.g., Mycolic Acid Synthesis) cytotoxicity->mechanism Non-toxic Hits pk_study Pharmacokinetic Study (Mouse/Rat) mechanism->pk_study Confirmed MoA efficacy_model Efficacy Model (e.g., TB Mouse Model) pk_study->efficacy_model Good PK Profile

References

reactive sites and functional group analysis of 2-(Trifluoromethoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactive Sites and Functional Group Analysis of 2-(Trifluoromethoxy)isonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We will dissect the molecule's unique architecture, defined by the interplay between an electron-deficient pyridine core, an acidic carboxylic acid moiety, and a potent electron-withdrawing trifluoromethoxy group. This document delineates the principal reactive sites, predicts the molecule's chemical behavior under various conditions, and furnishes detailed, field-proven protocols for its rigorous functional group analysis. The insights and methodologies presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in synthesis and discovery programs.

Molecular Structure and Physicochemical Profile

This compound is a derivative of pyridine, an aromatic heterocycle.[1][2] Its structure is characterized by a carboxylic acid group at the 4-position (the "iso" position) and a trifluoromethoxy group at the 2-position.[3] This specific arrangement of functional groups dictates its unique electronic and chemical properties.

The molecule is a white to off-white solid at room temperature.[4][5] It serves as a critical intermediate in the synthesis of biologically active molecules for the pharmaceutical and crop protection industries.[4]

PropertyValueSource
Chemical Formula C₇H₄F₃NO₂[4][6]
Molecular Weight 191.11 g/mol [4][5][6]
CAS Number 1221171-98-7[3]
Appearance White to off-white solid/crystal[4][5]
Synonyms 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid[5]
Solubility Slightly soluble in water[4][6]

Analysis of Functional Groups and Reactive Sites

The reactivity of this compound is not merely the sum of its parts but a complex interplay of inductive and resonance effects. The electron-deficient nature of the pyridine ring is further intensified by the two powerful electron-withdrawing groups.

The Carboxylic Acid (-COOH) Group at C4

The carboxyl group is a composite of a carbonyl (C=O) and a hydroxyl (-OH) group attached to the same carbon.[7][8][9][10] Its primary characteristics are acidity and susceptibility to nucleophilic acyl substitution.

  • Acidity (pKa): The most prominent feature of this group is its acidity, arising from its ability to donate a proton.[9][11] The resulting carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[9] In this specific molecule, the acidity is significantly enhanced. The electronegative nitrogen atom in the pyridine ring and the potent, long-range electron-withdrawing trifluoromethoxy group pull electron density away from the carboxyl group, stabilizing the conjugate base and thus lowering the pKa (increasing acidity).[12][13]

  • Reactivity: The carboxyl group is a key site for synthetic modification.

    • Deprotonation: It readily reacts with bases to form carboxylate salts.[9][10]

    • Esterification: Reaction with an alcohol under acidic catalysis yields an ester.[9][10] This is a fundamental transformation for modifying solubility and creating prodrugs.

    • Amide Formation: Conversion to an acyl chloride (e.g., using SOCl₂) followed by reaction with an amine is a standard route to amides, which are crucial for building larger molecular scaffolds.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (a hydroxymethyl group).[9]

The Pyridine Ring

Structurally related to benzene, the pyridine ring is a six-membered aromatic heterocycle.[2] The replacement of a CH group with a nitrogen atom fundamentally alters the ring's electronic properties.

  • Electron-Deficient Nature: The electronegative nitrogen atom withdraws electron density from the ring, making pyridine and its derivatives "electron-poor".[2] This effect is magnified in this compound by the additional electron-withdrawing -COOH and -OCF₃ groups.

  • Basicity of Ring Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic π-system and is available for protonation or coordination with Lewis acids and metal ions.[2] This site is a key handle for modulating physical properties and for directed metallation reactions.

  • Electrophilic Aromatic Substitution (EAS): Due to the ring's electron-deficient character, EAS reactions (like nitration or Friedel-Crafts) are significantly disfavored compared to benzene and typically require harsh conditions.[2] If forced, substitution is expected to occur at the C3 or C5 positions, which are the most electron-rich carbons.[2]

  • Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the ring makes it susceptible to attack by strong nucleophiles. The positions ortho and para to the ring nitrogen (C2, C6, and C4) are most activated for NAS.[2] In this molecule, the C3 and C5 positions are the most likely sites for nucleophilic attack, especially by organometallic reagents, due to the activating effects of the adjacent electron-withdrawing groups.

The Trifluoromethoxy (-OCF₃) Group at C2

The trifluoromethoxy group is a powerful modulator of molecular properties, prized in drug design for its unique electronic profile and metabolic stability.[14]

  • Strong Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, withdrawing electron density through the sigma bond framework (a strong -I effect).[14][15] This is the dominant electronic effect.

  • Weak Resonance Effect (+R): The oxygen atom possesses lone pairs that can, in principle, be donated into the aromatic π-system (a +R effect). However, the electron-withdrawing pull of the CF₃ group significantly diminishes the oxygen's ability to do so, making this a very weak donating effect compared to a standard methoxy (-OCH₃) group.

  • Net Effect: The overall impact of the -OCF₃ group is strongly electron-withdrawing and deactivating.[12][16] It has been described as a "long-range electron-withdrawing substituent".[12][13]

  • Impact on Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes—a critical factor in drug design.[14]

Integrated Reactivity Profile

The combination of these functional groups creates a distinct reactivity map.

Caption: Predicted reactive sites and functional group influences.

Methodologies for Functional Group Analysis

A multi-technique approach is essential for the unambiguous characterization of this compound.

Spectroscopic Analysis
  • Objective: To confirm the molecular structure by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum. Expect to see three distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the protons at C3, C5, and C6. The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which will exchange upon addition of D₂O.

    • Acquire a ¹³C NMR spectrum. Expect to see signals for all 7 carbon atoms. The carbonyl carbon will be significantly downfield (>160 ppm). The carbon attached to the -OCF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.[17]

    • Acquire a ¹⁹F NMR spectrum. This is crucial for confirming the trifluoromethoxy group. A sharp singlet is expected, as there are no neighboring protons to couple with. The chemical shift will be characteristic of an Ar-OCF₃ environment.[17]

  • Causality: The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. ¹⁹F NMR is non-negotiable for any fluorinated compound, providing a clean and definitive confirmation of the fluorine-containing group.

  • Objective: To identify the key functional groups based on their characteristic vibrational frequencies.

  • Methodology:

    • Prepare the sample using either a KBr pellet or as a thin film on a salt plate (for solid samples), or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands:

      • O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

      • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

      • C=C and C=N stretches (Pyridine Ring): Multiple sharp bands in the 1600-1400 cm⁻¹ region.

      • C-F stretches (-OCF₃): Strong, intense bands in the 1300-1100 cm⁻¹ region.

      • C-O stretch (Ether): A band in the 1250-1050 cm⁻¹ region, often overlapping with C-F signals.

  • Causality: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[10] The intensity of the C-F stretches is due to the large change in dipole moment during vibration, making IR an excellent tool for detecting fluorine-containing groups.

  • Objective: To determine the molecular weight and gain structural information from fragmentation patterns.

  • Methodology:

    • Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI) for a polar molecule like this.

    • Acquire the spectrum in both positive and negative ion modes.

    • In positive ion mode, look for the protonated molecular ion [M+H]⁺ at m/z 192.1.

    • In negative ion mode, look for the deprotonated molecular ion [M-H]⁻ at m/z 190.1.

    • Analyze the fragmentation pattern. Common losses would include CO₂ (44 Da) from the carboxylic acid and potentially the loss of the -OCF₃ group.

  • Causality: ESI is the preferred ionization technique as it is a "soft" method that minimizes fragmentation, ensuring the molecular ion is readily observed. Running in both positive and negative modes increases the probability of successful ionization and detection.

Titration for pKa Determination
  • Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group.

  • Methodology:

    • Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

    • Calibrate a pH meter with standard buffer solutions.

    • Slowly titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Causality: This classic method provides a direct, functional measure of the compound's acidity. The self-validating nature of the titration curve—characterized by a distinct buffer region and a sharp inflection at the equivalence point—ensures the reliability of the determined pKa value.

Comprehensive Analytical Workflow

The logical flow for characterizing a new batch of this compound integrates these techniques for a complete and verifiable analysis.

G cluster_structure cluster_properties start Sample Receipt purity Purity Assessment (e.g., HPLC, GC-MS) start->purity structure Structural Confirmation purity->structure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) properties Physicochemical Characterization structure->properties ms Mass Spectrometry (ESI-MS) ir IR Spectroscopy pka pKa Determination (Potentiometric Titration) reactivity Reactivity Profiling (Test Reactions) properties->reactivity logp Lipophilicity (LogP) (Experimental/Calculated) end Qualified Material reactivity->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethoxy)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(trifluoromethoxy)isonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (OCF3) group is of significant interest due to its unique electronic properties, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This guide details a robust and efficient synthetic protocol, starting from commercially available precursors, and provides in-depth explanations for key experimental choices, safety considerations, and methods for the characterization and further derivatization of the target compound.

Introduction: The Significance of the Trifluoromethoxy Group in Pyridine Scaffolds

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design.[3][4] Among these, the trifluoromethoxy (OCF3) group has emerged as a particularly advantageous substituent. Unlike a simple fluorine atom or a trifluoromethyl (CF3) group, the OCF3 moiety possesses a unique combination of high electronegativity and moderate lipophilicity, with a Hansch parameter (π) of approximately 1.04.[5] This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1]

When appended to a pyridine ring, a common scaffold in pharmaceuticals, the trifluoromethoxy group can significantly alter the electronic distribution of the aromatic system, influencing pKa and modifying interactions with biological targets. Furthermore, the OCF3 group is known to be metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[2] this compound, with its carboxylic acid handle, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, such as amides, esters, and ketones, making it a highly sought-after building block for pharmaceutical and agrochemical research.[6]

Recommended Synthetic Pathway

A highly efficient and practical route to this compound involves a two-step sequence starting from the commercially available 2-chloroisonicotinonitrile. This pathway is advantageous as it avoids the often harsh conditions required for direct trifluoromethoxylation of a pyridine ring and leverages the well-established chemistry of nitrile hydrolysis.

The overall transformation is depicted in the following workflow diagram:

Synthesis of this compound 2-Chloroisonicotinonitrile 2-Chloroisonicotinonitrile 2-(Trifluoromethoxy)isonicotinonitrile 2-(Trifluoromethoxy)isonicotinonitrile 2-Chloroisonicotinonitrile->2-(Trifluoromethoxy)isonicotinonitrile Nucleophilic Aromatic Substitution (NaOCF3 or KOCF3) This compound This compound 2-(Trifluoromethoxy)isonicotinonitrile->this compound Acid or Base Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 2-(Trifluoromethoxy)isonicotinonitrile (Intermediate)

This step involves a nucleophilic aromatic substitution of the chlorine atom in 2-chloroisonicotinonitrile with a trifluoromethoxide source. The generation and use of trifluoromethoxide salts require anhydrous conditions due to their moisture sensitivity.

  • Materials and Reagents:

    • 2-Chloroisonicotinonitrile

    • Trifluoromethanol (or a precursor for in situ generation of trifluoromethoxide)

    • Sodium hydride (NaH) or Potassium hydride (KH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Anhydrous toluene (for washing NaH/KH)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser with a nitrogen/argon inlet

    • Addition funnel

    • Ice-water bath

    • Heating mantle with a temperature controller

    • Standard glassware for workup and purification

    • Rotary evaporator

    • Flash chromatography system

  • Procedure:

    • Preparation of the Trifluoromethoxide Salt:

      • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.2 equivalents), previously washed with anhydrous toluene to remove mineral oil, in anhydrous DMF.

      • Cool the suspension to 0 °C using an ice-water bath.

      • Slowly add trifluoromethanol (1.1 equivalents) dropwise via a syringe or addition funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation and a gas bubbler.

      • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of sodium trifluoromethoxide.

    • Nucleophilic Substitution:

      • To the freshly prepared sodium trifluoromethoxide solution, add 2-chloroisonicotinonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

      • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Upon completion, cool the reaction mixture to room temperature.

    • Workup and Purification:

      • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

      • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

      • Combine the organic layers and wash with water and then brine.

      • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

      • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(trifluoromethoxy)isonicotinonitrile.

Synthesis of this compound (Final Product)

This final step is the hydrolysis of the nitrile functional group to a carboxylic acid. Both acidic and basic conditions can be employed. Acidic hydrolysis is presented here as it directly yields the desired carboxylic acid.[7][8][9]

  • Materials and Reagents:

    • 2-(Trifluoromethoxy)isonicotinonitrile

    • Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4)

    • Deionized water

    • Sodium hydroxide (NaOH) solution (for pH adjustment during workup)

    • Diethyl ether or other suitable organic solvent for extraction

  • Equipment:

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • pH meter or pH paper

    • Standard glassware for workup and purification

  • Procedure:

    • Hydrolysis:

      • In a round-bottom flask, dissolve 2-(trifluoromethoxy)isonicotinonitrile (1.0 equivalent) in a mixture of concentrated HCl and water (e.g., a 1:1 v/v mixture).

      • Heat the mixture to reflux (typically around 100-110 °C) and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.[10]

    • Workup and Isolation:

      • Cool the reaction mixture to room temperature.

      • Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 2-3) using a concentrated NaOH solution. The product will precipitate out of the solution.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the solid product by vacuum filtration and wash with cold deionized water.

      • Dry the product under vacuum to yield this compound as a solid.

      • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected Yield (%)AppearanceKey Characterization Data
2-(Trifluoromethoxy)isonicotinonitrile C7H3F3N2O188.1160-75Colorless to pale yellow oil or solid¹⁹F NMR: Singlet around -58 to -60 ppm. ¹H NMR: Signals corresponding to the three pyridine protons. MS (EI): m/z = 188 (M⁺).
This compound C7H4F3NO2191.1185-95White to off-white solid¹⁹F NMR: Singlet around -58 to -60 ppm. ¹H NMR: Signals for the pyridine protons and a broad singlet for the carboxylic acid proton. IR (KBr): Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹). MS (ESI): m/z = 190 [M-H]⁻.

Application Notes: Derivatization of this compound

The carboxylic acid functionality of the title compound allows for a wide range of subsequent chemical transformations, making it a versatile building block.

  • Amide Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine using standard peptide coupling reagents such as EDC/HOBt or HATU.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride will yield the corresponding ester.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like borane (BH3) or lithium aluminum hydride (LiAlH4).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

    • Trifluoromethanol: A toxic and volatile compound. Handle with extreme care in a fume hood.

    • Concentrated Acids and Bases: Corrosive and can cause severe burns. Handle with appropriate care.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 3.1 Incomplete formation of the trifluoromethoxide salt.Ensure all reagents and solvents are strictly anhydrous. Extend the reaction time for the salt formation.
Low reactivity of the starting material.Increase the reaction temperature or consider using a more reactive trifluoromethoxide source (e.g., potassium trifluoromethoxide).
Incomplete hydrolysis in Step 3.2 Insufficient reaction time or acid concentration.Prolong the reflux time and monitor by TLC. Use a higher concentration of acid if necessary.
Difficulty in product isolation Incorrect pH for precipitation.Carefully determine the isoelectric point and adjust the pH precisely.
Product is soluble in the workup solvent.If the product is water-soluble, extract with a more polar organic solvent or perform a continuous extraction.

References

Application Notes & Protocols: The Strategic Use of 2-(Trifluoro-substituted) Isonicotinic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 2-(Trifluoro-substituted) Isonicotinic Acid Scaffold

In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The isonicotinic acid backbone, a pyridine-4-carboxylic acid, is one such scaffold, famously represented by the anti-tubercular drug isoniazid.[1][2][3] The strategic incorporation of fluorine-containing groups can dramatically enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.

This guide focuses on the application of 2-(Trifluoromethoxy)isonicotinic acid and its close, extensively studied analog, 2-(Trifluoromethyl)isonicotinic acid. While specific, published applications for the 2-(trifluoromethoxy) variant are emerging, the vast body of research on the 2-(trifluoromethyl) analog provides a robust and predictive blueprint for its use. The principles, synthetic routes, and biological assays detailed herein are directly applicable to both scaffolds, offering researchers a powerful toolkit for developing next-generation therapeutics. The key difference between the -OCF₃ and -CF₃ groups lies in their electronic and lipophilic character, a critical consideration during lead optimization that allows for fine-tuning of drug-like properties.

Part 1: Foundational Insights & Key Applications

Physicochemical and Structural Properties

2-(Trifluoromethyl)isonicotinic acid is typically a white to off-white solid at room temperature.[4] The core structure consists of a pyridine ring functionalized with a carboxylic acid at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position. This specific arrangement offers several advantages in drug design:

  • Vectorial Synthesis: The carboxylic acid handle is an ideal anchor point for synthetic elaboration, most commonly through amide bond formation, allowing for the systematic exploration of chemical space.

  • Target Engagement: The trifluoromethyl group is a superb bioisostere for other chemical groups and excels at occupying deep, hydrophobic pockets within protein targets.[5] Its strong electron-withdrawing nature also influences the electronics of the entire molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can improve a drug candidate's half-life.

Established Applications in Drug Discovery

Derivatives of 2-(Trifluoromethyl)isonicotinic acid have been successfully developed as potent and selective inhibitors for several important drug target classes, demonstrating the scaffold's versatility.

  • RAF Kinase Inhibitors: This is one of the most well-documented applications. The scaffold is a core component of novel RAF inhibitors designed to target RAS-mutant cancers. In these molecules, the 2-(trifluoromethyl)isonicotinamide portion precisely occupies a hydrophobic pocket created by the "DFG-out" conformation of the kinase, a hallmark of Type II kinase inhibitors.[5][6]

  • Catechol-O-methyltransferase (COMT) Inhibitors: The scaffold serves as a key intermediate in the synthesis of COMT inhibitors, which are used in the management of Parkinson's disease.[7][8][9][10]

  • Serine/Arginine-Rich Splicing Factor Kinase (SRPK) Inhibitors: The compound SRPIN340, an isonicotinamide derivative, is a known inhibitor of SRPK1/2, kinases that are overexpressed in various cancers and play a role in regulating angiogenesis and tumor progression.[11]

  • c-KIT Kinase Inhibitors: Novel Type II inhibitors of c-KIT, a key driver of gastrointestinal stromal tumors (GISTs), have been developed using an isonicotinoyl moiety to achieve high potency and selectivity.[12]

Part 2: Target Pathway Analysis: The RAF-MEK-ERK Signaling Cascade

A primary application of this scaffold is in the development of inhibitors for the RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in human cancers, particularly melanoma and colorectal cancer. Understanding this pathway is critical for designing relevant cellular assays.

The pathway begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the activation of the small GTPase RAS. RAS, in turn, recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that control cell proliferation, survival, and differentiation.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates (pMEK) ERK ERK1/2 MEK->ERK Phosphorylates (pERK) pERK_nuc pERK1/2 ERK->pERK_nuc Translocates Inhibitor Scaffold-Based RAF Inhibitor Inhibitor->RAF Inhibits TF Transcription Factors (e.g., c-Myc, AP-1) pERK_nuc->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition.

Part 3: Experimental Protocols and Workflows

The following protocols provide a validated framework for synthesizing and evaluating novel drug candidates derived from 2-(Trifluoro-substituted)isonicotinic acids.

Protocol 3.1: Synthesis of Bioactive Amides via Amide Coupling

This protocol describes a standard, robust method for coupling the isonicotinic acid scaffold to a diverse library of primary or secondary amines to generate a focused set of potential inhibitors.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high yields and minimizes side reactions, making it suitable for both small-scale screening and larger-scale synthesis.

Materials:

  • 2-(Trifluoromethoxy/methyl)isonicotinic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Reaction vial, magnetic stirrer

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vial under an inert atmosphere (Argon/Nitrogen), add 2-(Trifluoro-substituted)isonicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The DIPEA is added last to initiate the reaction.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (Quenching): Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for amide coupling synthesis.

Protocol 3.2: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase (e.g., B-RAF).

Rationale: A direct biochemical assay is the first step to confirm target engagement and quantify potency. This assay measures the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a common, luminescence-based method that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

Materials:

  • Recombinant human B-RAF kinase (active)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Synthesized inhibitor compound (solubilized in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from ~30 µM to 1 nM in the final assay.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase Buffer

    • Test compound at desired concentration (final DMSO concentration should be ≤1%).

    • Recombinant B-RAF kinase.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add a mixture of the substrate (inactive MEK1) and ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no kinase or potent inhibitor).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Protocol 3.3: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the compound can inhibit the target kinase within a living cell by measuring the phosphorylation status of a downstream substrate.

Rationale: A positive result in a biochemical assay does not guarantee activity in a cellular context. This assay validates that the compound can penetrate the cell membrane, engage its target (RAF), and inhibit the signaling pathway, which is observed by a decrease in phosphorylated MEK (pMEK).

Materials:

  • Cancer cell line with an active RAF-MEK-ERK pathway (e.g., A375, melanoma, B-RAF V600E mutant)

  • Cell culture medium (e.g., DMEM), FBS, antibiotics

  • Test compound (solubilized in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Primary antibodies: anti-pMEK, anti-total MEK, anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Plating: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody (e.g., anti-pMEK) overnight at 4°C.

    • Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total MEK and then anti-Actin antibodies to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the pMEK/total MEK ratio indicates successful cellular target engagement.

Part 4: Data Interpretation & Lead Optimization

The data generated from these protocols are used to build a Structure-Activity Relationship (SAR) that guides the optimization of the initial hit compound into a clinical candidate.

Table 1: Representative Data for 2-(Trifluoromethyl)isonicotinamide Derivatives (Hypothetical Data Based on Published Findings)

Compound IDR-Group (Amine)B-RAF IC₅₀ (nM) [Biochemical]pMEK Inhibition EC₅₀ (nM) [Cellular]
Lead-001 3-amino-4-methyl-phenyl150850
Opt-002 3-amino-4-methyl-phenyl with morpholine25120
Opt-003 3-amino-4-methyl-phenyl with hydroxyethoxy515

Data is illustrative and based on trends observed in publications such as J. Med. Chem. 2020, 63, 5, 2013–2027.[6]

Analysis and Next Steps:

  • SAR Analysis: The data in Table 1 suggests that adding polar groups (morpholine, hydroxyethoxy) to the amine portion of the molecule improves both biochemical and cellular potency. The hydroxyethoxy group in Opt-003, for instance, may form an additional hydrogen bond with the target protein, as described in the literature.[5][6]

  • Lead Optimization: Further modifications should be explored to improve properties like solubility, oral bioavailability, and metabolic stability (ADME properties). For researchers using the 2-(trifluoromethoxy) scaffold, comparing its ADME profile directly against the 2-(trifluoromethyl) analog would be a critical experiment to understand the impact of the oxygen linker.

  • Selectivity Profiling: Promising compounds should be tested against a panel of other kinases to ensure they are selective for the intended target and to avoid off-target toxicities.

References

Application Notes & Protocols: The Strategic Role of Fluorinated Pyridinecarboxylic Acids in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Agrochemical Design

The introduction of fluorine-containing moieties into active molecules has revolutionized the agrochemical industry. Fluorinated functional groups, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, are prized for their ability to profoundly modify a molecule's physicochemical properties. These modifications often lead to enhanced biological efficacy, improved metabolic stability, and optimized bioavailability.[1][2][3] The pyridine ring, a bioisostere of the benzene ring, serves as a critical scaffold in numerous pesticides due to its unique electronic properties and ability to engage in specific biological interactions.[1]

This guide focuses on the application of fluorinated pyridinecarboxylic acids as pivotal synthons in agrochemical development. While direct, large-scale applications of 2-(Trifluoromethoxy)isonicotinic acid are not extensively documented in publicly available literature, its structural analog, 2-(Trifluoromethyl)nicotinic acid , is a well-established and critical intermediate.[1][4] The principles, synthetic strategies, and protocols detailed herein for trifluoromethyl (-CF3) derivatives are conceptually analogous and highly relevant for the application of their trifluoromethoxy (-OCF3) counterparts. We will explore the strategic rationale behind using these building blocks, provide detailed synthetic protocols for a key nematicide, and discuss the broader implications for crop protection.

The Synthon: A Comparative Overview of -CF3 and -OCF3 Pyridinecarboxylic Acids

The choice between a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) group is a key strategic decision in molecular design. While both are strongly electron-withdrawing, they impart distinct properties to the parent molecule.

  • 2-(Trifluoromethyl)nicotinic Acid: The -CF3 group is a potent electron-withdrawing group and a bioisostere for chlorine.[3] Its presence increases metabolic stability by blocking potential sites of oxidation and enhances lipophilicity, which can improve membrane permeability.[3]

  • This compound: The -OCF3 group is considered one of the most lipophilic substituents available to medicinal and agrochemical chemists.[3] It is metabolically very stable and acts as a "super-methoxy" group, sharing some steric properties with larger alkyl groups but with profoundly different electronic characteristics.

The diagram below illustrates the structural similarity of these key synthons, highlighting the foundation for applying similar synthetic methodologies.

G Start 2-(Trifluoromethyl)nicotinic Acid (Key Synthon) Activation Carboxylic Acid Activation (e.g., via Acyl Chloride) Start->Activation Amine cis-Cyclobutane Amine Derivative (Coupling Partner) Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Amine->Coupling Activation->Coupling Product Cyclobutrifluram (Final Active Ingredient) Coupling->Product

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology.[1][2][3] The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[2] The development of small molecule inhibitors that can selectively target specific kinases is therefore an area of intense research.[1][2][4][5]

A key strategy in medicinal chemistry involves the incorporation of fluorine-containing functional groups to enhance the pharmacological properties of drug candidates.[6][7][8] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to increase metabolic stability, modulate lipophilicity, and improve membrane permeability.[6][8][9] This often translates to a longer drug half-life and better bioavailability.[6][8][10]

This guide provides a comprehensive overview and detailed protocols for the use of 2-(Trifluoromethoxy)isonicotinic acid , a versatile building block for the synthesis of novel kinase inhibitors. We will delve into its properties, synthetic applications, and methods for the characterization and biological evaluation of the resulting compounds. The aim is to equip researchers with the practical knowledge to leverage this valuable synthon in their drug discovery programs.

Part 1: Physicochemical Properties and Handling of this compound

This compound is a white to off-white solid at room temperature.[11] Understanding its properties is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 131747-41-6[12][13]
Molecular Formula C7H4F3NO2[12][13]
Molecular Weight 191.11 g/mol [12][13]
Melting Point 217-223 °C[12]
Boiling Point 338.9±42.0 °C (Predicted)[12]
Density 1.484±0.06 g/cm3 (Predicted)[12]
pKa 2.94±0.10 (Predicted)[12]
Appearance Off-white solid[11][12]
Solubility Slightly soluble in water[12]

Safe Handling and Storage:

  • Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[13] Inert atmosphere and room temperature storage are recommended.[12]

Part 2: Synthetic Protocols for Kinase Inhibitor Scaffolds

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone of many kinase inhibitor syntheses.

Protocol 1: General Amide Coupling Reaction

This protocol outlines a standard procedure for the coupling of this compound with a generic primary or secondary amine using a common coupling reagent.

Rationale: Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP), facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting nucleophilic attack by the amine.[14][15] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and reduce racemization.[14]

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and amine in aprotic solvent (e.g., DMF, DCM) B Add coupling reagent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) A->B Sequential addition C Stir at room temperature (or gently heat if necessary) for 2-24 hours B->C Initiate reaction D Monitor reaction progress by TLC or LC-MS C->D During reaction E Quench reaction (e.g., with water or saturated NH4Cl) D->E Upon completion F Extract with an organic solvent E->F G Wash organic layer, dry, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM), approx. 0.1-0.5 M).

  • Coupling Agent Addition: To the stirred solution, add the coupling reagent. Two common options are:

    • Option A (HATU): Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

    • Option B (EDC/HOBt): Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.). A base like DIPEA (1.2-2.0 eq.) may also be added.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Synthesis of a RAF Inhibitor Precursor

This protocol provides an example of the synthesis of N-(4-methyl-3-(pyridin-2-ylamino)phenyl)-2-(trifluoromethoxy)isonicotinamide, a scaffold related to known kinase inhibitors. This example is based on the general principles of amide coupling and subsequent cross-coupling reactions commonly employed in medicinal chemistry.

Reaction Scheme:

RAF_Inhibitor_Synthesis start This compound step1 Amide Coupling HATU, DIPEA, DMF Room Temp start->step1 amine 3-Amino-4-methylaniline amine->step1 intermediate N-(3-amino-4-methylphenyl)-2-(trifluoromethoxy)isonicotinamide step1->intermediate step2 Buchwald-Hartwig Amination Pd catalyst, ligand, base Toluene, Heat intermediate->step2 coupling_partner 2-Bromopyridine coupling_partner->step2 product Final Product step2->product

Caption: Synthetic route to a RAF inhibitor precursor.

Step-by-Step Methodology:

Step A: Amide Coupling

  • Follow Protocol 1 using this compound (1.0 eq.) and 3-amino-4-methylaniline (1.1 eq.) as the amine component.

  • Use HATU (1.2 eq.) and DIPEA (2.5 eq.) in DMF.

  • After purification, you will obtain N-(3-amino-4-methylphenyl)-2-(trifluoromethoxy)isonicotinamide.

Step B: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the intermediate from Step A (1.0 eq.), 2-bromopyridine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography to yield the final product.

Part 3: Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniquePurposeExpected Results
1H and 19F NMR Structural elucidation and confirmation of the trifluoromethoxy group.Resonances corresponding to the protons on the aromatic rings and any aliphatic groups. A singlet in the 19F NMR spectrum confirms the presence of the -OCF3 group.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with a mass corresponding to the expected molecular ion.
HPLC Quantitative purity analysis.A peak area of >95% for the desired compound is generally considered acceptable for biological testing.
HRMS Exact mass determination.Provides a highly accurate mass measurement to confirm the elemental composition.

Part 4: Application in Kinase Assays

Once synthesized and characterized, the novel compounds can be tested for their inhibitory activity against a panel of kinases.

General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Assay Workflow:

Kinase_Assay_Workflow A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B Incubate at specified temperature A->B C Stop Reaction & Deplete remaining ATP: Add ADP-Glo™ Reagent B->C D Incubate C->D E Generate Luminescent Signal: Add Kinase Detection Reagent D->E F Incubate E->F G Measure Luminescence F->G

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer. Add the diluted inhibitor (or DMSO for control wells).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete reaction- Poor quality reagents- Inappropriate solvent or base- Increase reaction time or temperature- Use fresh, high-purity reagents- Screen different solvents (e.g., DCM, THF, ACN) and bases (e.g., TEA, NMM)
Multiple products observed - Side reactions (e.g., reaction with the coupling agent)- Decomposition of starting material or product- Add reagents in the correct order (acid, then coupling agent, then amine)- Run the reaction at a lower temperature- Ensure the use of an inert atmosphere if reagents are air-sensitive
Poor solubility of the final compound - High molecular weight and lipophilicity- Use a co-solvent system (e.g., DMSO/water) for biological assays- Consider synthetic modifications to introduce more polar groups
No kinase inhibition observed - Compound is not an inhibitor for the tested kinase- Compound precipitated in the assay buffer- Test against a broader panel of kinases- Check the solubility of the compound in the assay buffer and reduce the final DMSO concentration if necessary

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The trifluoromethoxy group can impart favorable pharmacokinetic properties, making it an attractive moiety for drug design.[6][8][9] The straightforward application of this synthon in standard amide coupling reactions, followed by further diversification, provides a robust platform for generating libraries of potential drug candidates. The protocols and guidelines presented here offer a solid foundation for researchers to explore the chemical space around this promising scaffold in the ongoing quest for new and effective kinase-targeted therapies.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-(Trifluoromethoxy)isonicotinic Acid in Modern Drug Discovery

This compound is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, offering a unique combination of high lipophilicity and strong electron-withdrawing character.[1] This can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities, all of which are critical parameters in drug design. The isonicotinic acid scaffold itself is a prevalent motif in numerous pharmaceuticals. The combination of these two features makes this compound a key component for the synthesis of novel therapeutic agents.

However, the very electronic properties that make this molecule attractive also present a significant challenge in its synthetic manipulation, particularly in the formation of amide bonds—one of the most fundamental reactions in pharmaceutical development.[2] This guide provides a detailed exploration of the principles and practical protocols for successfully achieving amide coupling with this electron-deficient substrate.

The Challenge: Understanding the Reactivity of an Electron-Deficient Heteroaromatic Carboxylic Acid

The primary difficulty in forming an amide bond with this compound stems from its electronic nature. The trifluoromethoxy group and the nitrogen atom in the pyridine ring are both strongly electron-withdrawing. This has two main consequences:

  • Reduced Nucleophilicity of the Carboxylate: The electron density on the carboxylate group is significantly diminished, making it a poorer nucleophile. This slows down the initial activation step with common coupling reagents.

  • Increased Stability of the Carboxylic Acid: The inductive effect of the electron-withdrawing groups stabilizes the carboxylic acid, making it less prone to activation.

These factors mean that standard amide coupling conditions may result in sluggish reactions, low yields, or complete failure.[2] Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount.

Selecting the Right Tool for the Job: A Comparative Analysis of Amide Coupling Reagents

The key to a successful amide coupling reaction is the efficient activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group.[3] Below is a comparative analysis of common coupling reagents suitable for this compound.

Coupling Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantagesSuitability for Topic
Carbodiimides EDC, DCCForms an O-acylisourea intermediate, which is then attacked by the amine.[3]Readily available, cost-effective. Water-soluble byproducts with EDC simplify workup.[4]Can lead to racemization in chiral substrates. DCC byproduct (DCU) is often insoluble.[4]Moderate. Often requires additives like HOBt and DMAP to enhance reactivity for electron-deficient acids.[2]
Uronium/Aminium Salts HATU, HBTUForms a highly reactive OAt- or OBt-active ester.[5][6]High coupling efficiency, fast reaction rates, and low racemization.[6]Higher cost. Can react with the amine if not pre-activated with the acid.[7]High. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt moiety.[5][8]
Phosphonium Salts PyBOPForms a reactive OBt-ester.Efficient for sterically hindered couplings. Byproducts are generally non-toxic.Can be more expensive than carbodiimides.High. A very effective reagent for challenging couplings.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride.Very reactive, drives the reaction to completion.Harsh conditions (heat, strong reagents) may not be suitable for complex molecules with sensitive functional groups.Moderate to High. Effective but may require careful optimization to avoid side reactions.

Experimental Protocols

The following protocols are designed to provide a starting point for the amide coupling of this compound. Optimization of solvent, base, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered. The use of HATU generally provides high yields and clean reactions.[6]

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid & HATU in aprotic solvent (DMF) B Add Base (DIPEA) A->B C Stir for 15-30 min (Pre-activation) B->C D Add Amine C->D E Stir at RT for 2-12 h D->E F Aqueous Workup E->F G Extraction F->G H Column Chromatography G->H I I H->I Pure Amide

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and HATU.

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.

  • Add the amine to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/HOBt with DMAP

This protocol is a more economical option and is effective for many primary and secondary amines, especially when catalytic DMAP is included to accelerate the reaction with the electron-deficient acid.[2]

Workflow Diagram:

EDC_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acid, Amine, HOBt, & DMAP in DCM or DMF B Cool to 0 °C A->B C Add EDC B->C D Stir, warm to RT over 12-24 h C->D E Aqueous Workup D->E F Extraction E->F G Column Chromatography F->G H H G->H Pure Amide

Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.

Materials:

  • This compound

  • Amine (1.0 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 eq)

  • DMAP (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound, the amine, HOBt, and DMAP.

  • Add anhydrous DCM or DMF and stir to dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • For workup, if using DCM, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. If using DMF, perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Advanced Strategies

For particularly challenging couplings, such as with highly hindered or extremely electron-poor amines, the following strategies can be employed:

  • Increased Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier.

  • Acyl Fluoride Formation: For very difficult cases, converting the carboxylic acid to the corresponding acyl fluoride using a reagent like cyanuric fluoride, followed by reaction with the amine, can be highly effective.[9][10]

  • Microwave Chemistry: The use of a microwave reactor can significantly accelerate the reaction and improve yields for sluggish couplings.

Conclusion

The successful synthesis of amides from this compound is readily achievable with a rational approach to reagent selection and protocol design. The electron-deficient nature of this substrate necessitates the use of robust coupling conditions. Uronium-based reagents like HATU offer a highly reliable and efficient method, while the more traditional EDC/HOBt system, augmented with DMAP, provides a cost-effective alternative. By understanding the underlying chemical principles and carefully executing the protocols outlined in this guide, researchers can effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of new and innovative pharmaceuticals.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-(Trifluoromethoxy)isonicotinic Acid Derivatives in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the isonicotinic acid scaffold imparts a unique combination of properties to potential drug candidates. The -OCF3 group is a strong electron-withdrawing moiety, which can significantly modulate the pKa of the carboxylic acid and influence the reactivity of the pyridine ring.[1] Furthermore, its high lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile of a molecule.[1] The isonicotinic acid framework itself is a well-established pharmacophore found in numerous therapeutic agents.[2][3]

Derivatization of the carboxylic acid group of this compound into esters, amides, and other functionalities is a critical step in the synthesis of novel compounds for biological screening. These derivatives allow for the exploration of structure-activity relationships (SAR) by systematically modifying the physicochemical properties of the parent molecule. This guide provides detailed application notes and experimentally grounded protocols for the efficient and reliable derivatization of this important synthetic intermediate.

Understanding the Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing trifluoromethoxy group, the electron-deficient nature of the pyridine ring, and the carboxylic acid functionality.

  • The Trifluoromethoxy (-OCF3) Group: This group exerts a powerful electron-withdrawing effect on the pyridine ring, making the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.[1] This electronic effect also increases the acidity of the carboxylic acid proton, which can influence the choice of base in certain reactions.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, further deactivating the ring towards electrophilic attack. This inherent electron deficiency, compounded by the -OCF3 group, makes the carboxylic acid at the 4-position more electrophilic upon activation.

  • The Carboxylic Acid Group: The carboxylic acid is the primary site for derivatization. Its conversion to more reactive intermediates, such as acyl chlorides or active esters, is a common strategy to facilitate reactions with a wide range of nucleophiles.

Part 1: Synthesis of 2-(Trifluoromethoxy)isonicotinoyl Chloride - The Gateway Intermediate

The conversion of this compound to its corresponding acyl chloride is a fundamental first step for many derivatization pathways. The resulting 2-(trifluoromethoxy)isonicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a broad range of alcohols and amines.

Protocol 1: Synthesis of 2-(Trifluoromethoxy)isonicotinoyl Chloride using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of isonicotinoyl chloride and related acyl chlorides.[4][5]

Reaction Scheme:

G reactant This compound product 2-(Trifluoromethoxy)isonicotinoyl chloride reactant->product Reflux reagent SOCl2 (Thionyl Chloride) reagent->product byproduct SO2 + HCl product->byproduct

A simplified workflow for the synthesis of 2-(Trifluoromethoxy)isonicotinoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another high-boiling inert solvent)

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous toluene.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature with gentle stirring. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Isolation: The crude 2-(trifluoromethoxy)isonicotinoyl chloride can be purified by trituration with anhydrous diethyl ether to precipitate the product, which is then filtered and dried under vacuum. The product is often obtained as its hydrochloride salt and should be used immediately in subsequent reactions due to its moisture sensitivity.

Expert Insights:

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the procedure, as the acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. The excess reagent is easily removed during the work-up.

  • Safety: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Esterification of this compound

The synthesis of esters from this compound can be achieved through several methods, each with its own advantages depending on the nature of the alcohol and the desired scale of the reaction.

Protocol 2: Fischer Esterification with Simple Alcohols

This classic method is suitable for the esterification with simple, unhindered primary and secondary alcohols that can be used in large excess.[6][7]

Reaction Scheme:

G reactant1 This compound product Ester reactant1->product reactant2 R-OH (Alcohol) reactant2->product catalyst H2SO4 (cat.) catalyst->product byproduct H2O product->byproduct

Fischer esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or distillation.

Expert Insights:

  • Equilibrium: Fischer esterification is a reversible reaction. Using a large excess of the alcohol as the solvent drives the equilibrium towards the product side.

  • Acid-Sensitive Substrates: This method is not suitable for substrates containing acid-labile functional groups.

Protocol 3: Esterification of Complex Alcohols via the Acyl Chloride

For more complex or precious alcohols, a two-step procedure involving the formation of the acyl chloride followed by reaction with the alcohol is generally more efficient and provides higher yields.[7]

Reaction Scheme:

G reactant1 2-(Trifluoromethoxy)isonicotinoyl chloride product Ester reactant1->product reactant2 R-OH (Alcohol) reactant2->product base Pyridine or Et3N byproduct Base·HCl base->byproduct

Esterification via the acyl chloride intermediate.

Materials:

  • 2-(Trifluoromethoxy)isonicotinoyl chloride (freshly prepared)

  • Alcohol of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine)

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) and the tertiary amine base (1.1-1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Addition of Acyl Chloride: Slowly add a solution of 2-(trifluoromethoxy)isonicotinoyl chloride (1.0-1.1 eq.) in anhydrous DCM to the alcohol solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Expert Insights:

  • Base: The tertiary amine base is crucial for scavenging the HCl generated during the reaction, which can otherwise cause side reactions or protonate the pyridine nitrogen of the product.

  • Temperature Control: The addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Part 3: Amidation of this compound

Amide bond formation is one of the most frequently performed reactions in drug discovery. A variety of coupling reagents are available to facilitate the amidation of this compound with a wide range of amines.

Protocol 4: Amidation using HATU as a Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[8][9][10][11]

Reaction Scheme:

G reactant1 This compound product Amide reactant1->product reactant2 R-NH2 (Amine) reactant2->product reagent HATU reagent->product base DIPEA base->product

HATU-mediated amidation of this compound.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous lithium chloride (LiCl) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HATU (1.1-1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution to remove DMF. Subsequently, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Expert Insights:

  • Stoichiometry: The stoichiometry of the coupling reagents and base may need to be optimized for challenging substrates, such as sterically hindered amines or electron-poor anilines.

  • Alternative Bases: Other non-nucleophilic bases like triethylamine can be used, but DIPEA is often preferred to minimize side reactions.

Protocol 5: Amidation using EDC/HOBt Coupling System

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[2][12]

Reaction Scheme:

G reactant1 This compound product Amide reactant1->product reactant2 R-NH2 (Amine) reactant2->product reagent1 EDC reagent1->product reagent2 HOBt reagent2->product

EDC/HOBt-mediated amidation.

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous dichloromethane (DCM) or DMF

  • Tertiary amine base (e.g., triethylamine or DIPEA, if the amine is a salt)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DCM or DMF. If the amine is provided as a hydrochloride salt, add one equivalent of a tertiary amine base to liberate the free amine.

  • EDC Addition: Add EDC hydrochloride (1.1-1.5 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Expert Insights:

  • HOBt Additive: HOBt is used to suppress racemization (if applicable) and to form a more reactive active ester, which can improve the yield of the amidation reaction.

  • Water-Soluble Byproduct: A major advantage of using EDC is that the urea byproduct is water-soluble and can be easily removed during the aqueous work-up.

Quantitative Data Summary

Derivatization MethodKey ReagentsTypical Reaction TimeTypical Yield RangeNotes
Acyl Chloride Formation Thionyl Chloride2-4 hours>90%Product is moisture-sensitive.
Fischer Esterification Alcohol, H₂SO₄ (cat.)4-12 hours60-80%Best for simple, non-acid sensitive alcohols.
Esterification via Acyl Chloride Alcohol, Pyridine/Et₃N1-4 hours80-95%Suitable for complex and sensitive alcohols.
HATU Amidation Amine, HATU, DIPEA1-6 hours85-98%Excellent for hindered substrates.
EDC/HOBt Amidation Amine, EDC, HOBt12-24 hours70-90%Cost-effective and reliable method.

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile and powerful strategy in the design and synthesis of novel bioactive molecules. The protocols outlined in this guide provide robust and reliable methods for the preparation of key derivatives, including esters and amides. The choice of method will depend on the specific nucleophile, the scale of the reaction, and the presence of other functional groups in the molecule. By understanding the underlying chemical principles and following these detailed protocols, researchers can efficiently generate diverse libraries of compounds for further investigation in drug discovery programs.

References

Application Note: A Robust and Scalable Two-Step Synthesis of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Trifluoromethoxy)isonicotinic acid is a critical fluorinated heterocyclic building block in the synthesis of high-value pharmaceutical and agrochemical agents.[1] The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in modern drug discovery.[2] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The presented two-step synthetic route is designed for robustness, scalability, and high yield, starting from the readily available precursor, 2-hydroxy-4-methylpyridine. The protocol emphasizes safety, process control, and practical considerations for transitioning from bench-scale to pilot-plant production.

Strategic Overview: Pathway to a Scalable Synthesis

The primary challenge in synthesizing trifluoromethoxylated heteroaromatics lies in the efficient and regioselective introduction of the -OCF₃ group, as methods for this transformation are less developed than for the analogous -CF₃ group.[2] While several synthetic strategies exist, including building the pyridine ring from a fluorinated precursor, a post-functionalization approach offers greater flexibility and is often more amenable to scale-up.[3]

Our selected strategy involves a two-step sequence:

  • Trifluoromethoxylation: Direct O-trifluoromethylation of 2-hydroxy-4-methylpyridine. This step leverages a stable pyridone tautomer to direct the functionalization to the oxygen atom.

  • Oxidation: Conversion of the 4-position methyl group of the intermediate, 2-(trifluoromethoxy)-4-methylpyridine, into the final isonicotinic acid functionality. This is a classic transformation in industrial chemistry, with well-established conditions for scalability and safety.[4][5]

This pathway was chosen for its operational simplicity, use of a cost-effective starting material, and the high-yielding nature of both transformations, making it an ideal candidate for large-scale production.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Oxidation Start 2-Hydroxy-4-methylpyridine Intermediate 2-(Trifluoromethoxy)-4-methylpyridine Start->Intermediate Togni's Reagent II DBU, MeCN Final_Product This compound Intermediate->Final_Product KMnO₄, H₂O/Pyridine Heat, then Acidic Work-up

Caption: High-level overview of the two-step synthesis.

Detailed Protocols and Methodologies

PART A: Step 1 - Synthesis of 2-(Trifluoromethoxy)-4-methylpyridine

This key step involves the direct O-trifluoromethylation of a hydroxypyridine. The selection of the fluorinating agent is critical for scalability, safety, and efficiency. We utilize 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II), a stable, crystalline solid that serves as an electrophilic "-OCF₃" source under basic conditions.

Reaction Scheme: (Self-generated image of the chemical reaction)

ReagentCAS No.Molar Mass ( g/mol )Quantity (1 kg scale)Molar Eq.
2-Hydroxy-4-methylpyridine13466-43-6109.131.00 kg1.0
Togni's Reagent II887144-97-0318.083.20 kg1.1
1,8-Diazabicycloundec-7-ene (DBU)6674-22-2152.241.54 kg1.1
Acetonitrile (MeCN), Anhydrous75-05-841.0510 L-
Ethyl Acetate141-78-688.1120 L-
Saturated aq. NH₄ClN/A-10 L-
BrineN/A-5 L-
Anhydrous Magnesium Sulfate7487-88-9120.37500 g-
  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the system is purged with dry nitrogen to establish an inert atmosphere.

  • Reagent Charging: To the reactor, charge 2-hydroxy-4-methylpyridine (1.00 kg, 9.16 mol) and anhydrous acetonitrile (10 L). Stir the resulting slurry at 20-25 °C until dissolution is complete.

  • Base Addition: Add 1,8-diazabicycloundec-7-ene (DBU) (1.54 kg, 10.08 mol) to the solution via an addition funnel over 15 minutes. A slight exotherm may be observed; maintain the internal temperature below 30 °C using the reactor jacket.

  • Trifluoromethoxylation: In a separate, dry container, dissolve Togni's Reagent II (3.20 kg, 10.08 mol) in anhydrous acetonitrile (5 L). Add this solution to the reactor dropwise over 1-2 hours.

    • Causality: Slow addition is crucial to control the reaction exotherm and prevent the accumulation of unreacted reagents, a key safety consideration in scale-up operations.

  • Reaction Monitoring: Stir the reaction mixture at 20-25 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reactor to 10-15 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 L).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 L). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 5 L), then dry over anhydrous magnesium sulfate.

  • Solvent Removal & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. The product, 2-(trifluoromethoxy)-4-methylpyridine, can be purified by vacuum distillation to achieve >98% purity.

PART B: Step 2 - Oxidation to this compound

The oxidation of an alkyl group on an aromatic ring is a robust transformation. Potassium permanganate (KMnO₄) is a powerful, cost-effective oxidant suitable for this purpose on a large scale. The use of a pyridine co-solvent aids in the solubility of the organic intermediate.

Reaction Scheme: (Self-generated image of the chemical reaction)

ReagentCAS No.Molar Mass ( g/mol )Quantity (1 kg scale)Molar Eq.
2-(Trifluoromethoxy)-4-methylpyridineN/A193.131.00 kg1.0
Potassium Permanganate (KMnO₄)7722-64-7158.033.27 kg4.0
Pyridine110-86-179.105 L-
Water7732-18-518.0220 L-
Sodium Bisulfite (NaHSO₃)7631-90-5104.06As needed-
Hydrochloric Acid (37% aq.)7647-01-036.46As needed-
  • Reactor Setup: Use a 100 L reactor equipped for heating, cooling, mechanical stirring, and with a reflux condenser.

  • Reagent Charging: Charge the reactor with 2-(trifluoromethoxy)-4-methylpyridine (1.00 kg, 5.18 mol), water (15 L), and pyridine (5 L). Heat the mixture to 70 °C with vigorous stirring.

  • Oxidant Addition: In a separate vessel, dissolve potassium permanganate (3.27 kg, 20.7 mol) in warm water (5 L). Add this solution to the reactor in portions over 3-4 hours, maintaining the internal temperature between 80-90 °C.

    • Causality: The oxidation of alkylarenes is highly exothermic.[4] Adding the oxidant in portions is a critical process control to manage heat evolution and prevent a runaway reaction. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

  • Reaction Completion: After the addition is complete, maintain the reaction at 90-95 °C for an additional 4-6 hours, or until LC-MS analysis shows complete consumption of the starting material.

  • Work-up - MnO₂ Removal: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite until the purple color of excess permanganate disappears and the brown MnO₂ sludge is reduced. Filter the hot mixture through a pad of celite to remove the manganese salts. Wash the filter cake with hot water (2 x 2 L).

  • Product Isolation: Combine the filtrate and washes. Cool the clear solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Purification: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Collect the solid product by filtration, wash with cold water (2 x 2 L), and dry under vacuum at 50 °C to a constant weight. This typically yields the final product with >99% purity.

Process Safety and Scale-Up Considerations

  • Reagent Handling: Togni's reagent should be handled in a well-ventilated area. DBU is corrosive and should be handled with appropriate personal protective equipment (PPE).[6] Potassium permanganate is a strong oxidizer and should not be mixed with organic materials in a concentrated form.[7][8]

  • Thermal Hazards: Both steps of the synthesis involve potential exotherms. Step 2, the oxidation, presents a significant thermal hazard on a large scale.[4][9] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is mandatory before attempting production beyond the pilot scale. Ensure adequate reactor cooling capacity is available.

  • Waste Management: The primary waste stream from the oxidation step contains manganese salts. This waste must be treated and disposed of in accordance with local environmental regulations.

Data Summary and Expected Results

The following table summarizes the expected outcomes for a 1 kg scale synthesis.

ParameterStep 1: TrifluoromethoxylationStep 2: OxidationOverall
Product 2-(Trifluoromethoxy)-4-methylpyridineThis compound-
Theoretical Yield 1.77 kg1.18 kg-
Typical Actual Yield 1.45 - 1.59 kg0.94 - 1.03 kg-
Typical Yield (%) 82 - 90%80 - 87%66 - 78%
Purity (by HPLC) >98% (after distillation)>99% (after precipitation)-
Appearance Colorless OilWhite Crystalline Solid-

Visualization of Key Process Logic

Safety Logic for Oxidation Step

Oxidation_Safety Start Initiate KMnO₄ Addition Monitor_Temp Monitor Internal Temp (Tᵢ) Start->Monitor_Temp Check_Rate Is Tᵢ < 90°C? Monitor_Temp->Check_Rate Add_KMnO4 Continue Slow Addition Check_Rate->Add_KMnO4 Yes Pause_Addition Pause Addition Check_Rate->Pause_Addition No Add_KMnO4->Monitor_Temp End Addition Complete Add_KMnO4->End If all KMnO₄ added Apply_Cooling Apply Max Cooling Pause_Addition->Apply_Cooling Apply_Cooling->Monitor_Temp

Caption: Control loop for managing exotherm during oxidation.

References

Application Notes and Protocols for the Quantification of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Trifluoromethoxy)isonicotinic acid is a fluorinated pyridine carboxylic acid derivative of increasing interest in pharmaceutical and agrochemical research. Its unique chemical structure, characterized by the presence of a trifluoromethoxy group, imparts specific physicochemical properties that necessitate robust and sensitive analytical methods for its accurate quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the determination of this compound in various matrices.

These application notes delve into the rationale behind method selection, sample preparation strategies, and detailed, step-by-step protocols for quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.[1][2]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is paramount for developing effective analytical methods. While specific experimental data for this compound is limited, we can infer its behavior from its structural analogs, such as 2-(Trifluoromethyl)isonicotinic acid and isonicotinic acid.

PropertyEstimated Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₇H₄F₃NO₃Provides the exact mass for mass spectrometry detection.
Molecular Weight 207.11 g/mol Essential for preparing standard solutions of known concentration.
pKa ~2.9 - 3.5 (Predicted)As a carboxylic acid, the compound's charge state is pH-dependent. The predicted low pKa indicates it will be in its anionic form at neutral pH.[3][4] This is a critical consideration for sample extraction and chromatographic retention. For reversed-phase HPLC, a mobile phase pH below the pKa will be necessary to ensure the analyte is in its neutral, more retained form.
Solubility Slightly soluble in water; more soluble in organic solvents.This dictates the choice of extraction solvents. A mixture of an organic solvent like acetonitrile or methanol with water is likely to be effective for extraction.
UV Absorbance Expected λmax ~210-220 nm and ~260-270 nmBased on the UV spectra of isonicotinic acid, we can anticipate UV absorbance maxima suitable for HPLC-UV detection.[5][6] The exact wavelengths should be confirmed experimentally.

Method Selection: A Rationale

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and widely accessible technique suitable for quantifying higher concentrations of the analyte, for instance, in bulk drug substance or formulated products. The chromophore in the pyridine ring allows for UV detection.[7][8][9][10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification in complex biological or environmental matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2][11][12][13] It allows for the unambiguous identification and quantification of the analyte even in the presence of co-eluting matrix components.

Experimental Workflows

A generalized workflow for the analysis of this compound is presented below. The specific steps will be detailed in the subsequent protocols.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Reaction Mixture) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or UPLC) Cleanup->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification LCMS_Method_Development cluster_optimization Method Optimization cluster_validation Method Validation cluster_application Routine Analysis MS_Tune MS Parameter Tuning (Infusion of Standard) LC_Dev LC Method Development (Column & Mobile Phase) MS_Tune->LC_Dev Define MRM Transitions Linearity Linearity & Range LC_Dev->Linearity Optimized Conditions Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ Determination Accuracy->LLOQ Stability Stability Studies Sample_Analysis Sample Analysis with QCs Stability->Sample_Analysis Data_Review Data Review & Reporting Sample_Analysis->Data_Review LLO_Q LLO_Q LLO_Q->Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important fluorinated building block. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability.[1][2] However, its installation and the subsequent manipulation of the parent molecule can present unique challenges.

This document moves beyond simple protocols to provide in-depth, field-tested insights into common synthetic hurdles. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

Core Synthetic Strategies

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. The most common and logical approaches involve the late-stage introduction of the carboxylic acid moiety onto a pre-functionalized pyridine ring. Below are two prevalent retrosynthetic pathways that form the basis of our troubleshooting guide.

target This compound A_intermediate_1 2-Lithiated-4-(trifluoromethoxy)pyridine target->A_intermediate_1 Carboxylation (CO2 Quench) B_precursor 2-Cyano-4-(trifluoromethoxy)pyridine target->B_precursor Nitrile Hydrolysis (Acid or Base) A_precursor 2-Halo-4-(trifluoromethoxy)pyridine (X = Br, Cl) A_intermediate_1->A_precursor Directed Ortho-Metalation or Halogen-Metal Exchange

Figure 1. Common retrosynthetic pathways for this compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific, practical problems you may encounter during your synthesis. Each question is framed from the perspective of a researcher at the bench, followed by a detailed explanation of potential causes and actionable solutions.

Route A: Directed Metalation & Carboxylation

This route is powerful but highly sensitive to reaction conditions. It typically involves the deprotonation of a 2-halo-4-(trifluoromethoxy)pyridine at the 3-position or a halogen-metal exchange at the 2-position, followed by quenching with carbon dioxide.

Question 1: My directed lithiation of 2-bromo-4-(trifluoromethoxy)pyridine is resulting in a complex mixture of products and very low yield of the desired acid. What is going wrong?

This is a classic issue when working with lithiated pyridines. The problems often stem from three areas: the choice of base, reaction temperature, and atmospheric control.

  • Causality (The "Why"): Pyridine rings are electron-deficient and susceptible to nucleophilic addition by strong, unhindered bases like n-butyllithium (n-BuLi).[3] This leads to the formation of dihydropyridine adducts instead of the desired deprotonation. Furthermore, moisture or oxygen can instantly quench the highly reactive organolithium species. The regioselectivity of deprotonation is governed by the directing ability of the substituents; however, incorrect conditions can lead to scrambling or "halogen dance" phenomena.[4]

  • Actionable Solutions:

    • Switch to a Hindered Base: Avoid n-BuLi for direct deprotonation. Use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are excellent for regioselective deprotonation adjacent to a directing group without adding to the pyridine ring.[3]

    • Strict Temperature Control: All lithiation steps must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath). Allowing the reaction to warm up, even locally, can cause decomposition and side reactions.

    • Ensure Rigorously Anhydrous Conditions: All glassware must be oven or flame-dried under vacuum. Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use fresh, sealed syringes for all transfers.

    • Consider Halogen-Metal Exchange: An alternative is to use a precursor like 2-bromo-4-(trifluoromethoxy)pyridine and perform a halogen-metal exchange with 2 equivalents of n-BuLi or t-BuLi at -78 °C. This is often cleaner and more regioselective than direct deprotonation.[5]

Question 2: The carboxylation step after successful lithiation is inefficient. My main isolated product is the des-carboxy starting material.

This indicates that the lithiated intermediate is being protonated during the workup rather than reacting with CO₂.

  • Causality (The "Why"): The lithiated pyridine is a very strong base. It will readily abstract a proton from any available source, including trace water in the CO₂ or the workup solution. The quality of the carbon dioxide and the quenching technique are paramount.

  • Actionable Solutions:

    • Use High-Quality CO₂: Use freshly crushed, high-purity dry ice. Do not use old dry ice that may have accumulated atmospheric water as frost. For best results, sublime CO₂ gas from dry ice through a drying tube (filled with CaCl₂) directly into the reaction flask or pour the reaction slurry onto a large excess of crushed dry ice.

    • Reverse Addition: Instead of adding CO₂ to the reaction, use a cannula to transfer the cold (-78 °C) lithiated pyridine solution into a separate flask containing a slurry of crushed dry ice in anhydrous THF. This ensures the organolithium always encounters a large excess of the electrophile.

    • Controlled Quench: After the addition to CO₂, allow the mixture to warm slowly to room temperature before quenching with aqueous acid. A premature aqueous quench can protonate any unreacted lithiated species.

Route B: Hydrolysis of 2-Cyano-4-(trifluoromethoxy)pyridine

Hydrolysis of the corresponding nitrile is a robust alternative, but it can be stubborn, often stalling at the intermediate amide stage.

Question 3: My nitrile hydrolysis (using NaOH/EtOH) stops at the amide, 2-(Trifluoromethoxy)isonicotinamide. How can I drive the reaction to completion?

The formation of the amide is rapid, but the second hydrolysis step to the carboxylate is often significantly slower due to the reduced electrophilicity of the amide carbonyl carbon compared to the nitrile carbon.

  • Causality (The "Why"): The stability of the amide intermediate can make its hydrolysis the rate-limiting step. Standard conditions that work for many nitriles may be insufficient here, especially with the electron-withdrawing nature of the substituted pyridine ring.

  • Actionable Solutions:

    • Increase Reaction Severity: Move from refluxing ethanol/water to higher boiling point solvents like ethylene glycol with a strong base (NaOH or KOH) at temperatures of 120-160 °C.

    • Switch to Acidic Conditions: Strong acidic hydrolysis is often more effective for hindered or electron-deficient amides. Refluxing the isolated amide in concentrated (6-12 M) HCl or a mixture of acetic acid and concentrated H₂SO₄ can effectively yield the desired carboxylic acid.

    • Monitor Carefully: Use TLC or ¹H NMR to monitor the disappearance of the amide starting material. The reaction may require extended times (12-48 hours) under harsh conditions.

ParameterCondition 1 (Basic)Condition 2 (Harsh Basic)Condition 3 (Acidic)
Reagents 4M NaOH, EtOH/H₂O6M KOH, Ethylene Glycol6M H₂SO₄ (aq)
Temperature 80 °C (Reflux)150 °C110 °C (Reflux)
Typical Time 6-12 h12-24 h8-16 h
Outcome Often stalls at amideGood conversion to acidExcellent conversion to acid
Consideration Mildest conditionsPotential for decompositionProduct isolated as free acid

Table 1. Comparison of hydrolysis conditions for converting 2-cyano-4-(trifluoromethoxy)pyridine to the corresponding acid.

Experimental Protocol: Directed Ortho-Metalation and Carboxylation

This protocol provides a validated starting point for the synthesis via Route A.

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quench & Workup cluster_purify Purification p1 1. Oven-dry all glassware and assemble under Argon. p2 2. Prepare anhydrous THF. p1->p2 p3 3. Prepare a -78 °C bath (Dry Ice/Acetone). p2->p3 r1 4. Add anhydrous THF and diisopropylamine to flask. p3->r1 r2 5. Cool to -78 °C. r1->r2 r3 6. Add n-BuLi dropwise to form LDA. Stir for 30 min. r2->r3 r4 7. Add 2-chloro-4-(trifluoromethoxy)pyridine solution in THF dropwise. r3->r4 r5 8. Stir at -78 °C for 2 hours. r4->r5 q1 9. Pour reaction mixture onto a large excess of crushed dry ice. r5->q1 q2 10. Allow to warm to room temperature. q1->q2 q3 11. Add water and separate layers. q2->q3 q4 12. Acidify aqueous layer with HCl to pH ~3-4. q3->q4 q5 13. Extract with EtOAc. q4->q5 q6 14. Dry, filter, and concentrate. q5->q6 f1 15. Purify crude product via recrystallization or chromatography. q6->f1

Figure 2. Step-by-step workflow for the synthesis of this compound via directed lithiation-carboxylation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: The primary hazards involve working with organolithium reagents like n-BuLi and LDA. These are pyrophoric and react violently with water. Always handle them under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques. The hydrolysis protocols involve corrosive acids and bases and should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Q: How do I introduce the trifluoromethoxy group onto the pyridine ring in the first place? A: Synthesizing trifluoromethoxylated pyridines is a specialized field. A modern and effective method involves the O-trifluoromethylation of N-pyridinyl-N-hydroxylamine precursors, followed by a thermally induced migration of the -OCF₃ group.[1][6] This approach offers good regioselectivity depending on the substituents on the ring. Another older method involves the fluorination of trichloromethoxy derivatives with reagents like antimony trifluoride.[7]

Q: My final product is an off-white solid that is difficult to purify. What are the likely impurities? A: Common impurities depend on the synthetic route.

  • From Route A (Lithiation): The most common impurity is the unreacted starting material (e.g., 2-chloro-4-(trifluoromethoxy)pyridine) or the protonated version (4-(trifluoromethoxy)pyridine) if the quench was inefficient.

  • From Route B (Hydrolysis): The primary impurity is the intermediate amide.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. If impurities co-crystallize, column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate with 1% acetic acid is recommended. The acetic acid helps to keep the carboxylic acid protonated and improves peak shape.

Q: How can I definitively characterize my final product? A: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: Will confirm the overall structure and substitution pattern on the pyridine ring.

  • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the -OCF₃ group. It should appear as a singlet in a characteristic region.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethoxylation of Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2025-12-31

Introduction

Welcome to the technical support center for the trifluoromethoxylation of isonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this challenging but increasingly important transformation. The incorporation of the trifluoromethoxy (-OCF₃) group into heteroaromatic scaffolds like isonicotinic acid can significantly enhance the pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and bioavailability.[1][2] However, the unique electronic properties of the pyridine ring, particularly in the electron-deficient isonicotinic acid, present specific challenges for achieving efficient and selective trifluoromethoxylation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common hurdles and successfully optimize your reaction conditions.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during the trifluoromethoxylation of isonicotinic acid.

Issue 1: Low or No Product Yield

This is one of the most common challenges. A systematic approach to troubleshooting is crucial.

Question: I am not observing any formation of the desired trifluoromethoxylated isonicotinic acid. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to a complete lack of product formation. Let's break down the potential culprits and their solutions.

1. Reagent and Catalyst Inactivity:

  • Trifluoromethoxylation Reagent: The choice and quality of your trifluoromethoxylation reagent are paramount.

    • Electrophilic vs. Nucleophilic Reagents: The trifluoromethoxylation of electron-deficient heterocycles like isonicotinic acid can be approached using either electrophilic or nucleophilic sources of the -OCF₃ group.[3] Electrophilic reagents, such as those derived from hypervalent iodine (e.g., Togni reagents), are often employed.[2][3][4] Nucleophilic sources, like trifluoromethyl benzoate (TFBz) activated by a fluoride source, offer an alternative pathway.[5] The reactivity of these reagents can be highly substrate-dependent.

    • Reagent Decomposition: Some trifluoromethoxylation reagents are sensitive to moisture and air. Ensure your reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst (if applicable): If your protocol involves a catalyst (e.g., a photoredox catalyst or a transition metal), its activity is critical.[6][7]

    • Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvent. Ensure all components of your reaction are of high purity.

    • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Optimize the catalyst loading according to literature procedures or through systematic screening.

2. Incompatible Reaction Conditions:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used. For photocatalytic reactions, the choice of solvent can also influence the solubility and stability of the photocatalyst's excited state.[6]

  • Temperature: Trifluoromethoxylation reactions can be sensitive to temperature. Some reactions require elevated temperatures to overcome activation barriers, while others, particularly those involving radical intermediates, may proceed more efficiently at room temperature or below to minimize side reactions.[8]

  • Atmosphere: As mentioned, many reagents and catalysts are air- and moisture-sensitive. Performing the reaction under an inert atmosphere is often essential.

3. Substrate-Specific Issues:

  • Isonicotinic Acid Reactivity: The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic attack. This inherent low reactivity can be a major hurdle.

  • Protecting Groups: The carboxylic acid moiety may interfere with the reaction. It may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the trifluoromethoxylation step. The protecting group can then be removed in a subsequent step.

Experimental Workflow for Troubleshooting Low/No Yield:

Troubleshooting_Yield start Low or No Product Yield check_reagents Verify Reagent Quality and Activity start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate solution_reagents Use fresh, high-purity reagents. Consider alternative trifluoromethoxylation reagents. check_reagents->solution_reagents solution_conditions Optimize solvent, temperature, and atmosphere. Ensure inert conditions. check_conditions->solution_conditions solution_substrate Consider protecting the carboxylic acid group. check_substrate->solution_substrate end_goal Improved Yield solution_reagents->end_goal solution_conditions->end_goal solution_substrate->end_goal Radical_Mechanism reagent OCF3 Source (e.g., BTMP) radical reagent->radical Activation initiator Initiator (e.g., Light, Catalyst) initiator->radical adduct Radical Adduct radical->adduct isonicotinic Isonicotinic Acid isonicotinic->adduct Addition product Trifluoromethoxylated Isonicotinic Acid adduct->product rearomatization Rearomatization (e.g., Oxidation) rearomatization->product

References

Technical Support Center: Purification of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Trifluoromethoxy)isonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this fluorinated heterocyclic compound. The unique electronic properties imparted by the trifluoromethoxy group present distinct challenges in isolating the target molecule from starting materials, byproducts, and degradants. This guide provides troubleshooting protocols and frequently asked questions to address common issues encountered during purification.

I. Understanding the Molecule: Key Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. The trifluoromethoxy group is strongly electron-withdrawing, which influences the acidity of the carboxylic acid and the overall polarity of the molecule.

PropertyValueSignificance for Purification
Molecular Formula C7H4F3NO3High fluorine content can impact solubility and chromatographic behavior.
Molecular Weight 207.11 g/mol ---
pKa ~3-4 (estimated)The acidic nature allows for pH-dependent solubility, a key tool for extraction and crystallization.
Solubility Slightly soluble in water. Soluble in many organic solvents like methanol, ethanol, and acetone.Solubility characteristics guide solvent selection for recrystallization and chromatography.
Appearance Typically a white to off-white solid.[1]Discoloration can indicate the presence of impurities.

II. Common Purification Challenges & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound and provides step-by-step guidance to resolve them.

Issue 1: Persistent Colored Impurities (Yellow/Brown Tinge)

Question: My isolated this compound is an off-white or yellowish powder, not the expected white solid. What are the likely impurities, and how can I remove them?

Answer: A yellow or brown discoloration often indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Common culprits include unreacted precursors or side-reaction products from the introduction of the trifluoromethoxy group.

Troubleshooting Protocol: Decolorization and Recrystallization
  • Activated Carbon Treatment:

    • Dissolve the impure solid in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solvent Selection for Recrystallization:

    • The ideal recrystallization solvent will fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

    • Experiment with a range of solvents, including alcohols (methanol, ethanol), esters (ethyl acetate), and mixed solvent systems (e.g., ethanol/water, acetone/heptane).

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my product from a closely related impurity using silica gel chromatography. They have very similar Rf values. What can I do to improve separation?

Answer: Co-elution is a common challenge, especially with structurally similar impurities. The strong electron-withdrawing nature of the trifluoromethoxy group can lead to similar polarities among related compounds.

Troubleshooting Protocol: Optimizing Chromatographic Conditions
  • Solvent System Modification:

    • Systematically vary the polarity of your mobile phase. Small additions of a more polar solvent (e.g., methanol in a dichloromethane/ethyl acetate system) or a small amount of acid (e.g., acetic acid) can significantly alter the retention of acidic compounds.

    • Consider using a different solvent system altogether. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol system.

  • Alternative Stationary Phases:

    • If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity.

    • For very challenging separations, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or trifluoroacetic acid) can be highly effective.

Issue 3: Incomplete Hydrolysis of Precursors

Question: My final product is contaminated with the corresponding ester or nitrile precursor. How can I ensure complete conversion and remove these impurities?

Answer: Incomplete hydrolysis is a frequent issue in the synthesis of carboxylic acids from their ester or nitrile analogs. Driving the reaction to completion is the first step, followed by effective purification.

Troubleshooting Protocol: Ensuring Complete Reaction and Post-Reaction Cleanup
  • Driving the Hydrolysis to Completion:

    • Base-catalyzed hydrolysis (for esters): Increase the reaction time, temperature, or the equivalents of base (e.g., NaOH or KOH). The use of a co-solvent like THF or ethanol can improve the solubility of the starting material.

    • Acid-catalyzed hydrolysis (for nitriles): Use a stronger acid (e.g., concentrated H2SO4 instead of HCl), increase the reaction temperature, or prolong the reaction time.

  • Post-Hydrolysis Purification Workflow:

    G A Reaction Mixture (Product, Unreacted Precursor, Salts) B Acidify to pH 2-3 (e.g., with HCl) A->B C Precipitate Formation (Crude Carboxylic Acid) B->C D Filter and Wash with Water C->D E Aqueous Filtrate (Salts, Water-Soluble Impurities) D->E Discard F Recrystallize Crude Solid (e.g., from Ethanol/Water) D->F G Pure this compound F->G

    Caption: Post-hydrolysis purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what impurities can be expected from each?

A1: One common route involves the synthesis of a trifluoromethoxylated pyridine ring followed by functional group manipulation to introduce the carboxylic acid.[2][3] Potential impurities include regioisomers formed during the trifluoromethoxylation step and incompletely reacted intermediates. Another approach involves building the pyridine ring from trifluoromethyl-containing precursors.[4][5][6][7] This can lead to impurities from side reactions during the cyclization process.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended:

  • 1H and 19F NMR Spectroscopy: To confirm the chemical structure and identify any fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and assess the presence of impurities.

  • HPLC (High-Performance Liquid Chromatography): To quantify the purity of the sample.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: If your product is an oil, it is likely impure. Try the following:

  • Purify by column chromatography: This is often the most effective way to remove impurities that inhibit crystallization.

  • Trituration: Add a solvent in which your product is sparingly soluble and stir or sonicate. This can sometimes induce crystallization or wash away impurities.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: While comprehensive toxicological data may be limited, it is prudent to treat this compound as potentially hazardous.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

IV. References

  • Guidechem. (n.d.). 2-(Trifluoromethyl)isonicotinic acid 131747-41-6 wiki. Retrieved from --INVALID-LINK--

  • Fluoromart. (n.d.). 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 505084-58-2, 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Formula. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Isonicotinic Acid. Retrieved from --INVALID-LINK--

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from --INVALID-LINK--

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  • Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5. Retrieved from --INVALID-LINK--

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  • Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. Retrieved from --INVALID-LINK--

  • Appretech Scientific Limited. (n.d.). 2-(2,2,2-trifluoroethoxy)isonicotinic acid. Retrieved from --INVALID-LINK--

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References

common side reactions in the synthesis of 2-(Trifluoromethoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Trifluoromethoxy)isonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the causality behind common synthetic challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Section 1: Synthesis via Organometallic Intermediates

The most prevalent route to this compound involves the formation of an organometallic intermediate from a 4-halo-2-(trifluoromethoxy)pyridine precursor, followed by quenching with carbon dioxide. While powerful, this pathway is fraught with potential side reactions.

FAQ 1.1: My lithiation-carboxylation reaction suffers from low yield, and I'm isolating the starting material and a dimeric bipyridine byproduct. What is the root cause?

Answer: This is a classic issue stemming from competition between the desired carboxylation and two primary side reactions: incomplete metal-halogen exchange and homocoupling of the organolithium intermediate with the starting halide.

Mechanistic Insight: The reaction begins with a metal-halogen exchange, typically using an alkyllithium reagent like n-BuLi or s-BuLi at cryogenic temperatures to form a pyridyl-lithium intermediate.[1][2] This intermediate is a potent nucleophile and base.

  • Homocoupling (Bipyridine Formation): The newly formed pyridyl-lithium can act as a nucleophile and attack the electrophilic carbon of the starting 4-halopyridine. This is essentially a Wurtz-type coupling reaction, which becomes significant if the concentration of the starting halide is high relative to the organolithium, or if the temperature rises, increasing reaction rates indiscriminately.

  • Incomplete Exchange: If the metal-halogen exchange does not go to completion, quenching the reaction with an acid source (even atmospheric moisture during workup) will simply protonate the unreacted pyridyl-lithium back to the starting material.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature at or below -70 °C throughout the lithiation and carboxylation steps. Even brief warming can dramatically favor side reactions.[3]

  • Reverse Addition: Instead of adding the alkyllithium to your pyridine precursor, slowly add the 4-halo-2-(trifluoromethoxy)pyridine solution to a solution of the alkyllithium reagent at -78 °C. This strategy keeps the concentration of the starting halide low at all times, minimizing the chance of it reacting with the organolithium intermediate.

  • Choice of Lithiating Agent: t-BuLi often provides a faster and more complete metal-halogen exchange at low temperatures compared to n-BuLi, which can reduce the amount of unreacted starting material. However, its higher basicity can sometimes lead to other side reactions.

  • High-Purity CO₂: Use a stream of thoroughly dried CO₂ gas or freshly crushed high-quality dry ice. Atmospheric moisture will quench the organolithium, regenerating the starting material.

Diagram: Competing Reaction Pathways during Lithiation

G Start 4-Halo-2-(OCF3)Pyridine + n-BuLi Intermediate Pyridyl-Lithium Intermediate Start->Intermediate -78 °C Metal-Halogen Exchange Side2 Recovered Starting Material Start->Side2 Incomplete Exchange + H₂O during workup Desired Desired Product: 2-(OCF3)Isonicotinic Acid Intermediate->Desired 1. Dry CO₂ 2. H₃O⁺ Workup Side1 Side Product: Homocoupled Bipyridine Intermediate->Side1 + Starting Halide (Wurtz Coupling)

Caption: Key reaction crossroads for the pyridyl-lithium intermediate.

FAQ 1.2: Instead of the carboxylic acid, my reaction yields a significant amount of a ketone or tertiary alcohol. Why does this happen?

Answer: This indicates that your pyridyl-lithium intermediate is reacting with the newly formed lithium carboxylate salt. Organolithium reagents are sufficiently reactive to attack carboxylates, a reaction not typically seen with less reactive Grignard reagents.[4][5]

Mechanistic Insight:

  • Carboxylation: The first equivalent of the pyridyl-lithium reacts with CO₂ to form a lithium carboxylate.

  • Nucleophilic Attack: A second equivalent of the pyridyl-lithium can then attack the electrophilic carbonyl carbon of this lithium carboxylate. This forms a stable dianionic tetrahedral intermediate.

  • Workup: Upon acidic workup, this intermediate collapses.

    • If it collapses to a ketone (by losing OLi⁻), and there is still unreacted pyridyl-lithium, a third equivalent can add to the ketone, leading to a tertiary alcohol after workup.

    • The dianionic intermediate can be protonated to form a hydrate, which then eliminates water to form the ketone.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkyllithium for the metal-halogen exchange, but ensure no large excess is present.

  • Rapid Carboxylation: Once the lithiation is complete, introduce the CO₂ quickly and efficiently. The goal is to have the CO₂ react with all the pyridyl-lithium before the intermediate can attack the product. Quenching the reaction mixture by pouring it onto a large excess of crushed dry ice is often an effective method.

  • Temperature Management: Maintain cryogenic temperatures. Higher temperatures increase the rate of the undesired nucleophilic attack on the carboxylate.

Quantitative Data Summary: Lithiation Conditions
ParameterCondition A (Standard)Condition B (Optimized)Probable Outcome
Addition Mode BuLi added to Py-XPy-X added to BuLiB minimizes homocoupling
Temperature -60 °C-78 °CB reduces side reaction rates
Reagent 1.1 eq n-BuLi1.1 eq t-BuLiB may give faster, cleaner exchange
CO₂ Quench Gas bubbled throughPoured onto dry ice slurryB provides rapid, excess quench

Section 2: Issues Related to Purification & Product Stability

FAQ 2.1: My final product appears to be decarboxylating during workup or purification. How can I increase its stability?

Answer: While isonicotinic acids are generally more stable to decarboxylation than picolinic (2-position) acids, the presence of a strong electron-withdrawing group like -OCF₃ can influence stability, especially under harsh thermal or pH conditions.[6][7]

Mechanistic Insight: Decarboxylation of pyridinecarboxylic acids can be facilitated by the formation of a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring as the CO₂ molecule departs.[7][8] While this is most efficient for acids at the 2-position, extreme heat or strong acid/base conditions can promote this process for isonicotinic acids as well.

Troubleshooting Protocol:

  • Mild Workup Conditions: After quenching the carboxylation, adjust the pH carefully. Use a weaker acid (e.g., saturated ammonium chloride solution or citric acid) to neutralize the mixture before adjusting to the isoelectric point (typically pH 3-4) to precipitate the product. Avoid using strong, hot acids.[9]

  • Avoid Excessive Heat: When removing solvents, use a rotary evaporator at moderate temperatures (e.g., < 40-50 °C). Avoid distilling the crude product at high temperatures.

  • Purification Method: If chromatography is needed, use a buffered mobile phase if possible and avoid highly acidic or basic conditions on the column. Recrystallization from a suitable solvent system is often a milder alternative to chromatography for final purification.

Section 3: Detailed Experimental Protocol Example

Optimized Lithiation-Carboxylation of 2-Chloro-4-(trifluoromethoxy)pyridine

This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate reactivity.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation: In the reaction flask, place a solution of sec-butyllithium (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Reverse Addition): Prepare a solution of 2-chloro-4-(trifluoromethoxy)pyridine (1.0 equivalent) in anhydrous THF. Using a syringe pump, add this solution dropwise to the vigorously stirred s-BuLi solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the resulting mixture for an additional 30 minutes at -78 °C.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed, high-purity dry ice in anhydrous THF. Rapidly transfer the cold pyridyl-lithium solution into the dry ice slurry via a pre-cooled cannula under a positive nitrogen pressure.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Isolation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate or MTBE to remove neutral byproducts (like the bipyridine). Carefully acidify the aqueous layer to pH ~3-4 with cold 1 M HCl.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude this compound. Recrystallize from an appropriate solvent (e.g., ethanol/water) for further purification.

Troubleshooting Workflow Diagram

G Start Experiment Complete CheckYield Low Yield of Carboxylic Acid? Start->CheckYield CheckSM High % of Starting Material? CheckYield->CheckSM Yes Success Yield Optimized CheckYield->Success No CheckDimer Bipyridine Dimer Detected? CheckSM->CheckDimer No Sol_Incomplete Cause: Incomplete Lithiation / H₂O Quench Solution: • Use t-BuLi • Ensure anhydrous conditions • Increase lithiation time CheckSM->Sol_Incomplete Yes CheckKetone Ketone/Alcohol Byproduct Detected? CheckDimer->CheckKetone No Sol_Dimer Cause: Homocoupling Solution: • Maintain T < -70 °C • Use reverse addition • Dilute reaction mixture CheckDimer->Sol_Dimer Yes Sol_Ketone Cause: Attack on Carboxylate Solution: • Pour reaction into excess dry ice • Ensure no excess R-Li • Maintain cryogenic temp. CheckKetone->Sol_Ketone Yes CheckKetone->Success No

References

Technical Support Guide: Optimizing the Synthesis and Purification of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Trifluoromethoxy)isonicotinic acid is a valuable fluorinated heterocyclic building block for the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy (-OCF3) group imparts unique properties, including increased metabolic stability and lipophilicity, which can significantly enhance the biological activity of a molecule.[1] However, the synthesis of this compound is often challenging, with researchers frequently encountering issues of low yield, difficult purification, and the formation of stubborn impurities.

This technical support guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during the synthesis and purification of this compound. Our approach is grounded in mechanistic principles to help you understand the causality behind experimental choices and empower you to optimize your results.

Section 1: Proposed Synthetic Strategy & Workflow

The synthesis of this compound is not a trivial one-step process. A robust strategy involves a multi-step sequence that builds the molecule by first installing the critical trifluoromethoxy group onto a suitable pyridine precursor, followed by the formation of the carboxylic acid functionality. A common point of confusion is the difference between a trifluoromethoxy (-OCF3) group and a trifluoromethyl (-CF3) group; the synthetic routes and chemical properties are distinct.[2][3]

A representative synthetic approach is outlined below. This workflow is designed to isolate the most challenging steps and provide clear optimization points.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Critical Trifluoromethoxylation cluster_2 Part 3: Carboxylic Acid Formation cluster_3 Part 4: Purification A 2-Chloro-4-methylpyridine B 2-Hydroxy-4-methylpyridine A->B Hydrolysis (e.g., aq. NaOH) C 2-(Trifluoromethoxy)-4-methylpyridine B->C O-Trifluoromethylation (e.g., Togni Reagent) D This compound (Product) C->D Oxidation (e.g., KMnO4) E Crude Product D->E Work-up F Pure Product E->F Recrystallization / Chromatography

Caption: Proposed workflow for the synthesis of this compound.

Section 2: Troubleshooting the Critical Trifluoromethoxylation Step

The introduction of the -OCF3 group is the most challenging and yield-defining step. Success depends on precise control over reaction conditions and a deep understanding of the underlying mechanism, which often involves radical pathways or specialized electrophilic reagents.[4][5]

Frequently Asked Questions (FAQs)

Q1: My trifluoromethoxylation reaction has stalled, showing low conversion and primarily unreacted 2-Hydroxy-4-methylpyridine. What are the likely causes?

A1: This is a common issue often traced back to three factors:

  • Reagent Reactivity: Electrophilic trifluoromethoxylating agents (e.g., Togni or Umemoto reagents) are highly reactive and sensitive to moisture and impurities. Ensure you are using a freshly opened or properly stored reagent. The reaction should be run under strictly anhydrous conditions with an inert atmosphere (Nitrogen or Argon).

  • Base and Solvent Choice: The deprotonation of the hydroxyl group is critical for its subsequent reaction. A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile) is typically required. Ensure the base is sufficiently strong to fully deprotonate the starting material.

  • Temperature Control: These reactions can be highly exothermic and temperature-sensitive. Often, the deprotonation step is performed at 0 °C, followed by the slow addition of the trifluoromethoxylating agent. Allowing the reaction to slowly warm to room temperature is a common procedure.[6] If conversion remains low, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial, but must be balanced against the risk of reagent decomposition.

Q2: The reaction is messy, and I'm isolating a significant amount of dark, tarry byproducts instead of my desired product.

A2: Byproduct formation often points to reagent decomposition or side reactions with the pyridine ring.

  • Mechanism of Side Reactions: Trifluoromethoxylation can proceed through radical intermediates.[5] If not properly controlled, these radicals can lead to undesired polymerization or degradation pathways. The pyridine ring itself can be sensitive to the highly reactive species involved.

  • Mitigation Strategies:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.

    • Control Addition Rate: Add the trifluoromethoxylating reagent slowly and sub-surface to minimize localized high concentrations.

    • Scavengers: In some cases, radical scavengers can be used, but their compatibility with the desired reaction must be verified.

    • Check Starting Material Purity: Impurities in the 2-Hydroxy-4-methylpyridine can initiate decomposition pathways. Ensure it is pure and dry before use.

Q3: I've formed a product, but NMR analysis shows it's a regioisomer. How can I improve selectivity for the 2-position?

A3: Regioselectivity is a known challenge in the functionalization of substituted pyridines.[4] The electronic properties of the substituents play a major role in directing the incoming group. While starting with the 2-hydroxy precursor strongly favors O-functionalization, if you were attempting a direct C-H trifluoromethoxylation on a different precursor, the directing effects would be paramount. For this workflow, ensuring you start with 2-hydroxypyridine is the primary method of ensuring the correct initial bond formation (C-O-CF3). If other isomers are forming, it suggests a more complex rearrangement or an alternative, undesired reaction pathway is occurring.

Section 3: Troubleshooting Carboxylic Acid Formation

The oxidation of the 4-methyl group to a carboxylic acid is a standard transformation, but the presence of the electron-withdrawing -OCF3 group can influence its reactivity.

Frequently Asked Questions (FAQs)

Q1: The oxidation of the 4-methyl group is sluggish and requires harsh conditions, leading to low yields.

A1: The electron-withdrawing nature of both the pyridine ring and the 2-trifluoromethoxy group can deactivate the 4-methyl group towards oxidation.

  • Choice of Oxidant: A strong oxidizing agent is typically necessary. Potassium permanganate (KMnO4) under basic conditions followed by an acidic workup is a classic and effective method. Other options include potassium dichromate in sulfuric acid or ruthenium-catalyzed oxidations.

  • Optimizing Conditions:

    • Temperature: Heating is almost always required. Refluxing in water or a pyridine/water mixture is common for KMnO4 oxidations.

    • Stoichiometry: Use a sufficient excess of the oxidant (typically 3-4 equivalents of KMnO4) to drive the reaction to completion.

    • pH Control: Maintaining a basic pH during the KMnO4 oxidation is crucial to prevent the formation of insoluble manganese dioxide (MnO2) sludge that can trap the product.

Q2: I'm concerned about the stability of the -OCF3 group under strong oxidizing or acidic/basic conditions.

A2: The trifluoromethoxy group is generally very robust and chemically stable under a wide range of conditions, which is a key reason for its use in medicinal chemistry.[7] It is significantly more stable than a standard methoxy group towards acidic cleavage. It should withstand typical permanganate oxidation conditions and the subsequent acidic or basic workups required for product isolation.

Section 4: Purification Strategies & Protocols

Purifying the final product is critical for achieving the desired specifications. A combination of techniques is often necessary to remove unreacted intermediates, reagents, and byproducts.

Protocol 1: Acid-Base Extraction for Purification

This technique is highly effective for separating your acidic final product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh ethyl acetate to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: My product is an off-white or yellowish solid after precipitation. How can I improve its color and purity?

A1: This indicates the presence of persistent colored impurities.

  • Recrystallization: This is the most effective method for final purification. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

  • Activated Charcoal: During the recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent ClassExamplesComments
AlcoholsEthanol, IsopropanolGood for polar compounds, may require addition of water as an anti-solvent.
EstersEthyl AcetateGood general-purpose solvent.
KetonesAcetoneOften too strong a solvent; may be used in a co-solvent system.
AromaticTolueneGood for less polar impurities.
Aqueous MixturesEthanol/Water, Acetonitrile/WaterHighly effective for tuning polarity to achieve sharp crystallization.

Q2: I'm struggling to remove a key impurity that has similar properties to my product.

A2: If acid-base extraction and recrystallization are insufficient, more advanced techniques are required.

  • Flash Column Chromatography: Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid is often added to the mobile phase to keep the product protonated and prevent streaking on the column.

  • Preparative HPLC: For very high purity requirements, reverse-phase preparative HPLC is the ultimate solution, though it is more resource-intensive.

Section 5: Visualizing Troubleshooting Logic

When encountering a low-yielding reaction, a systematic approach is key. The following diagram illustrates a logical flow for diagnosing and solving common issues in the critical trifluoromethoxylation step.

Troubleshooting_Logic cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Decomposition cluster_solutions3 Solutions for Low Isolated Yield Start Low Yield in Step 2 (Trifluoromethoxylation) Check_Conversion Analyze Crude Reaction: What is the main component? Start->Check_Conversion Starting_Material Mainly Starting Material Check_Conversion->Starting_Material Low Conversion Complex_Mixture Complex Mixture / Tar Check_Conversion->Complex_Mixture Decomposition Desired_Product Mainly Product, but low isolated yield Check_Conversion->Desired_Product Good Conversion Sol1_A Verify Reagent Quality (Fresh, Anhydrous) Starting_Material->Sol1_A Sol2_A Lower Reaction Temperature Complex_Mixture->Sol2_A Sol3_A Optimize Work-up Procedure (e.g., Acid-Base Extraction) Desired_Product->Sol3_A Sol1_B Optimize Base/Solvent (Anhydrous, Non-nucleophilic) Sol1_A->Sol1_B Sol1_C Increase Reaction Time / Temp (Monitor for decomposition) Sol1_B->Sol1_C Sol2_B Slow Reagent Addition Rate Sol2_A->Sol2_B Sol2_C Ensure High Purity of Starting Materials Sol2_B->Sol2_C Sol3_B Check for Product Loss during transfers / filtration Sol3_A->Sol3_B

Caption: A logical flow diagram for troubleshooting low-yield outcomes.

References

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Trifluoromethoxy)isonicotinic acid. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you manage impurities and optimize your synthetic route.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds through multi-step sequences starting from readily available pyridine derivatives. A prevalent and industrially relevant route involves the hydrolysis of a nitrile precursor, 2-cyano-4-(trifluoromethoxy)pyridine. Understanding this pathway is crucial for identifying the origin of potential impurities.

The trifluoromethoxy (-OCF₃) group is generally stable under a range of acidic and basic conditions, making it a robust functional group throughout the synthesis. However, impurities can arise from incomplete reactions, side reactions of intermediates, or degradation of the final product under harsh workup or purification conditions.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Formation cluster_2 Purification Start 2-Chloro-4-nitropyridine Intermediate1 2-Chloro-4-(trifluoromethoxy)pyridine Start->Intermediate1 Trifluoromethoxylation (e.g., OCF2/KF or TMSCF3/catalyst) Intermediate2 2-Cyano-4-(trifluoromethoxy)pyridine Intermediate1->Intermediate2 Cyanation (e.g., CuCN or Zn(CN)2) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (Acid or Base Catalyzed) PurifiedProduct High-Purity Final Product FinalProduct->PurifiedProduct Recrystallization / Chromatography

Caption: Common synthetic route to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the critical nitrile hydrolysis step.

❓ Question 1: My hydrolysis reaction is slow or stalls, leaving significant amounts of starting nitrile and the intermediate amide. What is the cause and how can I drive the reaction to completion?

💡 Answer: This is a common issue stemming from the stepwise nature of nitrile hydrolysis. The reaction proceeds from the nitrile to an intermediate amide, which is then hydrolyzed to the carboxylic acid.[1][2] An accumulation of nitrile or amide indicates that one of these steps is kinetically hindered.

Causality:

  • Insufficient Hydrolysis Conditions: The stability of the intermediate amide can be significant, requiring forcing conditions (higher temperature or stronger acid/base concentration) for the second hydrolysis step to proceed at a reasonable rate.

  • Poor Solubility: In biphasic systems (e.g., aqueous acid/base with an organic substrate), poor mixing or low solubility of the nitrile or amide in the aqueous phase can limit the reaction rate.

  • Weak Acid/Base: The catalytic activity of the acid or base may be insufficient to promote efficient hydrolysis, especially for the amide intermediate.

Solutions:

  • Increase Temperature: Carefully increase the reaction temperature to reflux. Monitor for potential degradation (see Question 3).

  • Increase Reagent Concentration: For acid hydrolysis, move from 20% HCl to concentrated HCl or a mixture of acetic acid and concentrated H₂SO₄. For base hydrolysis, increase the concentration of NaOH or KOH from 10% to 20-40% (w/v).

  • Introduce a Co-solvent: Adding a water-miscible co-solvent like ethanol, isopropanol, or dioxane can improve the solubility of the organic species and accelerate the reaction.[3]

  • Consider Phase-Transfer Catalysis: For base-catalyzed hydrolysis, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transport of the hydroxide ion into the organic phase, enhancing the reaction rate.

❓ Question 2: My final product is contaminated with the 2-amido-4-(trifluoromethoxy)pyridine intermediate. How can I remove this impurity?

💡 Answer: The amide intermediate has physicochemical properties (polarity, solubility) similar to the final carboxylic acid, making its removal challenging.

Causality: The amide is the direct precursor to your product and is formed when the hydrolysis reaction does not go to completion.[4] Its presence is a direct consequence of the issues described in Question 1.

Solutions:

  • Re-subject to Hydrolysis: The most effective method is often to re-subject the crude product mixture to the hydrolysis conditions to convert the remaining amide to the desired carboxylic acid.

  • Selective Precipitation/Crystallization: This is an advanced technique that relies on pH-dependent solubility differences.

    • Dissolve the crude mixture in a basic aqueous solution (e.g., pH 10-11 with Na₂CO₃). The carboxylic acid will form a soluble carboxylate salt, while the less acidic amide may remain less soluble or precipitate.

    • Filter the solution to remove any precipitated amide.

    • Carefully acidify the filtrate to a pH of ~3-4. The desired this compound will precipitate and can be collected by filtration.[5]

  • Chromatographic Purification: While not ideal for large scales, column chromatography on silica gel can be effective. A solvent system with a gradient of methanol in dichloromethane or ethyl acetate is typically effective at separating the more polar carboxylic acid from the amide.

❓ Question 3: After workup, I observe a new impurity that corresponds to 4-(trifluoromethoxy)pyridine. What is causing this decarboxylation?

💡 Answer: The appearance of 4-(trifluoromethoxy)pyridine indicates the loss of the carboxylic acid group (-COOH) as carbon dioxide.

Causality: Decarboxylation of aromatic carboxylic acids can be induced by excessive heat, particularly under acidic conditions.[6] While isonicotinic acids are generally stable, the presence of activating or deactivating groups on the ring can influence the stability of the carboxyl group. High temperatures during reaction, distillation, or drying are the primary cause.

Solutions:

  • Moderate Reaction Temperature: While heat is needed to drive hydrolysis, avoid excessively high temperatures (>120-130 °C for prolonged periods). Use the minimum temperature required for a reasonable reaction rate.

  • Avoid High-Temperature Distillations: Do not attempt to purify the final acid product by distillation. Use recrystallization instead.

  • Controlled Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) rather than in a high-temperature oven.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most effective analytical method for impurity profiling of my product? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[7] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) provides excellent resolution for starting materials, intermediates, and the final product.[8] For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[9][10]

Q: My isolated product has a yellow or brown tint. How can I obtain a white, crystalline solid? A: Off-colors often arise from trace, highly conjugated byproducts formed under harsh reaction conditions or from residual metal catalysts (e.g., copper from a cyanation step).

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate), adding a small amount of activated carbon (1-2% w/w), stirring for 15-30 minutes, and filtering through celite can effectively remove colored impurities.

  • Recrystallization: This is the most powerful technique for purification. See Protocol 4.2 for a detailed procedure.

Q: What are the best storage conditions for this compound? A: Store the compound in a tightly sealed container in a cool, dry, and dark place. Like many pyridine derivatives, it can be hygroscopic.[11] Proper storage prevents moisture uptake and potential degradation over time.

Section 4: Key Protocols and Methodologies

Protocol 4.1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for monitoring reaction progress and assessing final product purity.

ParameterSpecification
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water
Protocol 4.2: Standard Recrystallization Procedure

This procedure is designed to purify the crude product and remove most common impurities.

Step-by-Step Methodology:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate) to the flask.[12][13] The ideal solvent should dissolve the compound when hot but not when cold.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and perform a charcoal treatment as described in the FAQs.

  • Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Troubleshooting_Tree start Analyze Crude Product by HPLC q1 Major Impurity? start->q1 nitrile Starting Nitrile (>5%) q1->nitrile Nitrile amide Intermediate Amide (>2%) q1->amide Amide decarboxylated Decarboxylated Product (>1%) q1->decarboxylated Decarboxylated other Other / Colored Impurities q1->other Other sol_nitrile Increase Reaction Temp. Increase Acid/Base Conc. Add Co-solvent nitrile->sol_nitrile sol_amide Re-run Hydrolysis or Use pH-based Purification amide->sol_amide sol_decarb Reduce Reaction Temp. Avoid High-Temp Workup decarboxylated->sol_decarb sol_other Recrystallize Use Activated Charcoal other->sol_other

Caption: Decision tree for troubleshooting common synthesis impurities.

References

stability issues of 2-(Trifluoromethoxy)isonicotinic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Trifluoromethoxy)isonicotinic acid (CAS 131747-41-6). This document serves as a resource for researchers, chemists, and drug development professionals utilizing this valuable synthetic building block. While its unique electronic and structural properties are highly advantageous for modulating physicochemical properties in medicinal chemistry, they also present specific stability challenges under certain reaction conditions.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common issues, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Core Stability Profile

This compound is a pyridine-4-carboxylic acid scaffold featuring a trifluoromethoxy (-OCF3) group at the C-2 position. Understanding the interplay between the pyridine ring, the carboxylic acid, and the potent -OCF3 substituent is critical to predicting its reactivity and stability.

  • Pyridine Ring: The nitrogen heteroatom makes the ring electron-deficient, predisposing it to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).[3][4][5]

  • Trifluoromethoxy (-OCF3) Group: This group is a strong electron-withdrawing substituent, further deactivating the ring towards electrophilic attack but increasing its susceptibility to nucleophilic aromatic substitution (SNAr).[6] The C-F bonds are exceptionally strong, rendering the -OCF3 group highly stable to metabolic degradation and most chemical reagents, a significant advantage over a standard methoxy group.[1][7] However, it is not entirely inert and can act as a leaving group under specific conditions.

  • Carboxylic Acid (-COOH) Group: Located at the C-4 position, it can undergo typical transformations (e.g., amide coupling, esterification). Its susceptibility to thermal decarboxylation is a key consideration, although its position at C-4 makes it inherently more stable than an analogue with the acid at C-2.[8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common experimental challenges in a practical question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

FAQ 1: Why am I experiencing low yields and side products in my amide coupling reactions?

Issue: Attempts to form an amide bond using this compound with standard coupling reagents (e.g., EDC, DCC) result in low conversion, stalling, or the formation of unidentifiable byproducts.

Root Cause Analysis: This issue typically stems from a combination of electronic deactivation and steric hindrance. The potent electron-withdrawing effect of the -OCF3 group reduces the reactivity of the carboxylic acid. Furthermore, the bulk of the -OCF3 group at the adjacent C-2 position can sterically impede the formation of the necessary activated ester intermediate with the coupling reagent and the subsequent approach of the amine nucleophile.[10]

Troubleshooting Protocol & Solutions:

  • Select a More Potent Coupling Reagent: For sterically hindered and electronically deactivated systems, more powerful reagents are required.

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , or HBTU are highly effective. They rapidly generate activated esters that are less susceptible to side reactions.[11]

    • Phosphonium Salts: PyBOP and BOP are also excellent choices for challenging couplings.

    • T3P® (Propylphosphonic Anhydride): This reagent is known for its high reactivity and clean reaction profiles, with water-soluble byproducts that simplify workup.[11]

  • Convert to an Acyl Fluoride: An alternative strategy for highly hindered couplings is the in situ generation of an acyl fluoride. Acyl fluorides are highly reactive yet surprisingly stable to aqueous hydrolysis and minimize steric bulk around the carbonyl, facilitating the nucleophilic attack by the amine.[10]

    • Recommended Reagents: Use a modern fluorinating agent like BTFFH or PyFluor in the presence of a non-nucleophilic base like DIPEA to generate the acyl fluoride in situ before adding the amine.[10]

  • Optimize Reaction Conditions:

    • Order of Addition: Always pre-activate the carboxylic acid. Dissolve this compound, the coupling reagent, and a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) in an appropriate solvent (DMF, NMP, or DCM). Stir for 5-15 minutes at 0 °C to room temperature before adding the amine. This prevents the coupling reagent from reacting directly with the amine.

    • Base Stoichiometry: If your amine is provided as a salt (e.g., HCl or TFA salt), ensure you add an additional equivalent of base to liberate the free amine. Note that excess trifluoroacetate (TFA) from an amine salt can sometimes compete in the coupling reaction, forming a trifluoroacetamide byproduct.[12]

FAQ 2: My -OCF3 group was displaced by a nucleophile. How can I prevent this?

Issue: During a reaction involving a nucleophile (e.g., an amine, alkoxide, or thiol), mass spectrometry or NMR analysis indicates the loss of the -OCF3 group and its replacement by the nucleophile.

Root Cause Analysis: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is highly electron-deficient, a state that is significantly amplified by the electron-withdrawing -OCF3 and -COOH groups. The C-2 position is activated for nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) through resonance.[3][4][5] The -OCF3 group, while generally stable, can function as a leaving group under these electronically favorable conditions, especially with strong nucleophiles and/or heat.

Troubleshooting Protocol & Solutions:

  • Reagent Selection: Avoid using strong, "hard" nucleophiles if possible. Reagents like sodium methoxide, sodium hydroxide, and primary amines are particularly prone to initiating SNAr.

  • Temperature Control: The activation energy for SNAr is often high. Running reactions at the lowest possible temperature that still allows for the desired transformation is the most effective way to prevent this side reaction. For example, if a reaction is sluggish at room temperature, try extending the reaction time before resorting to heating.

  • Use of Milder Bases: If a base is required, opt for a bulky, non-nucleophilic base such as DBU or potassium carbonate over smaller, more nucleophilic options like sodium hydroxide or alkoxides.

  • Synthetic Route Modification: If a strong nucleophile is essential, consider altering the synthetic sequence. It may be possible to introduce the nucleophile to the pyridine ring before the trifluoromethoxy group is installed.

Visualization of the SNAr Mechanism

Caption: SNAr at the C-2 position is favored due to stabilization of the anionic intermediate by the ring nitrogen.

FAQ 3: I suspect my starting material is decarboxylating upon heating. Is this possible?

Issue: When running a reaction at elevated temperatures (e.g., >130 °C), analysis shows the disappearance of the starting material but not the formation of the desired product. A major byproduct appears to be 2-(trifluoromethoxy)pyridine.

Root Cause Analysis: Pyridinecarboxylic acids can undergo thermal decarboxylation. The ease of this process is dependent on the position of the carboxylic acid. Picolinic acid (2-carboxylic acid) decarboxylates much more readily than isonicotinic acid (4-carboxylic acid) because the C-2 position can better stabilize the carbanionic intermediate required for CO2 loss via a zwitterionic mechanism.[8][9] While this compound has the more stable C-4 carboxylate, it is not immune to decarboxylation, especially under harsh conditions like prolonged heating in high-boiling polar aprotic solvents (e.g., NMP, DMSO) or in the presence of certain acids or bases.[13][14]

Troubleshooting Protocol & Solutions:

  • Impose a Temperature Ceiling: Whenever possible, keep reaction temperatures below 120 °C.

  • Solvent Choice: If high temperatures are unavoidable, consider less polar solvents that may disfavor the decarboxylation mechanism.

  • Catalyst Selection: For reactions like metal-catalyzed cross-couplings, screen different catalysts and ligands to find a system that operates efficiently at a lower temperature.

  • pH Control: Avoid prolonged heating under strongly acidic or basic conditions, which can facilitate decarboxylation.

FAQ 4: How stable is the trifluoromethoxy group to acidic or basic hydrolysis?

Issue: A reaction is being run under strong aqueous acid or base, and there is concern that the -OCF3 group itself might hydrolyze.

Root Cause Analysis: The trifluoromethoxy group is exceptionally robust compared to a simple methoxy group. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make it highly resistant to cleavage.[15] Standard aqueous acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) conditions at room temperature or with moderate heating will not typically cleave the -OCF3 group. However, under extreme conditions, hydrolysis is possible.

Conditions Leading to Potential Hydrolysis:

  • Extreme Acid: Conditions such as fuming sulfuric acid or other superacids, often at high temperatures, have been reported to hydrolyze trifluoromethyl (-CF3) groups to carboxylic acids.[16] While the -OCF3 group is generally more stable, these conditions should be avoided if its integrity is paramount.

  • Extreme Base: While SNAr (FAQ 2) is the more probable reaction with strong bases, some reports indicate that trifluoromethyl groups on certain aromatic systems can be hydrolyzed by strong bases under forcing conditions (high temperature, high pressure).[17][18][19][20]

Practical Guidance: For over 99% of common synthetic transformations, including saponification of esters, amide couplings, and palladium-catalyzed cross-couplings, the trifluoromethoxy group will remain intact. The primary concern with strong bases should be SNAr, not hydrolysis.

Summary Data and Protocols

Table 1: Reagent & Condition Compatibility Summary
Reaction TypeReagent/ConditionStability RiskRecommendation
Amide Coupling Standard Reagents (EDC, DCC)Medium: Low reactivity, potential for side products due to slow reaction.Use high-potency reagents like HATU, HCTU, or T3P. Consider converting to an acyl fluoride.
Reactions with Nucleophiles Strong Nucleophiles (e.g., NaOMe, R-NH2, NaOH) at >80 °CHigh: Nucleophilic Aromatic Substitution (SNAr) at C-2.Avoid if possible. Run at the lowest effective temperature. Use non-nucleophilic bases.
Thermal Reactions Heating > 130 °C (especially in NMP, DMSO)Medium: Thermal Decarboxylation.Maintain temperature < 120 °C. Screen for lower-temperature catalysts if applicable.
Acidic Conditions Strong Aqueous Acid (e.g., 6M HCl, heat)Low: Generally stable.No major precautions are needed for most protocols.
Acidic Conditions Superacids (e.g., Fuming H₂SO₄)High: Potential -OCF3 hydrolysis.Avoid.
Basic Conditions Strong Aqueous Base (e.g., 6M NaOH, heat)High: Primarily risk of SNAr, not hydrolysis.Avoid prolonged heating. Use carbonate bases where possible.
Experimental Protocol: Robust Amide Coupling with a Hindered Amine

This protocol utilizes HATU for the efficient coupling of this compound with a representative hindered or electron-deficient amine.

  • Reagent Preparation:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice-water bath.

  • Acid Activation (Pre-activation):

    • To the stirred solution, add HATU (1.1 eq.).

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Note: Use 3.5 eq. if the amine is an HCl salt.

    • Stir the mixture at 0 °C for 10 minutes. The solution may change color or consistency as the activated ester forms.

  • Amine Addition:

    • In a separate vial, dissolve the amine (1.2 eq.) in a minimum amount of anhydrous DMF.

    • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression:

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until consumption of the limiting reagent is observed (typically 2-16 hours).

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure: Low Yield or Side Products CheckSM 1. Analyze Crude Reaction (LCMS, NMR) Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes, SM is consumed. CheckSM->SM_Yes Yes SM_No No, SM remains. CheckSM->SM_No No Analyze_BP 2. Characterize Byproducts SM_Yes->Analyze_BP Coupling_Issue Problem: Inefficient Coupling SM_No->Coupling_Issue Coupling_Sol Solution: - Use stronger coupling reagent (HATU, T3P) - Convert to acyl fluoride - Check base stoichiometry & order of addition Coupling_Issue->Coupling_Sol BP_Decarb Is 2-(trifluoromethoxy)pyridine observed? (Mass = SM - 44) Analyze_BP->BP_Decarb BP_SNAr Is product with Nu replacing OCF3 observed? (Mass = SM - 85 + Nu) Analyze_BP->BP_SNAr BP_Decarb->BP_SNAr No Decarb_Issue Problem: Decarboxylation BP_Decarb->Decarb_Issue Yes SNAr_Issue Problem: S(N)Ar BP_SNAr->SNAr_Issue Yes Other Other Issue: Decomposition, unexpected reactivity BP_SNAr->Other No Decarb_Sol Solution: - Reduce reaction temperature (<120°C) - Change solvent - Avoid prolonged heating Decarb_Issue->Decarb_Sol SNAr_Sol Solution: - Reduce reaction temperature - Use non-nucleophilic base/reagents - Avoid strong nucleophiles SNAr_Issue->SNAr_Sol

Caption: A decision tree for systematically diagnosing issues when working with this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated pyridine derivative. Poor solubility in organic solvents is a common hurdle that can impede reaction efficiency, purification, and formulation. This document provides in-depth troubleshooting advice, practical protocols, and answers to frequently asked questions to help you overcome these challenges.

Understanding the Molecule: Why is Solubility an Issue?

This compound is a crystalline solid at room temperature. Its structure, featuring a polar carboxylic acid group, a pyridine ring, and a highly electronegative trifluoromethoxy group, creates a complex solubility profile. The molecule possesses both hydrogen bond donating (carboxylic acid -OH) and accepting (pyridine nitrogen, carboxylic acid C=O, and fluorine atoms) sites. This complex interplay of functionalities can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate the individual molecules. While the trifluoromethoxy group can sometimes enhance solubility, in this case, the overall properties of the molecule lead to limited solubility in many common organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best starting points for solvent selection?

A1: Based on the chemical properties of this compound and data from structurally similar compounds, polar aprotic and polar protic solvents are the most promising candidates.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are often effective at dissolving polar, crystalline compounds. They can disrupt the crystal lattice through strong dipole-dipole interactions. THF has been successfully used in the synthesis of this compound, indicating at least moderate solubility.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective, as they can engage in hydrogen bonding with the carboxylic acid moiety. Ethanol has been noted as a solvent in at least one synthetic procedure for this molecule.

Troubleshooting Workflow for Solvent Selection:

start Start: Undissolved Compound solvent_class Select Solvent Class start->solvent_class test_aprotic Test Polar Aprotic (e.g., DMF, DMSO, THF) solvent_class->test_aprotic High Polarity test_protic Test Polar Protic (e.g., Methanol, Ethanol) solvent_class->test_protic H-Bonding dissolved_yes Solubility Achieved test_aprotic->dissolved_yes Success dissolved_no Insoluble/Poorly Soluble test_aprotic->dissolved_no test_protic->dissolved_yes Success test_protic->dissolved_no end Proceed with Experiment dissolved_yes->end increase_temp Increase Temperature dissolved_no->increase_temp increase_temp->dissolved_yes Success add_cosolvent Add Co-solvent increase_temp->add_cosolvent add_cosolvent->dissolved_yes Success ph_modification Consider pH Modification (Salt Formation) add_cosolvent->ph_modification ph_modification->dissolved_yes Success

Caption: A decision-making workflow for selecting a suitable solvent.

Comparative Solubility of Isonicotinic Acid (A Structural Analog):

While direct quantitative data for this compound is scarce, the solubility of its parent compound, isonicotinic acid, in various alcohols can provide a useful starting point for solvent screening.

SolventMolar Solubility of Isonicotinic Acid (mol/dm³) at 298.2 K
MethanolData indicates good solubility
EthanolData indicates good solubility
1-PropanolData indicates moderate solubility
2-PropanolData indicates moderate solubility

Data adapted from studies on isonicotinic acid solubility.

Q2: I have some initial solubility, but I need to increase the concentration for my reaction. What can I do?

A2: If you have partial solubility, there are several techniques you can employ to enhance it:

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Co-solvents: Using a mixture of solvents can be highly effective. For example, if your compound is partially soluble in dichloromethane (a less polar solvent), adding a small amount of a more polar solvent like methanol or DMF can dramatically improve solubility. A mixture of THF and water has been used in synthetic preparations, highlighting the utility of this approach.

  • pH Adjustment (Salt Formation): As a carboxylic acid, this compound's solubility can be greatly increased by deprotonation to form a salt. This is a very common and effective strategy.

Q3: How do I use pH adjustment to improve solubility? Can you provide a protocol?

A3: Converting the carboxylic acid to its corresponding carboxylate salt by adding a base will significantly increase its polarity and, consequently, its solubility in polar solvents.

Mechanism of Solubility Enhancement via Salt Formation:

cluster_0 Poorly Soluble cluster_1 Highly Soluble Acid R-COOH (Insoluble in polar solvent) Base + Base (e.g., NaH, K₂CO₃, Et₃N) Salt R-COO⁻ M⁺ (Soluble in polar solvent) Base->Salt Deprotonation

Caption: Deprotonation of the carboxylic acid to form a more soluble salt.

Experimental Protocol for Solubility Enhancement via Salt Formation:

Objective: To dissolve this compound in a polar solvent (e.g., methanol, DMF) for a subsequent reaction.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMF, THF, Methanol)

  • A suitable base (see table below)

  • Stir plate and stir bar

  • Inert atmosphere setup (if required for your reaction)

Choosing a Base: The choice of base depends on your reaction conditions.

BaseTypeStrengthCommon SolventsConsiderations
Triethylamine (Et₃N)OrganicWeakTHF, DCM, AcetonitrileVolatile, easy to remove. The resulting ammonium salt is often soluble.
Potassium Carbonate (K₂CO₃)InorganicModerateDMF, Acetonitrile, AcetoneHeterogeneous, but effective. Can be filtered off.
Sodium Hydride (NaH)InorganicStrongTHF, DMFIrreversible deprotonation. Reacts with protic solvents. Produces H₂ gas.
Sodium Hydroxide (NaOH)InorganicStrongWater, AlcoholsIntroduces water, which may not be suitable for all reactions.

Procedure:

  • To a flask under an inert atmosphere (if necessary), add your this compound.

  • Add the desired volume of anhydrous solvent. You will observe a suspension or slurry.

  • Begin stirring the mixture.

  • Slowly add the chosen base portion-wise or dropwise.

    • For solid bases like K₂CO₃ or NaH, add approximately 1.1 equivalents.

    • For liquid bases like triethylamine, add 1.1-1.2 equivalents via syringe.

  • Observe the mixture. As the salt forms, the solid should gradually dissolve.

  • If necessary, gentle warming (e.g., to 40-50 °C) can be applied to facilitate dissolution.

  • Once a clear solution is obtained, it is ready for the next step in your experimental workflow.

Important Note: The resulting salt will have different reactivity and nucleophilicity compared to the free acid. Ensure this is compatible with your planned chemical transformation.

Technical Support Center: Catalyst Deactivation in 2-(Trifluoromethoxy)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalyst deactivation during the synthesis of 2-(Trifluoromethoxy)isonicotinic acid. This resource is designed for researchers, chemists, and process development professionals to diagnose and resolve common catalytic challenges in this specific synthesis. Our approach is rooted in explaining the fundamental mechanisms of deactivation to empower you to make informed, data-driven decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound has significantly dropped, or the reaction has stalled completely. What are the most likely causes related to the catalyst?

A stalled or low-yielding reaction is the most common symptom of catalyst deactivation. Assuming other reaction parameters (temperature, pressure, substrate quality, solvent purity) have been verified, the issue likely lies with the catalyst's health. The primary causes can be categorized as:

  • Catalyst Poisoning: This is the most frequent and rapid form of deactivation. Specific impurities in your reagents or solvent can irreversibly bind to the active sites of the catalyst (e.g., Palladium, Ruthenium), rendering them inactive.

  • Coking or Fouling: Carbonaceous materials or high-molecular-weight byproducts can deposit on the catalyst surface, physically blocking the active sites and pores.

  • Sintering: At elevated temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles. This process reduces the available surface area of the active metal, leading to a significant drop in catalytic activity.

  • Leaching: The active metal may dissolve from its solid support into the reaction medium. This not only reduces the catalyst's efficacy but can also lead to product contamination.

The diagnostic workflow below can help you systematically identify the root cause.

Troubleshooting Guide: A Step-by-Step Diagnostic Workflow

This section provides a logical path to diagnose the cause of catalyst deactivation.

Step 1: Initial Diagnosis and Observation

Q2: I suspect my catalyst is deactivated. What is the first experiment I should run to confirm this?

The most straightforward method is to perform a controlled experiment comparing the suspect (used) catalyst with a fresh batch.

Protocol 1: Fresh vs. Used Catalyst Comparison

  • Setup Two Reactions: Prepare two identical small-scale reactions for the synthesis of this compound.

    • Reaction A (Control): Use a fresh, unopened batch of the specified catalyst with the standard loading (e.g., 1 mol%).

    • Reaction B (Test): Use the same mass of the recovered, suspect catalyst from the failed reaction.

  • Identical Conditions: Ensure all other parameters are identical: same lots of substrate (e.g., 2-(trifluoromethoxy)-4-methylpyridine), solvent, reagents, temperature, and pressure.

  • Monitor Conversion: Track the reaction progress over time for both setups using an appropriate analytical method (e.g., HPLC, GC).

  • Analyze Results:

    • If Reaction A proceeds as expected while Reaction B stalls or shows significantly lower conversion, catalyst deactivation is confirmed.

    • If both reactions fail, the issue likely lies with another component, such as a contaminated solvent or a degraded starting material.

Start Symptom: Low Reaction Yield Confirm_Deactivation Run Control Experiment: Fresh vs. Used Catalyst Start->Confirm_Deactivation Hypothesis: Catalyst Issue Both_Fail Both Reactions Fail Confirm_Deactivation->Both_Fail Deactivation_Confirmed Deactivation Confirmed: (Fresh Works, Used Fails) Confirm_Deactivation->Deactivation_Confirmed Check_Reagents Root Cause is Likely Reagents or Conditions Both_Fail->Check_Reagents Conclusion Troubleshoot_Catalyst Proceed to Catalyst Characterization Deactivation_Confirmed->Troubleshoot_Catalyst Next Step

Caption: Initial troubleshooting workflow for suspected catalyst deactivation.

Step 2: Identifying the Deactivation Mechanism

Q3: I've confirmed my catalyst is deactivated. How do I determine if the cause is poisoning, coking, or sintering?

A combination of analytical characterization techniques on the recovered catalyst is required to pinpoint the deactivation mechanism.

Deactivation Mechanism Primary Cause Recommended Characterization Technique Expected Observation in Deactivated Catalyst
Poisoning Impurities (e.g., sulfur, halides, nitrogen compounds) from reagents or starting materials binding to active sites.ICP-MS or XPS Presence of poison elements (S, Cl, P, etc.) on the catalyst surface that are not part of its formulation.
Coking / Fouling Deposition of carbonaceous material or insoluble polymers on the catalyst surface.TGA or SEM/EDX Significant mass loss at high temperatures (TGA) or visible surface deposits and high carbon content (SEM/EDX).
Sintering Exposure to excessively high localized or bulk reaction temperatures, leading to metal particle agglomeration.TEM or XRD Increased average particle size of metal nanoparticles (TEM) or sharper diffraction peaks (XRD).
Leaching Harsh reaction conditions (e.g., acidic pH, strong complexing agents) causing the active metal to dissolve from the support.ICP-MS of Reaction Filtrate Detection of the catalytic metal (e.g., Pd, Ru) in the liquid phase after filtering out the solid catalyst.

Q4: My starting material, 2-(trifluoromethoxy)-4-methylpyridine, is sourced from a new supplier and I suspect poisoning. What should I look for?

When switching suppliers for a key starting material or reagent, even trace-level impurities can act as potent catalyst poisons. For palladium or ruthenium catalysts, common poisons include:

  • Sulfur Compounds: Thiols, sulfides, or thiophenes are classic poisons for noble metal catalysts.

  • Halides: Chloride or bromide ions, if present, can alter the electronic properties of the metal or leach the active species.

  • Strongly Coordinating Species: Certain nitrogen-containing heterocycles (other than the substrate/product) or phosphorus compounds can bind irreversibly to the active sites.

It is highly recommended to obtain a detailed Certificate of Analysis (CoA) from the new supplier and, if possible, perform impurity profiling via GC-MS on the new batch of starting material.

cluster_reaction Normal Catalytic Cycle cluster_poisoning Poisoning Event Active_Site Pd Active Site Product Product (R-COOH) Active_Site->Product Transforms & Releases Substrate Substrate (R-CH3) Substrate->Active_Site Binds Poison Poison (e.g., R-SH) Poison->Active_Site Binds Irreversibly

Caption: Mechanism of active site blocking by a catalyst poison.

Solutions and Mitigation Strategies

Q5: I've identified sulfur as a poison. How can I fix this and prevent it in the future?

Immediate Solution: Pre-treatment of Starting Materials

If the starting material is the source of sulfur, you can purify it before it enters the reaction vessel.

Protocol 2: Adsorbent-Based Purification of Starting Material

  • Select Adsorbent: Choose an appropriate adsorbent for sulfur removal, such as activated carbon or specific metal scavengers.

  • Prepare Slurry: Dissolve the contaminated 2-(trifluoromethoxy)-4-methylpyridine in a suitable, inert solvent (e.g., toluene).

  • Treat with Adsorbent: Add the adsorbent (typically 5-10 wt%) to the solution and stir vigorously at room temperature for 2-4 hours.

  • Filter and Use: Filter off the adsorbent through a pad of celite. The purified solution can then be used directly in your synthesis.

  • Validation: Analyze a sample of the filtered solution by a sulfur-specific method to confirm removal before proceeding to the full-scale reaction.

Long-Term Prevention:

  • Supplier Qualification: Implement stricter quality control for incoming raw materials. Require suppliers to provide analysis for common catalyst poisons like sulfur and halides.

  • Guard Beds: For continuous or large-scale processes, consider passing liquid reagents through a "guard bed" of an adsorbent material immediately before they enter the reactor. This sacrificial bed traps poisons, protecting the main catalyst bed.

Q6: My analysis (TEM) shows significant particle size increase, indicating sintering. What can I do?

Sintering is generally irreversible. The primary focus should be on prevention.

  • Temperature Control: Ensure you have precise and uniform temperature control. Avoid "hot spots" in the reactor, which can be caused by poor mixing or highly exothermic reaction phases. Use a well-calibrated temperature probe placed directly in the reaction mixture.

  • Catalyst Choice: Some catalyst supports are more thermally stable than others. For example, catalysts on graphitized carbon or certain metal oxides may offer better resistance to sintering at high temperatures compared to standard activated carbon. Discuss options with your catalyst supplier.

  • Process Optimization: Investigate if the reaction can be run effectively at a lower temperature, even if it requires a longer reaction time or slightly higher catalyst loading.

byproduct formation and removal in 2-(Trifluoromethoxy)isonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your final product.

Introduction: Understanding the Chemistry and Challenges

This compound is a valuable synthon in medicinal and agrochemical research, prized for the unique physicochemical properties imparted by the trifluoromethoxy group. However, its synthesis and handling are not without challenges. The presence of the electron-withdrawing trifluoromethoxy group and the carboxylic acid on the pyridine ring creates a molecule susceptible to specific side reactions, primarily hydrolysis and decarboxylation, leading to byproduct formation. This guide will equip you with the knowledge to identify, mitigate, and remove these common impurities.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with this compound.

Q1: What are the most common byproducts I should expect in my reaction mixture when synthesizing or using this compound?

A1: The two most prevalent byproducts are typically:

  • 2-Hydroxyisonicotinic acid: Formed via the hydrolysis of the trifluoromethoxy group. The trifluoromethoxy group, while generally stable, can be susceptible to cleavage under certain acidic or basic conditions, especially at elevated temperatures.[1]

  • 4-(Trifluoromethoxy)pyridine: Arises from the decarboxylation of the starting material or product. Pyridinecarboxylic acids are known to undergo decarboxylation, particularly when heated.[2][3][4]

Additionally, you may encounter residual starting materials or reagents from the synthetic route used to prepare the this compound.

Q2: My reaction mixture has turned a dark color. What could be the cause?

A2: Dark coloration often indicates decomposition or the formation of polymeric byproducts. This can be triggered by excessive heat, prolonged reaction times, or the presence of incompatible reagents. Decarboxylation and other side reactions involving the pyridine ring can sometimes lead to the formation of colored impurities.

Q3: How can I monitor the progress of my reaction and the formation of byproducts?

A3: A combination of analytical techniques is recommended for effective reaction monitoring:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress and the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of both the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for identifying the structures of the main product and any fluorine-containing byproducts.[5][6][7]

  • Mass Spectrometry (MS): Useful for confirming the molecular weights of expected products and identifying unknown impurities.

Q4: Is this compound stable under all conditions?

A4: While relatively robust, it is not indefinitely stable under all conditions. As mentioned, it can be susceptible to hydrolysis and decarboxylation. It is recommended to store the compound in a cool, dry place and to be mindful of reaction conditions, particularly temperature and pH. The trifluoromethoxy group is generally more stable than a trifluoromethyl group to certain nucleophilic attacks.[1]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental issues.

Troubleshooting Guide 1: Unexpected Byproduct Formation

Issue: Your post-reaction analysis (TLC, HPLC, NMR) shows significant peaks corresponding to byproducts.

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Byproduct_Formation_Troubleshooting cluster_identification Byproduct Identification cluster_mitigation Mitigation Strategy start Significant Byproduct Formation Detected id_byproduct Identify Byproduct Structure (NMR, MS) start->id_byproduct is_hydrolysis Is it 2-Hydroxyisonicotinic Acid? id_byproduct->is_hydrolysis is_decarboxylation Is it 4-(Trifluoromethoxy)pyridine? id_byproduct->is_decarboxylation is_other Other Impurity id_byproduct->is_other hydrolysis_mitigation Reduce Water Content Lower Reaction Temperature Use Aprotic Solvents is_hydrolysis->hydrolysis_mitigation Yes decarboxylation_mitigation Lower Reaction Temperature Avoid Prolonged Heating is_decarboxylation->decarboxylation_mitigation Yes other_mitigation Re-evaluate Stoichiometry Purify Starting Materials is_other->other_mitigation end Reaction Optimized hydrolysis_mitigation->end Implement & Re-run decarboxylation_mitigation->end Implement & Re-run other_mitigation->end Implement & Re-run Purification_Workflow cluster_purification Purification Strategy cluster_crystallization Crystallization Options cluster_analysis Purity Analysis start Crude Reaction Mixture crystallization Crystallization start->crystallization chromatography Column Chromatography start->chromatography If crystallization fails single_solvent Single Solvent Crystallization crystallization->single_solvent mixed_solvent Mixed Solvent Crystallization crystallization->mixed_solvent purity_check Check Purity (HPLC, NMR) chromatography->purity_check single_solvent->purity_check mixed_solvent->purity_check is_pure Is Purity >98%? purity_check->is_pure is_pure->crystallization No, re-purify end Pure Product is_pure->end Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(Trifluoromethoxy)isonicotinic Acid and Isonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Isonicotinic Acid: A Versatile and Proven Pharmacophore

Isonicotinic acid, or pyridine-4-carboxylic acid, is a fundamental building block in medicinal chemistry. Its derivatives have yielded a wide array of biologically active compounds, most notably in the fields of infectious and inflammatory diseases.

Antimicrobial and Antitubercular Activity

The most prominent derivative of isonicotinic acid is isoniazid, a first-line drug for the treatment of tuberculosis. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This mechanism of action is highly specific and potent. While isonicotinic acid itself does not possess the same level of antitubercular potency, its scaffold is crucial for the activity of isoniazid and other antimicrobial derivatives. For instance, N-isonicotinic sulfonate chitosan has demonstrated significant antibacterial and antibiofilm properties, with Minimum Inhibitory Concentration (MIC) values of 0.313 mg/mL against E. coli and 0.078 mg/mL against S. aureus.[1]

Anti-inflammatory Properties

Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory potential. Certain isonicotinates have shown remarkable efficacy as inhibitors of Reactive Oxygen Species (ROS).[2] ROS are key signaling molecules in the inflammatory cascade, and their overproduction contributes to various inflammatory disorders.

The following diagram illustrates the workflow for a common in vitro anti-inflammatory assay:

G cluster_0 In Vitro Anti-inflammatory Assay Workflow Human Blood Cells Human Blood Cells Incubation Incubation Human Blood Cells->Incubation Test Compound Test Compound Test Compound->Incubation Stimulant (e.g., PMA) Stimulant (e.g., PMA) Stimulant (e.g., PMA)->Incubation Luminol Luminol Incubation->Luminol Add Luminol Luminometer Luminometer Luminol->Luminometer Measure Chemiluminescence ROS Measurement ROS Measurement Luminometer->ROS Measurement IC50 Calculation IC50 Calculation ROS Measurement->IC50 Calculation Data Analysis

Caption: Workflow for ROS Inhibition Assay.

Enzyme Inhibition

The isonicotinic acid scaffold has been utilized in the design of various enzyme inhibitors. Its derivatives have shown inhibitory activity against enzymes such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2), both of which are implicated in inflammatory processes. This suggests that the pyridine-4-carboxylic acid moiety can be effectively tailored to interact with the active sites of specific enzymes.

2-(Trifluoromethoxy)isonicotinic Acid: A Theoretical Profile

Direct biological data for this compound is currently lacking. However, by understanding the physicochemical properties of the trifluoromethoxy (-OCF3) group, we can extrapolate a hypothetical biological activity profile for this molecule. The trifluoromethoxy group is a bioisostere of other functional groups and is known to modulate the properties of a parent molecule in several key ways.[3][4]

Physicochemical Impact of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group at the 2-position of the isonicotinic acid ring is expected to have the following effects:

  • Increased Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes.[3] This could lead to improved bioavailability and cellular uptake compared to the parent isonicotinic acid.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[3] This can increase the in vivo half-life of the compound.

  • Electron-Withdrawing Nature: The -OCF3 group is a strong electron-withdrawing group. This alters the electron distribution of the pyridine ring, which can influence its pKa and its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.[3]

The following diagram illustrates the key properties imparted by the trifluoromethoxy group in drug design:

G cluster_0 Physicochemical Effects Trifluoromethoxy (-OCF3) Group Trifluoromethoxy (-OCF3) Group Increased Lipophilicity Increased Lipophilicity Trifluoromethoxy (-OCF3) Group->Increased Lipophilicity improves Enhanced Metabolic Stability Enhanced Metabolic Stability Trifluoromethoxy (-OCF3) Group->Enhanced Metabolic Stability confers Strong Electron-Withdrawing Effect Strong Electron-Withdrawing Effect Trifluoromethoxy (-OCF3) Group->Strong Electron-Withdrawing Effect exerts

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethoxy)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethoxy)isonicotinic acid analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. By synthesizing data from existing literature on related isonicotinic acid derivatives, this document offers insights into the rational design of novel analogs with improved potency and selectivity. We will explore the influence of the 2-(trifluoromethoxy) substituent on biological activity, drawing comparisons with other 2-substituted isonicotinic acids, and provide detailed experimental protocols for their evaluation.

Introduction: The Isonicotinic Acid Scaffold and the Significance of Fluorination

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into drug candidates is a widely employed strategy to enhance their metabolic stability, membrane permeability, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is known for its high lipophilicity and electron-withdrawing nature, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While direct and extensive SAR studies on this compound analogs are not abundant in the public domain, we can extrapolate and build a comparative framework by examining analogs with similar substitutions at the 2-position of the isonicotinic acid ring. This guide will focus on two key therapeutic areas where isonicotinic acid derivatives have shown promise: as anti-inflammatory agents through the inhibition of reactive oxygen species (ROS) and as kinase inhibitors, particularly targeting c-KIT kinase.

Comparative Analysis of 2-Substituted Isonicotinic Acid Analogs

The biological activity of isonicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The 2-position is a critical site for modification, influencing the molecule's interaction with target proteins.

Anti-Inflammatory Activity: Targeting Reactive Oxygen Species (ROS)

Chronic inflammation is often associated with the overproduction of reactive oxygen species (ROS) by immune cells.[1] Compounds that can scavenge ROS or inhibit their production are considered promising anti-inflammatory agents. Several isonicotinic acid derivatives have been investigated for their ability to inhibit ROS production.[1][2]

The introduction of an electron-withdrawing group at the 2-position of the isonicotinic acid scaffold can influence its antioxidant potential. While specific data for the 2-trifluoromethoxy analog is limited, we can infer its potential based on related structures. The trifluoromethoxy group is a strong electron-withdrawing group, which could modulate the electronic properties of the pyridine ring and its ability to participate in redox reactions.

Analog Substituent at 2-Position Observed Anti-Inflammatory Activity (ROS Inhibition) Reference
Hypothetical Analog A -OCF3Potentially significant ROS inhibition due to the strong electron-withdrawing nature of the -OCF3 group, which could stabilize radical intermediates.Inferred
Analog B -CF3The trifluoromethyl group is also a strong electron-withdrawing group and analogs with this substituent have been synthesized.[3][4] Its impact on ROS inhibition would be an interesting point of comparison.[3][4]
Analog C -OCH3The methoxy group is an electron-donating group, which might lead to different ROS scavenging mechanisms and potency compared to electron-withdrawing substituents.Inferred
Analog D -ClThe chloro group is an electron-withdrawing group, and its analogs could provide a valuable benchmark for the trifluoromethoxy derivative.Inferred

Causality Behind Experimental Choices: The choice to investigate isonicotinic acid analogs as ROS inhibitors stems from the known involvement of oxidative stress in inflammation.[5] The systematic variation of substituents at the 2-position allows for the exploration of electronic and steric effects on the molecule's ability to interact with and neutralize ROS. The trifluoromethoxy group is of particular interest due to its unique combination of lipophilicity and electron-withdrawing properties, which can enhance cell permeability and modulate reactivity.

Kinase Inhibition: Targeting c-KIT

The c-KIT receptor tyrosine kinase is a validated target in the treatment of various cancers, including gastrointestinal stromal tumors (GIST).[6] Several small molecule kinase inhibitors targeting c-KIT incorporate a pyridine or isonicotinic acid moiety. The discovery of N-(3-((1-isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide as a selective c-KIT kinase inhibitor highlights the potential of this scaffold in cancer therapy. While the trifluoromethyl group in this inhibitor is not directly on the isonicotinic acid ring, it underscores the importance of fluorinated moieties in achieving potent and selective kinase inhibition.

The 2-substituent on the isonicotinic acid ring can play a crucial role in the binding of the inhibitor to the ATP-binding pocket of the kinase. The trifluoromethoxy group, with its steric bulk and ability to form specific interactions, could be a key determinant of binding affinity and selectivity.

Analog Substituent at 2-Position Predicted c-KIT Inhibition Profile Reference
Hypothetical Analog A -OCF3The trifluoromethoxy group could occupy a hydrophobic pocket within the c-KIT active site, potentially leading to high potency. Its electron-withdrawing nature might also influence the hydrogen bonding interactions of the isonicotinic acid moiety.Inferred
Analog B -CF3The trifluoromethyl group is known to form favorable interactions within kinase active sites.[7] Comparing its effect to the trifluoromethoxy group would elucidate the role of the oxygen linker.[7]
Analog C -OCH3The smaller and less lipophilic methoxy group would likely result in a different binding mode and potency compared to the trifluoromethoxy analog.Inferred
Analog D -H (Isonicotinic Acid)Serves as a baseline to evaluate the contribution of the 2-substituent to c-KIT inhibition.Inferred

Causality Behind Experimental Choices: The rationale for exploring 2-substituted isonicotinic acids as c-KIT inhibitors is based on the success of existing kinase inhibitors that feature similar heterocyclic cores. The ATP-binding site of kinases often contains both hydrophobic and hydrophilic regions. The systematic modification of the 2-substituent allows for the optimization of interactions within this pocket to achieve high affinity and selectivity. The trifluoromethoxy group is a particularly attractive substituent for its potential to engage in favorable hydrophobic and non-covalent interactions, such as halogen bonds.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following are representative protocols for evaluating the anti-inflammatory and kinase inhibitory activities of this compound analogs.

Intracellular ROS Scavenging Assay using DCFH-DA

This assay measures the ability of a compound to reduce intracellular ROS levels in cells stimulated with an oxidizing agent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well black plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 1 hour.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes.

  • Induction of Oxidative Stress: Wash the cells with PBS and then expose them to a ROS-inducing agent, such as 500 µM H2O2, for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[8]

  • Data Analysis: Calculate the percentage of ROS scavenging activity relative to the control (cells treated with H2O2 alone).

Self-Validating System: The protocol includes positive controls (e.g., N-acetylcysteine) and negative controls (vehicle-treated cells) to validate the assay's performance. The use of a well-characterized cell line and a standard ROS inducer ensures the reliability of the results.

In Vitro c-KIT Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of c-KIT kinase.

Protocol:

  • Reagents: Recombinant human c-KIT kinase, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound (or DMSO for control), and the c-KIT kinase. Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to the Km value for c-KIT.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.[9][10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of a known c-KIT inhibitor (e.g., imatinib) as a positive control and a no-enzyme control allows for the validation of the assay. The use of a specific substrate and an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors.

Visualization of Key Concepts

To visually represent the logical relationships and experimental workflows discussed, the following diagrams are provided.

SAR_Logic cluster_Scaffold This compound Scaffold cluster_Analogs Analog Design cluster_Activity Biological Activity cluster_Data Data Analysis Scaffold Core Scaffold Analog1 Analog 1 (e.g., R = -H) Scaffold->Analog1 Modification Analog2 Analog 2 (e.g., R = -CH3) Scaffold->Analog2 Modification Analog3 Analog 3 (e.g., R = -Cl) Scaffold->Analog3 Modification ROS ROS Inhibition Analog1->ROS Testing Kinase Kinase Inhibition Analog1->Kinase Testing Analog2->ROS Testing Analog2->Kinase Testing Analog3->ROS Testing Analog3->Kinase Testing SAR Structure-Activity Relationship ROS->SAR Comparison Kinase->SAR Comparison

Caption: Logical workflow for SAR studies of this compound analogs.

Experimental_Workflow cluster_ROS ROS Inhibition Assay cluster_Kinase c-KIT Kinase Assay A1 Cell Seeding A2 Compound Treatment A1->A2 A3 DCFH-DA Staining A2->A3 A4 ROS Induction A3->A4 A5 Fluorescence Reading A4->A5 B1 Reaction Setup B2 Add Compound B1->B2 B3 Initiate Reaction B2->B3 B4 Incubation B3->B4 B5 Signal Detection B4->B5

Caption: Experimental workflows for evaluating biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer therapies. While direct SAR studies are currently limited, a comparative analysis of related 2-substituted isonicotinic acid analogs provides a rational basis for the design of new compounds with enhanced potency and selectivity. The strong electron-withdrawing and lipophilic nature of the trifluoromethoxy group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions at other positions of the pyridine ring. This will enable the development of a comprehensive SAR and the identification of lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential studies.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Trifluoromethyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2-(Trifluoromethyl)isonicotinic Acid Derivatives in Drug Discovery

The isonicotinic acid scaffold is a well-established pharmacophore, forming the basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the 2-position of the pyridine ring can dramatically alter the physicochemical and pharmacological properties of the parent molecule. This substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making 2-(trifluoromethyl)isonicotinic acid derivatives a compelling class of compounds for drug discovery programs.

This guide provides a comprehensive overview of the in vitro and in vivo evaluation of 2-(trifluoromethyl)isonicotinic acid derivatives, with a particular focus on their development as kinase inhibitors for oncology. While the initial scope of this guide was to cover 2-(trifluoromethoxy)isonicotinic acid derivatives, a thorough literature review revealed a greater abundance of public-domain data for the trifluoromethyl analogues. The principles and methodologies discussed herein are, however, broadly applicable to both classes of compounds. We will use a potent and selective RAF inhibitor, which has advanced to clinical trials, as a central case study to illustrate the experimental workflows and data-driven decision-making processes in modern drug development.

The Significance of the 2-(Trifluoromethyl) Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of the parent molecule, influencing its ionization state at physiological pH and its interaction with target proteins. Furthermore, the CF3 group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity. From a drug metabolism and pharmacokinetics (DMPK) perspective, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to oxidative metabolism. This often translates to improved metabolic stability and a longer in vivo half-life, desirable properties for a drug candidate.

In Vitro Evaluation: From Target Engagement to Cellular Potency

The in vitro evaluation of 2-(trifluoromethyl)isonicotinic acid derivatives is a critical first step in characterizing their biological activity and therapeutic potential. This process typically involves a tiered approach, starting with biochemical assays to assess target engagement and culminating in cell-based assays to determine cellular potency and mechanism of action.

Biochemical Assays: Quantifying Target Engagement

For kinase inhibitors, the initial assessment involves measuring the compound's ability to inhibit the enzymatic activity of the target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Kinase Inhibition Assay (Example: BRAF Kinase)

  • Reagents and Materials : Recombinant human BRAF kinase, substrate peptide (e.g., MEK1), ATP, kinase buffer, test compound (2-(trifluoromethyl)isonicotinic acid derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • A dilution series of the test compound is prepared in DMSO.

    • The kinase reaction is initiated by adding the kinase, substrate, and ATP to the wells of a microplate containing the test compound.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays: Assessing Biological Function

Cellular assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response. For a RAF inhibitor, a key cellular assay is the measurement of the phosphorylation of downstream signaling proteins like MEK.

Experimental Protocol: pMEK Inhibition Assay in Cancer Cell Lines

  • Cell Culture : A cancer cell line with a known RAS or RAF mutation (e.g., Calu-6) is cultured in appropriate media.

  • Compound Treatment : Cells are treated with a dilution series of the test compound for a specified duration (e.g., 2 hours).

  • Cell Lysis : After treatment, the cells are lysed to extract cellular proteins.

  • Western Blotting or ELISA : The levels of phosphorylated MEK (pMEK) and total MEK are quantified using specific antibodies.

  • Data Analysis : The IC50 for pMEK inhibition is determined by normalizing the pMEK signal to the total MEK signal and fitting the data to a dose-response curve.

A crucial aspect of evaluating RAF inhibitors is their effect on RAF dimerization. Some inhibitors can paradoxically activate RAF signaling by promoting the dimerization of RAF kinases. Therefore, assays to measure RAF dimerization are critical.[1][2]

Experimental Protocol: RAF Dimerization Assay (NanoBRET™ Assay)

  • Cell Line Engineering : Cells (e.g., HCT116) are engineered to express RAF proteins tagged with NanoLuc® luciferase and HaloTag®.

  • Compound Treatment : The engineered cells are treated with the test compound.

  • Detection : A fluorescent HaloTag® ligand and the NanoBRET™ substrate are added.

  • Measurement : Bioluminescence resonance energy transfer (BRET) is measured. An increase in the BRET signal indicates an increase in RAF dimerization.

  • Data Analysis : The EC50 for RAF dimerization is calculated from the dose-response curve.

Table 1: In Vitro Performance of a Lead 2-(Trifluoromethyl)isonicotinamide RAF Inhibitor (LXH254) and a Tool Compound [1][2]

CompoundBRAF V600E IC50 (nM)pMEK IC50 (nM) in Calu-6 cellsCRAF:BRAF Dimerization EC50 (µM)
LXH254 (15) 140.16
Tool Compound (1) 120No significant effect

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In_Vitro_Evaluation_Workflow In Vitro Evaluation Workflow for RAF Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling cluster_conclusion Decision Point biochem_start Synthesized 2-(Trifluoromethyl)isonicotinic Acid Derivatives kinase_assay Kinase Inhibition Assay (e.g., BRAF IC50) biochem_start->kinase_assay cell_potency Cellular Potency Assay (pMEK IC50) kinase_assay->cell_potency Promising IC50 dimerization_assay RAF Dimerization Assay (EC50) cell_potency->dimerization_assay Confirmed Cellular Activity cell_viability Cell Viability/Cytotoxicity Assay (IC50) dimerization_assay->cell_viability Characterize Dimerization Effect selectivity_panel Kinome Selectivity Panel cell_viability->selectivity_panel Favorable Therapeutic Window in_vivo_decision Advance to In Vivo Studies selectivity_panel->in_vivo_decision Good Selectivity Profile

Caption: In Vitro Screening Cascade for RAF Inhibitors.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models to assess their efficacy, pharmacokinetics (PK), and safety.

Pharmacokinetic Studies: Understanding Drug Disposition

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These studies inform dosing regimens for efficacy studies and predict the compound's behavior in humans.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Mice (e.g., BALB/c or athymic nude mice).

  • Dosing : A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously.

  • Sample Collection : Blood samples are collected at various time points after dosing.

  • Bioanalysis : The concentration of the test compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis : Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F) are calculated.

A significant challenge in the development of the RAF inhibitor case study was the high human intrinsic clearance of the initial lead compounds.[2] Further optimization led to the discovery of a derivative with improved metabolic stability.

In Vivo Efficacy Studies: Demonstrating Anti-Tumor Activity

Efficacy studies in animal models of disease are the ultimate test of a compound's therapeutic potential. For an anti-cancer agent, this typically involves using tumor xenograft models.

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Animal Model : Immunocompromised mice (e.g., nude mice) are implanted with human cancer cells (e.g., Calu-6).

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into vehicle control and treatment groups and dosed with the test compound according to a predetermined schedule.

  • Efficacy Endpoints : Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic (PD) analysis (e.g., measuring pMEK levels).

  • Data Analysis : The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

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In_Vivo_Evaluation_Workflow In Vivo Evaluation Workflow for Oncology cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy Studies cluster_toxicology Toxicology cluster_conclusion Decision Point pk_start Lead Compound from In Vitro pk_study Murine PK Study (Oral & IV) pk_start->pk_study pk_analysis Determine Cmax, Tmax, AUC, Bioavailability pk_study->pk_analysis xenograft_model Tumor Xenograft Model Establishment pk_analysis->xenograft_model Favorable PK Profile treatment_phase Dosing with Optimized Regimen xenograft_model->treatment_phase efficacy_endpoints Tumor Volume Measurement & PD Analysis treatment_phase->efficacy_endpoints tox_studies Preliminary Toxicology Studies efficacy_endpoints->tox_studies Significant Anti-Tumor Efficacy clinical_candidate Nomination of Clinical Candidate tox_studies->clinical_candidate Acceptable Safety Profile

Caption: In Vivo Evaluation Cascade for Oncology Drug Candidates.

Comparison with Alternatives and Structure-Activity Relationship (SAR) Insights

The development of the RAF inhibitor LXH254 provides valuable insights into the structure-activity relationships of 2-(trifluoromethyl)isonicotinamide derivatives. The introduction of a hydroxyethoxy side chain was found to be crucial for improving cellular potency by forming a key hydrogen bond with the DFG loop of the kinase.[1][2] This highlights the importance of a structure-based design approach in optimizing lead compounds.

When comparing 2-(trifluoromethyl)isonicotinic acid derivatives to other classes of kinase inhibitors, their unique physicochemical properties often provide advantages in terms of metabolic stability and cell permeability. However, as with any drug discovery program, careful optimization is required to balance potency, selectivity, and pharmacokinetic properties to achieve a desirable therapeutic index.

Conclusion and Future Directions

2-(Trifluoromethyl)isonicotinic acid derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. The case study of the RAF inhibitor LXH254 demonstrates a successful application of medicinal chemistry principles to optimize a lead compound with favorable in vitro and in vivo properties, ultimately leading to its advancement into clinical trials. Future research in this area will likely focus on exploring the utility of this scaffold against other therapeutic targets and further refining the structure-activity relationships to develop next-generation drug candidates with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of Synthetic Routes to 2-(Trifluoromethoxy)isonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical research, the incorporation of fluorine-containing moieties is a well-established strategy for modulating the physicochemical and biological properties of active molecules. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique electronic and lipophilic characteristics, which can enhance metabolic stability, binding affinity, and cell permeability. 2-(Trifluoromethoxy)isonicotinic acid is a valuable building block in the synthesis of such functionalized compounds. This guide provides a head-to-head comparison of the primary synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental nuances of each approach.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methoxy" group. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter, π ≈ 1.04) distinguish it from the classic methoxy group. The synthesis of molecules containing the -OCF3 group, especially on heterocyclic scaffolds like pyridine, presents unique challenges compared to its trifluoromethyl (-CF3) counterpart. This guide will dissect two plausible synthetic strategies for this compound, evaluating them based on precursor accessibility, reaction efficiency, scalability, and overall practicality.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is not as straightforward as that of its non-fluorinated or trifluoromethylated analogs. Direct trifluoromethoxylation of isonicotinic acid is challenging due to the deactivating effect of the carboxylic acid group and the harsh conditions often required for C-H trifluoromethoxylation. Therefore, the most viable approaches involve a two-stage strategy: first, the synthesis of a suitable 2-(trifluoromethoxy)pyridine intermediate, followed by the introduction of the carboxylic acid functionality at the 4-position.

Herein, we compare two such routes:

  • Route 1: Oxidation of 2-(Trifluoromethoxy)-4-methylpyridine

  • Route 2: Carbonylation of 2-(Trifluoromethoxy)-4-halopyridine

Route 1: The Oxidation Pathway

This route hinges on the synthesis of 2-(trifluoromethoxy)-4-methylpyridine, which is then oxidized to the desired carboxylic acid. This strategy leverages the well-established oxidation chemistry of alkylpyridines.

Workflow for Route 1

Route 1 cluster_0 Stage 1: Synthesis of 2-(Trifluoromethoxy)-4-methylpyridine cluster_1 Stage 2: Oxidation A 2-Chloro-4-methylpyridine B 2-Hydroxy-4-methylpyridine A->B Hydrolysis C 2-(Trifluoromethoxy)-4-methylpyridine B->C Trifluoromethoxylation D This compound C->D Oxidation

Caption: Synthetic workflow for Route 1, proceeding via oxidation of a 4-methylpyridine intermediate.

Stage 1: Synthesis of 2-(Trifluoromethoxy)-4-methylpyridine

The key intermediate, 2-(trifluoromethoxy)-4-methylpyridine, can be prepared from commercially available 2-chloro-4-methylpyridine.

Step 1a: Hydrolysis of 2-Chloro-4-methylpyridine

The initial step involves the conversion of 2-chloro-4-methylpyridine to 2-hydroxy-4-methylpyridine. This is typically achieved by heating with an aqueous base, such as sodium hydroxide.

Step 1b: Trifluoromethoxylation of 2-Hydroxy-4-methylpyridine

The introduction of the trifluoromethoxy group is the most critical and challenging step. Direct trifluoromethoxylation of hydroxypyridines can be accomplished using various reagents. A notable method involves a two-step sequence of O-trifluoromethylation followed by a rearrangement.[1]

Experimental Protocol: Trifluoromethoxylation of N-Aryl-N-hydroxylamines

A general protocol for the trifluoromethoxylation of pyridines involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative with a hypervalent iodine reagent, such as Togni's reagent, followed by a thermally induced migration of the -OCF3 group.[1]

  • Preparation of the N-hydroxylamine precursor: The 2-hydroxy-4-methylpyridine is first converted to its N-hydroxylamine derivative.

  • O-Trifluoromethylation: The N-hydroxylamine is then reacted with an electrophilic trifluoromethylating agent.

  • Rearrangement: The resulting N-trifluoromethoxy intermediate undergoes rearrangement to afford the 2-(trifluoromethoxy)-4-methylpyridine.

Stage 2: Oxidation to this compound

The oxidation of the 4-methyl group to a carboxylic acid is a well-established transformation in pyridine chemistry.[2][3]

Experimental Protocol: Oxidation of 4-Picoline Analogs

  • Reaction Setup: 2-(Trifluoromethoxy)-4-methylpyridine is dissolved in a suitable solvent, often water or a mixture of water and an organic co-solvent.

  • Oxidant Addition: A strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid, is added portion-wise while monitoring the temperature. The reaction is typically heated to drive it to completion.

  • Workup and Isolation: Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO4), and the reaction mixture is filtered. The pH of the filtrate is then adjusted to the isoelectric point of the carboxylic acid to induce precipitation. The solid product is collected by filtration, washed, and dried.

Analysis of Route 1
Parameter Assessment
Precursor Accessibility 2-Chloro-4-methylpyridine is a readily available and relatively inexpensive starting material.
Key Challenges The trifluoromethoxylation step can be low-yielding and may require specialized, costly reagents. The regioselectivity of the trifluoromethoxylation needs to be carefully controlled.
Scalability The oxidation step is generally scalable. However, the trifluoromethoxylation step may present challenges for large-scale production due to reagent cost and reaction conditions.
Overall Yield The overall yield is highly dependent on the efficiency of the trifluoromethoxylation step.

Route 2: The Carbonylation Pathway

This alternative route involves the synthesis of a 4-halo-2-(trifluoromethoxy)pyridine, which is then converted to the target carboxylic acid via a palladium-catalyzed carbonylation reaction.

Workflow for Route 2

Route 2 cluster_0 Stage 1: Synthesis of 2-(Trifluoromethoxy)-4-halopyridine cluster_1 Stage 2: Carbonylation A 2,4-Dihalopyridine B 2-Hydroxy-4-halopyridine A->B Selective Hydrolysis C 2-(Trifluoromethoxy)-4-halopyridine B->C Trifluoromethoxylation D This compound C->D Pd-catalyzed Carbonylation

Caption: Synthetic workflow for Route 2, proceeding via carbonylation of a 4-halopyridine intermediate.

Stage 1: Synthesis of 2-(Trifluoromethoxy)-4-halopyridine

The synthesis of the key 4-halo-2-(trifluoromethoxy)pyridine intermediate can be envisioned starting from a 2,4-dihalopyridine.

Step 1a: Selective Hydrolysis of 2,4-Dihalopyridine

Selective hydrolysis at the more reactive 2-position of a 2,4-dihalopyridine (e.g., 2,4-dichloropyridine) can provide 2-hydroxy-4-halopyridine. This selectivity is driven by the higher electrophilicity of the C2 position in pyridines.

Step 1b: Trifluoromethoxylation of 2-Hydroxy-4-halopyridine

Similar to Route 1, the resulting 2-hydroxy-4-halopyridine would then undergo trifluoromethoxylation. The presence of the halogen at the 4-position may influence the reactivity and regioselectivity of this step.

Stage 2: Palladium-Catalyzed Carbonylation

The conversion of the 4-halo-2-(trifluoromethoxy)pyridine to the corresponding carboxylic acid can be achieved via a palladium-catalyzed carbonylation reaction. This method is a powerful tool for the synthesis of aromatic carboxylic acids.

Experimental Protocol: Palladium-Catalyzed Carbonylation

  • Reaction Setup: A pressure vessel is charged with 2-(trifluoromethoxy)-4-halopyridine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), a base (e.g., a tertiary amine), and a suitable solvent (e.g., DMF or DMSO).

  • Carbon Monoxide Atmosphere: The vessel is purged and then pressurized with carbon monoxide (CO).

  • Reaction: The reaction mixture is heated with stirring for a specified period.

  • Workup and Isolation: After cooling and venting the CO, the reaction mixture is typically diluted with water and acidified to precipitate the carboxylic acid product. The product is then isolated by filtration, washed, and purified.

Analysis of Route 2
Parameter Assessment
Precursor Accessibility 2,4-Dihalopyridines are commercially available, though they may be more expensive than 2-chloro-4-methylpyridine.
Key Challenges Achieving selective hydrolysis in the first step can be challenging. The palladium-catalyzed carbonylation requires specialized equipment (pressure reactor) and careful handling of carbon monoxide, a toxic gas.
Scalability Palladium-catalyzed reactions are widely used in industrial processes and are generally scalable, provided the necessary safety precautions for handling CO are in place.
Overall Yield This route has the potential for high yields in the carbonylation step, but the overall efficiency will depend on the success of the initial selective hydrolysis and trifluoromethoxylation.

Head-to-Head Comparison Summary

FeatureRoute 1: OxidationRoute 2: Carbonylation
Starting Material 2-Chloro-4-methylpyridine (more accessible and cost-effective)2,4-Dihalopyridine (less accessible and potentially more expensive)
Key Transformation Oxidation of a methyl groupPalladium-catalyzed carbonylation of a halide
Reagents & Conditions Strong oxidants (KMnO4, HNO3), potentially harsh conditionsPalladium catalyst, phosphine ligand, CO gas under pressure
Safety Considerations Handling of strong oxidantsHandling of toxic CO gas and high-pressure reactions
Scalability Oxidation is readily scalable; trifluoromethoxylation may be a bottleneck.Carbonylation is industrially scalable with appropriate infrastructure.
Potential Advantages Simpler final step, avoids the use of a toxic gas.Potentially higher yielding and more selective final step.
Potential Disadvantages Trifluoromethoxylation can be low-yielding and expensive. Oxidation can sometimes lead to over-oxidation or ring degradation.Requires specialized high-pressure equipment. Palladium catalysts can be expensive.

Conclusion and Outlook

Both Route 1 and Route 2 present viable, albeit challenging, pathways to this compound. The choice between these routes will likely be dictated by the specific capabilities and priorities of the research or manufacturing environment.

Route 1 (Oxidation) is attractive due to the low cost and ready availability of its starting material. The main hurdle lies in the efficient and scalable execution of the trifluoromethoxylation step. Advances in trifluoromethoxylation chemistry, particularly the development of more robust and cost-effective reagents, would significantly enhance the appeal of this route.

Route 2 (Carbonylation) offers a potentially more elegant and high-yielding final transformation. However, it necessitates a greater initial investment in starting materials and specialized equipment for handling carbon monoxide under pressure.

For academic and early-stage discovery research, the oxidation route might be more accessible. For process development and large-scale manufacturing, the carbonylation route, despite its initial challenges, may prove to be more efficient and reproducible in the long run, provided the necessary infrastructure is in place.

Ultimately, the continued demand for novel fluorinated building blocks will undoubtedly spur further innovation in the synthesis of compounds like this compound, leading to more efficient, safer, and cost-effective manufacturing processes.

References

A Comparative Guide to the Metabolic Stability of 2-(Trifluoromethoxy)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising lead to a therapeutic reality, its metabolic stability is a critical determinant of success.[1][2][3] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy.[3] Conversely, a molecule that is overly resistant to metabolism could accumulate to toxic levels.[3] The liver, being the primary site of drug metabolism, employs a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, to chemically modify xenobiotics, preparing them for excretion.[4][5] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists to prioritize compounds with favorable pharmacokinetic profiles.[1][6]

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, has become a widely adopted strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[7][8][9] The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, often "shielding" a potential metabolic soft spot.[10][11][12] This guide provides a comparative assessment of the metabolic stability of a series of novel 2-(trifluoromethoxy)isonicotinic acid derivatives against established compounds. We will delve into the experimental methodology for determining metabolic stability using human liver microsomes, present comparative data, and discuss the structure-metabolism relationships that emerge.

Assessing Metabolic Stability: The Human Liver Microsomal Assay

To evaluate the intrinsic clearance of our compounds, we employ the well-established human liver microsomal (HLM) stability assay.[4][13] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and reliable in vitro model for studying Phase I metabolism.[3][4] The rate at which a compound is depleted in the presence of HLM and the necessary cofactor, NADPH, provides a quantitative measure of its metabolic stability.[13][14]

Experimental Workflow

The workflow for the HLM assay is a multi-step process designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw HLM & Test Compounds B Prepare NADPH Regenerating System C Pre-warm Incubation Buffer D Pre-incubate HLM, Buffer & Compound at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at 0, 5, 15, 30, 45 min F->G H Quench with Acetonitrile containing Internal Standard G->H I Protein Precipitation (Centrifugation) H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Pooled human liver microsomes (20 mg/mL stock) are thawed on ice.

    • Test compounds and positive controls (e.g., Verapamil, a known CYP3A4 substrate) are prepared as 10 mM stock solutions in DMSO.

    • A 100 mM potassium phosphate buffer (pH 7.4) is prepared and pre-warmed to 37°C.

    • An NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.[15][16]

  • Incubation:

    • In a 96-well plate, the test compound is added to the pre-warmed phosphate buffer to achieve a final concentration of 1 µM.

    • The liver microsomes are diluted in the buffer to a final protein concentration of 0.5 mg/mL and added to the wells containing the test compound.

    • The plate is pre-incubated for 10 minutes at 37°C with gentle shaking.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.[14]

  • Time-Point Sampling and Reaction Quenching:

    • Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[17]

    • The reaction in each aliquot is immediately stopped (quenched) by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • The supernatant is carefully transferred to a new 96-well plate for analysis.

    • The concentration of the remaining parent compound at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][19][20] LC-MS/MS provides the high sensitivity and selectivity required for this analysis.[19][21][22]

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[2]

Comparative Metabolic Stability Data

The following table presents the metabolic stability data for a series of this compound derivatives (TFM-IA-01 to TFM-IA-04) compared to two well-characterized drugs, Verapamil (a rapidly metabolized compound) and Diclofenac (a moderately metabolized compound).

Compound IDR GroupIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Verapamil N/A8.596.8
Diclofenac N/A25.232.7
TFM-IA-01 -H> 60< 13.7
TFM-IA-02 -CH348.516.9
TFM-IA-03 -Cl> 60< 13.7
TFM-IA-04 -OCH335.123.5

Discussion: Structure-Metabolism Relationships

The data clearly demonstrates the enhanced metabolic stability of the this compound scaffold. The parent compound in the series, TFM-IA-01 (R = -H), exhibited a significantly longer half-life (> 60 minutes) and consequently, a low intrinsic clearance, indicating high metabolic stability. This inherent stability can be attributed to the electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring, which deactivates the aromatic system towards oxidative metabolism by CYP enzymes.[7][23][24]

The introduction of different substituents at the R position allowed for an exploration of the structure-metabolism relationship:

  • TFM-IA-02 (-CH3): The addition of a methyl group introduced a potential site for metabolism (benzylic oxidation). This is reflected in the decreased half-life (48.5 min) and increased clearance compared to the unsubstituted parent compound.

  • TFM-IA-03 (-Cl): The chloro-substituted derivative showed high metabolic stability, similar to the parent compound. The electron-withdrawing nature of chlorine further deactivates the aromatic ring, and the C-Cl bond is generally resistant to cleavage.

  • TFM-IA-04 (-OCH3): The methoxy-substituted derivative displayed the lowest metabolic stability within the series. The methoxy group is a known site for O-demethylation, a common metabolic pathway, which likely accounts for its faster clearance.

Compared to the reference compounds, all the this compound derivatives showed superior metabolic stability to the rapidly metabolized Verapamil. TFM-IA-01 and TFM-IA-03 even surpassed the stability of the moderately metabolized Diclofenac. This highlights the effectiveness of the trifluoromethoxy-pyridine core in conferring metabolic robustness.

Conceptual Metabolic Pathways

The likely metabolic pathways for these compounds are primarily oxidation reactions mediated by CYP enzymes.

G Parent Parent Compound (e.g., TFM-IA-04, R=-OCH3) Metabolite1 O-demethylated Metabolite Parent->Metabolite1 Phase I: O-demethylation (CYP-mediated) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Phase I: Aromatic Hydroxylation (CYP-mediated) Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate Phase II: Conjugation Metabolite2->Conjugate Phase II: Conjugation

Caption: Conceptual Metabolic Pathways for Substituted Derivatives.

Conclusion

This comparative guide demonstrates that the this compound scaffold is a promising platform for the design of metabolically stable drug candidates. The inherent stability of the core structure, conferred by the trifluoromethoxy group, provides a significant advantage in mitigating metabolic liabilities. Our in vitro assessment using human liver microsomes reveals a clear structure-metabolism relationship, where the choice of substituent can be used to fine-tune the metabolic profile. Specifically, avoiding metabolically labile groups like methyl and methoxy ethers in favor of halogens or unsubstituted positions can lead to compounds with very low intrinsic clearance. These findings underscore the importance of early and systematic evaluation of metabolic stability to guide the optimization of lead compounds in drug discovery.

References

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 2-(Trifluoromethoxy)isonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Notice: The compound "2-(Trifluoromethoxy)isonicotinic acid" is not documented in publicly available literature as a characterized kinase inhibitor. This guide, therefore, serves as a comprehensive methodological framework for researchers aiming to evaluate novel compounds derived from this or similar chemical scaffolds. To illustrate the benchmarking process with concrete examples, we will position a hypothetical derivative, "TFIA-01," against well-established inhibitors targeting the BRAF kinase, a critical node in the MAPK/ERK signaling pathway. Researchers can adapt this framework for their own internal compounds by substituting the illustrative data with their experimental results.[1][2]

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The development of small-molecule kinase inhibitors represents a paradigm shift in precision medicine, particularly in oncology. Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] The RAS/RAF/MEK/ERK cascade within the Mitogen-Activated Protein Kinase (MAPK) pathway is one of the most frequently mutated signaling pathways in human tumors, making its components, such as BRAF, highly validated therapeutic targets.[1][5]

Any novel chemical entity, such as our hypothetical "TFIA-01" derived from a this compound scaffold, must undergo rigorous, multi-faceted benchmarking. This process is not merely about determining potency; it is a systematic evaluation of selectivity, cellular efficacy, and mechanism of action relative to established clinical benchmarks.[6] This guide provides a robust framework for this evaluation, using the FDA-approved BRAF inhibitors Dabrafenib and Vemurafenib as comparators.

The core logic of this benchmarking workflow is to move from a simplified, purified system to a complex, physiologically relevant one. We start by asking: Does our compound inhibit the target kinase? (Biochemical Potency). Then, Does it inhibit other kinases? (Selectivity). Following that, Does it work in a cancer cell? (Cellular Potency). And finally, Does it inhibit the target and its pathway inside the cell? (Target Engagement).

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS (GTP-bound) BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Transcription Inhibitor BRAF Inhibitor (e.g., TFIA-01, Dabrafenib) Inhibitor->BRAF Inhibits G start Start: Prepare Compound Serial Dilutions plate Dispense Compounds into 384-well Plate start->plate add_enzyme Add BRAF Enzyme & MEK Substrate plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_atp Initiate Reaction: Add ATP pre_incubate->add_atp incubate Incubate (60 min, 30°C) add_atp->incubate add_adpglo Stop Reaction: Add ADP-Glo™ Reagent incubate->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detection Generate Signal: Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate (30 min) add_detection->incubate3 read Measure Luminescence incubate3->read analyze Calculate IC₅₀ read->analyze end End: Potency Determined analyze->end G start Start: Seed BRAF V600E Melanoma Cells treat Treat Cells with Inhibitor Dilutions (2h) start->treat lyse Harvest & Lyse Cells treat->lyse quantify Quantify Protein (BCA) lyse->quantify sds_page SDS-PAGE Separation quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting: 1° Ab (p-MEK, Total MEK) 2° Ab (HRP-conjugated) transfer->immunoblot detect ECL Detection & Imaging immunoblot->detect analyze Quantify Bands & Normalize p-MEK / Total MEK detect->analyze end End: Target Engagement Confirmed analyze->end

References

A Spectroscopic Guide to 2-(Trifluoromethoxy)isonicotinic Acid and Its Precursors: Ensuring Purity and Identity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the synthesis and purification of novel chemical entities demand rigorous analytical oversight. 2-(Trifluoromethoxy)isonicotinic acid is a key building block in the creation of various therapeutic agents, valued for the unique physicochemical properties imparted by its trifluoromethoxy group.[1][2] This guide provides a comprehensive spectroscopic comparison of this compound and its common precursors, offering researchers, scientists, and drug development professionals a practical framework for ensuring the identity, purity, and quality of their synthesized compounds.

The narrative will delve into the characteristic spectroscopic signatures of the final product and its precursors, highlighting the transformations that can be tracked using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the expected spectral data at each stage of the synthesis, scientists can confidently identify intermediates, detect impurities, and validate the final product's structure.

The Synthetic Pathway: From Picoline to a Pharmaceutical Building Block

A common synthetic route to this compound begins with 2-chloro-4-methylpyridine. This multi-step process involves the transformation of the methyl and chloro substituents into the final carboxylic acid and trifluoromethoxy groups. Each step yields a distinct intermediate with a unique spectroscopic profile.

Below is a generalized synthetic workflow:

Synthesis_Workflow A 2-Chloro-4-methylpyridine B 2-Hydroxy-4-methylpyridine A->B Hydrolysis C Intermediate with OCF3 group B->C Trifluoromethoxylation D This compound C->D Oxidation

Caption: A simplified synthetic route to this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The power of spectroscopic analysis lies in its ability to provide a detailed molecular fingerprint at each synthetic stage. By comparing the spectra of the starting materials, intermediates, and the final product, we can unequivocally track the chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. We will focus on ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: Tracking Proton Environments

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons in a molecule.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Rationale for Shifts
2-Chloro-4-methylpyridine ~2.4 (s, 3H, CH₃), ~7.1-8.3 (m, 3H, Ar-H)[3]The methyl protons appear as a singlet. The aromatic protons show characteristic splitting patterns for a substituted pyridine ring.
2-Hydroxy-4-methylpyridine ~2.2 (s, 3H, CH₃), ~6.0-7.2 (m, 3H, Ar-H), ~13.2 (br s, 1H, OH)[4][5]The hydroxyl proton is typically broad and downfield. The aromatic protons may shift due to the electron-donating nature of the hydroxyl group.
This compound ~7.5-8.8 (m, 3H, Ar-H), ~13.0-14.0 (br s, 1H, COOH)The disappearance of the methyl signal and the appearance of a carboxylic acid proton signal are key indicators. The aromatic protons are shifted downfield due to the electron-withdrawing effects of the trifluoromethoxy and carboxylic acid groups.
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides insight into the carbon framework of the molecule.

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)Rationale for Shifts
2-Chloro-4-methylpyridine ~20 (CH₃), ~120-150 (Ar-C)The methyl carbon is upfield. The aromatic carbons appear in the typical downfield region.
2-Hydroxy-4-methylpyridine ~20 (CH₃), ~105-160 (Ar-C)The carbon bearing the hydroxyl group (C-2) will be significantly shifted downfield.
This compound ~118 (q, ¹JCF, OCF₃), ~120-150 (Ar-C), ~165 (COOH)The most notable signals are the quartet for the OCF₃ carbon due to coupling with fluorine and the downfield signal for the carboxylic acid carbon.
¹⁹F NMR: The Definitive Signature of Trifluoromethoxy Incorporation

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethoxy group.[6]

CompoundKey ¹⁹F NMR Chemical Shift (δ, ppm)Rationale for Shift
This compound ~ -58 to -60The chemical shift is characteristic of an aromatic trifluoromethoxy group.[7] The exact position can be influenced by the solvent and other substituents on the aromatic ring.[8]
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
2-Chloro-4-methylpyridine ~2900-3000 (C-H stretch), ~1400-1600 (C=C, C=N stretch)Aromatic and aliphatic C-H bonds, pyridine ring vibrations.[9]
2-Hydroxy-4-methylpyridine ~2500-3300 (broad, O-H stretch), ~1650 (C=O stretch)The broad O-H stretch is characteristic of the pyridinone tautomer. The C=O stretch further confirms this tautomeric form.
This compound ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1100-1300 (C-F stretch)[10][11]The broad O-H of the carboxylic acid, the carbonyl stretch, and the strong C-F stretches are all definitive features.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

CompoundExpected Molecular Ion (m/z)Key Fragmentation Patterns
2-Chloro-4-methylpyridine [M]⁺˙ at 127/129 (due to ³⁵Cl/³⁷Cl isotopes)[3]Loss of Cl, loss of CH₃.
2-Hydroxy-4-methylpyridine [M]⁺˙ at 109[5]Loss of CO, loss of HCN.
This compound [M]⁺˙ at 191Loss of COOH, loss of OCF₃, and rearrangement ions.[12]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation Workflow

Sample_Prep Start Synthesized Compound Dry Dry under high vacuum Start->Dry NMR_Prep Dissolve ~5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) Dry->NMR_Prep IR_Prep Prepare as KBr pellet or thin film Dry->IR_Prep MS_Prep Dissolve ~1 mg in suitable solvent (e.g., MeOH, ACN) Dry->MS_Prep NMR Acquire NMR Spectra NMR_Prep->NMR IR Acquire IR Spectrum IR_Prep->IR MS Acquire Mass Spectrum MS_Prep->MS

Caption: Standardized sample preparation workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the solvent is compatible with your compound and does not have overlapping signals with key resonances.

  • Dissolution: Vortex the sample until fully dissolved.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak or an external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Ensure a background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

  • Analysis: Acquire the full scan mass spectrum to determine the molecular weight. If necessary, perform fragmentation (MS/MS) experiments to aid in structural confirmation.

Conclusion

The meticulous application of spectroscopic techniques is indispensable in the synthesis of this compound. By establishing a clear understanding of the spectral characteristics of the starting materials, intermediates, and the final product, researchers can navigate the synthetic pathway with confidence. This guide provides the foundational knowledge and practical protocols to effectively utilize NMR, IR, and MS as quality control tools, ultimately ensuring the integrity of this vital pharmaceutical building block.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 2-(Trifluoromethoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Trifluoromethoxy)isonicotinic acid. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, ensuring your safety and the integrity of your research.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4]

  • Serious Eye Irritation: The compound can cause significant eye damage if it comes into contact with the eyes.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][6]

Given these hazards, the primary objective of your PPE strategy is to create a complete barrier between you and the chemical, preventing any route of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields and a face shield.[3]Nitrile or neoprene gloves.[7]Flame-resistant lab coat.[7]NIOSH-approved respirator for particulates (e.g., N95).[3]
Preparing Solutions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.[7]Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood.[7]
Running Reactions and Work-up Chemical splash goggles.Nitrile or neoprene gloves.[7]Lab coat.Work in a certified chemical fume hood.[7]
Causality of PPE Choices
  • Eye and Face Protection: Due to the risk of serious eye irritation, splash-proof chemical goggles are essential when handling solutions.[3] A face shield provides an additional layer of protection against splashes and should always be used when handling the solid material outside of a glove box.[3]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Always check the manufacturer's compatibility chart for specific breakthrough times. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A lab coat is the minimum requirement for any chemical handling. When there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: this compound is likely a fine powder that can be easily inhaled. A NIOSH-approved respirator is necessary when handling the solid outside of a fume hood to prevent respiratory tract irritation.[3][5] All work with this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow outlines the key steps for safely handling this compound.

Preparation
  • Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[7]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review the SDS (of a related compound): Familiarize yourself with the hazards and emergency procedures.[7]

Donning PPE

The following sequence should be followed when putting on PPE:

  • Lab Coat

  • Respirator (if required)

  • Safety Goggles or Glasses

  • Face Shield

  • Gloves

Handling the Chemical
  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.[1]

  • Making Solutions: Always add the acid to the solvent slowly to avoid splashing.

  • Running Reactions: Keep the reaction vessel closed as much as possible and maintain it under negative pressure within the fume hood.

Doffing PPE

To prevent cross-contamination, remove PPE in the following order:

  • Gloves

  • Face Shield

  • Goggles or Glasses

  • Lab Coat

  • Respirator (if worn)

Always wash your hands thoroughly with soap and water after removing your PPE.[1]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

Chemical Waste
  • All waste containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.[1]

  • Follow your institution's hazardous waste disposal guidelines. Do not dispose of this chemical down the drain.[2]

Contaminated PPE
  • Disposable Gloves: Place used gloves in the designated hazardous waste container.

  • Reusable PPE: Decontaminate reusable PPE, such as face shields and goggles, according to your institution's protocols.

  • Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and launder it separately from other clothing.[1] Heavily contaminated clothing may need to be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_solid Handling Solid cluster_solution Preparing Solution cluster_reaction Running Reaction start Start: Handling This compound task_type What is the task? start->task_type solid_ppe Required PPE: - Safety glasses & face shield - Nitrile/neoprene gloves - Lab coat - N95 respirator (if not in hood) task_type->solid_ppe Weighing/ Handling Solid solution_ppe Required PPE: - Chemical splash goggles & face shield - Nitrile/neoprene gloves - Chemical-resistant apron - Work in fume hood task_type->solution_ppe Preparing Solution reaction_ppe Required PPE: - Chemical splash goggles - Nitrile/neoprene gloves - Lab coat - Work in fume hood task_type->reaction_ppe Running Reaction end_node Proceed with Caution & Follow Disposal Plan solid_ppe->end_node solution_ppe->end_node reaction_ppe->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.